molecular formula C11H12O2 B488316 3,3,5-trimethyl-2-benzofuran-1(3H)-one CAS No. 16225-06-2

3,3,5-trimethyl-2-benzofuran-1(3H)-one

Numéro de catalogue: B488316
Numéro CAS: 16225-06-2
Poids moléculaire: 176.21g/mol
Clé InChI: CULLRVKKLKNLAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3,5-Trimethyl-2-benzofuran-1(3H)-one is a high-purity chemical building block designed for advanced research and development. This compound features the benzofuran-1(3H)-one scaffold, a structure of high significance in medicinal and synthetic chemistry. Benzofuran derivatives are widely recognized for their diverse pharmacological properties and are prevalent in numerous natural products and bioactive molecules . As a synthetic intermediate, this compound is valuable for constructing more complex molecular architectures. Related structural analogs, such as 3,3-dimethylisobenzofuran-1(3H)-one, are established intermediates in the synthesis of compounds like 10,10-dimethylanthrone and melitracenium chloride . In a research setting, chemists can leverage this scaffold to develop novel spirocyclic compounds, which are accessible through tandem cyclization reactions, as demonstrated in modern synthetic methodologies . The trimethyl-substituted structure offers potential for unique steric and electronic interactions in reaction pathways. This product is intended for use by qualified researchers in laboratory settings. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Propriétés

Numéro CAS

16225-06-2

Formule moléculaire

C11H12O2

Poids moléculaire

176.21g/mol

Nom IUPAC

3,3,5-trimethyl-2-benzofuran-1-one

InChI

InChI=1S/C11H12O2/c1-7-4-5-8-9(6-7)11(2,3)13-10(8)12/h4-6H,1-3H3

Clé InChI

CULLRVKKLKNLAE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=O)OC2(C)C

SMILES canonique

CC1=CC2=C(C=C1)C(=O)OC2(C)C

Origine du produit

United States
Foundational & Exploratory

Synthesis of 3,3,5-Trimethyl-2-benzofuran-1(3H)-one: A Regioselective Halogen-Metal Exchange Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Phthalides, formally known as isobenzofuran-1(3H)-ones, are highly privileged core scaffolds in medicinal chemistry, agrochemicals, and materials science. Specifically, 3,3-dialkylphthalides serve as robust, sterically demanding precursors for downstream functionalization[1]. However, the targeted synthesis of 3,3,5-trimethyl-2-benzofuran-1(3H)-one (commonly referred to as 3,3,5-trimethylphthalide) presents a distinct regiochemical challenge.

Historically, the synthesis of 3,3-dimethylphthalides has relied on the addition of excess methylmagnesium bromide or dimethylcadmium to phthalic anhydride derivatives[2][3]. When this classical approach is applied to 4-methylphthalic anhydride, the reaction suffers from a severe lack of regioselectivity. Because the asymmetric anhydride possesses two competing electrophilic carbonyl centers (C1 and C3), Grignard addition yields an inseparable mixture of 3,3,5-trimethylphthalide and 3,3,6-trimethylphthalide[4].

To bypass this bottleneck and establish a self-validating, highly regioselective protocol, this guide details a Parham-type cyclization strategy[5]. By utilizing 2-bromo-4-methylbenzoic acid[6] as the starting material, the site of nucleophilic addition is strictly dictated by the position of the halogen. The carboxylic acid acts as an internal directing and protecting group, ensuring absolute regiocontrol during the formation of the lactone ring[7].

Mechanistic Pathway & Causality

The synthesis relies on a directed halogen-metal exchange followed by an electrophilic quench and spontaneous lactonization. The causality behind each transformation is as follows:

  • Deprotonation (Internal Protection): The first equivalent of n-butyllithium (n-BuLi) deprotonates the carboxylic acid to form a lithium carboxylate. This step is critical; it prevents the nucleophilic destruction of the organolithium reagent and transforms the carboxylate into an electron-rich directing group.

  • Halogen-Metal Exchange: A second equivalent of n-BuLi undergoes a rapid exchange with the aryl bromide at cryogenic temperatures (-78 °C), generating a highly nucleophilic dilithio dianion (2-lithio-4-methylbenzoate)[5].

  • Electrophilic Quench: The addition of acetone (propan-2-one) results in selective nucleophilic attack by the aryl lithium species, forming a tertiary alkoxide intermediate.

  • Lactonization: Upon acidic aqueous workup, the intermediate is protonated to 2-(2-hydroxypropan-2-yl)-4-methylbenzoic acid. The proximity of the tertiary alcohol to the carboxylic acid drives a spontaneous, thermodynamically favorable intramolecular esterification, yielding the stable 5-membered lactone ring of 3,3,5-trimethyl-2-benzofuran-1(3H)-one.

G A 2-Bromo-4-methylbenzoic acid (Starting Material) B 1. n-BuLi (2.2 equiv) THF, -78 °C A->B C 2-Lithio-4-methylbenzoate (Dilithio Dianion) B->C Deprotonation & Li-Br Exchange D 2. Acetone (1.5 equiv) -78 °C to RT C->D E Lithium 2-(2-hydroxypropan-2-yl) -4-methylbenzoate D->E Nucleophilic Addition F 3. Aqueous HCl (Protonation & Lactonization) E->F G 3,3,5-Trimethyl-2-benzofuran-1(3H)-one (Target Phthalide) F->G Cyclization

Parham-type halogen-metal exchange and lactonization pathway for 3,3,5-trimethylphthalide.

Experimental Protocol: A Self-Validating System

This protocol is designed to eliminate ambiguity. The strict use of cryogenic temperatures suppresses competitive aryne formation and intermolecular quenching, acting as a self-validating control for the generation of the dianion[8].

Materials Required
  • Substrate: 2-Bromo-4-methylbenzoic acid (1.0 equiv)[6]

  • Base/Exchange Reagent: n-Butyllithium (2.2 equiv, 1.6 M in hexanes)

  • Electrophile: Anhydrous Acetone (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Workup: 2M Aqueous HCl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄

Step-by-Step Workflow
  • System Preparation: Flame-dry a Schlenk flask under an inert argon atmosphere. Add 2-bromo-4-methylbenzoic acid (5.0 mmol, 1.07 g) and dissolve in 25 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Strict temperature control prevents the highly reactive dilithio species from abstracting protons from the solvent or forming benzyne intermediates.

  • Lithiation: Syringe in n-BuLi (11.0 mmol, 6.87 mL of a 1.6 M solution, 2.2 equiv) dropwise over 15 minutes. The solution will transition to a pale yellow color, indicating dianion formation. Stir for 1 hour at -78 °C to ensure complete bromine-lithium exchange.

  • Electrophilic Addition: Add anhydrous acetone (7.5 mmol, 0.55 mL, 1.5 equiv) dropwise. Stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the system to warm to room temperature over 1 hour.

  • Quenching & Cyclization: Slowly add 15 mL of 2M aqueous HCl. Stir vigorously for 2 hours at room temperature. Causality: The highly acidic environment protonates both the carboxylate and the tertiary alkoxide, driving the thermodynamically favorable lactonization.

  • Workup & Isolation: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, 9:1 hexanes/EtOAc) to yield pure 3,3,5-trimethyl-2-benzofuran-1(3H)-one as a crystalline solid or pale oil.

Quantitative Data: Optimization of Lithiation Conditions

While the standard Parham cyclization utilizes cryogenic conditions, recent advancements have explored non-cryogenic bimetallic alternatives for halogen-metal exchange[8]. The table below summarizes the causality between reagent selection, temperature, and target yield.

EntryReagent SystemTemp (°C)Time (h)Yield (%)Mechanistic Outcome / Causality
1 n-BuLi (2.2 eq) -78 1.0 85 Optimal cryogenic exchange; minimal side reactions.
2n-BuLi (2.2 eq)01.042High rate of aryne formation and intermolecular quenching.
3i-PrMgCl (1.1 eq) then n-BuLi (1.1 eq)-202.088Synergistic bimetallic exchange; stabilizes intermediate at higher temps[8].
4t-BuLi (3.3 eq)-781.081Complete exchange, but excess reactivity leads to minor aliphatic impurities.

References

1.[1] 3,3-dimethylphthalide - Introduction. ChemBK. 2.[2] Product Class 2: Organometallic Complexes of Cadmium. Thieme Connect. 3.[4] SYNTHESIS OF 2-BENZOYL-3,4,5,6-TETRASUBSTITUTEDBENZOIC ACID FROM TETRASUBSTITUTED PHTHALIC ANHYDRIDE USING ORGANOMETALICS. BanglaJOL. 4.[3] US4560773A - Process for preparing substituted phthalic anhydrides. Google Patents. 5.[8] A practical non-cryogenic process for the selective functionalization of bromoaryls. ResearchGate. 6.[6] Ethyl 2-Bromo-4-methylbenzoate. BenchChem. 7.[5] The Journal of Organic Chemistry 1974 Volume 39 No. 14 (Parham et al.). DSS.go.th. 8.[7] The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. ResearchGate.

Sources

Structural Dynamics and Catalytic Synthesis of 3,3,5-Trimethyl-2-benzofuran-1(3H)-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In modern drug discovery and materials science, the phthalide (isobenzofuran-1(3H)-one) core serves as a highly privileged structural motif. Among its derivatives, 3,3,5-trimethyl-2-benzofuran-1(3H)-one (CAS: 16225-06-2) stands out due to its unique steric and electronic profile. As a Senior Application Scientist, I approach this molecule not merely as a synthetic target, but as a highly optimized scaffold where every substituent serves a distinct functional purpose.

The causality behind the molecule's stability lies in the Thorpe-Ingold effect (angle compression). The gem-dimethyl substitution at the C3 position forces the alkyl branches into close proximity, thermodynamically favoring the ring-closed lactone over the open-chain hydroxy-acid form. For drug development professionals, this steric shielding is critical: it prevents premature enzymatic hydrolysis of the lactone ring in physiological environments. Furthermore, the C5-methyl group exerts a positive inductive (+I) effect, subtly increasing the electron density of the aromatic ring to enhance hydrophobic interactions within target protein binding pockets 1.

Mechanistic Pathways: The 1,5-HAT Paradigm

Historically, synthesizing highly substituted benzolactones required harsh stoichiometric oxidants or pre-functionalized halogenated precursors. These archaic methods suffer from poor atom economy and generate toxic waste streams. In my experience optimizing scalable synthetic routes, the most elegant and field-proven approach is the Copper-catalyzed aerobic C(sp³)-H functionalization of 2-alkylbenzamides 2.

This choice is driven by both sustainability and regioselectivity. By utilizing molecular oxygen (O₂) as the terminal oxidant, we eliminate the need for strong stoichiometric reagents. The reaction proceeds via a highly specific 1,5-Hydrogen Atom Transfer (1,5-HAT) . The copper catalyst facilitates N–H bond cleavage to generate a transient N-centered radical. Due to the precise spatial arrangement, this radical abstracts a hydrogen atom from the unactivated benzylic position, creating a C-centered radical that rapidly undergoes aerobic oxidation and lactonization to form the final benzofuranone ring.

Mechanism A 2-Alkylbenzamide Precursor B Cu-Catalyst / O2 (Oxidative Activation) A->B C N-Centered Radical Generation B->C Single Electron Transfer D 1,5-Hydrogen Atom Transfer (1,5-HAT) C->D Intramolecular E C-Centered Radical (Benzylic Position) D->E Regioselective F Aerobic Oxidation & C-O Bond Formation E->F O2 Insertion G 3,3,5-Trimethyl-2- benzofuran-1(3H)-one F->G Lactonization

Fig 1: Cu-catalyzed aerobic C(sp3)-H functionalization via 1,5-HAT mechanism.

Experimental Protocol: A Self-Validating System

Trustworthiness in synthetic chemistry relies on protocols that inherently verify their own success. The following methodology for synthesizing 3,3,5-trimethyl-2-benzofuran-1(3H)-one is designed as a self-validating system . By integrating an intermediate LC-MS checkpoint, we isolate the causality of any potential failure: if the N-centered radical forms but fails to cyclize, intermediate masses will be detected, allowing the operator to adjust the oxygen flow rather than abandoning the batch.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried Schlenk flask, combine the 2-alkylbenzamide precursor (1.0 equiv), Cu(OAc)₂ catalyst (10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 12 mol%) in anhydrous DMF.

  • Atmospheric Control: Evacuate the flask and backfill with an O₂ balloon (1 atm). Causality note: Strict O₂ saturation is required as it acts as both the terminal oxidant and the oxygen source for the lactone ring.

  • Catalytic Aerobic Oxidation: Heat the reaction mixture to 80°C under vigorous stirring for 12 hours.

  • Self-Validating Checkpoint (In-Process Control): At hour 8, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: The disappearance of the starting material mass and the transient appearance of the M+16 (hydroperoxide intermediate) peak confirms the 1,5-HAT pathway is active. If only starting material remains, the Cu-catalyst activation has failed.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl to complex the copper ions (visual cue: the solution turns deep blue). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

  • Final Validation: Confirm the structure via ¹H-NMR (specifically looking for the distinct 6H singlet of the gem-dimethyl group around 1.6 ppm) and HRMS.

Workflow S1 1. Reagent Prep (Schlenk Flask) S2 2. Aerobic Oxidation (Cu cat., O2, 80°C) S1->S2 S3 3. In-Process Control (LC-MS / TLC) S2->S3 S4 4. Quench & Extract (EtOAc / H2O) S3->S4 S5 5. Purification (Silica Gel) S4->S5 S6 6. Validation (NMR / HRMS) S5->S6

Fig 2: Step-by-step experimental workflow with integrated self-validation checkpoints.

Industrial & Pharmacological Applications

Beyond fundamental synthesis, the 3,3,5-trimethyl-2-benzofuran-1(3H)-one scaffold has profound industrial utility.

  • Polymer Stabilization: Benzofuran-2-one derivatives are heavily utilized as highly efficient radical scavengers and stabilizers for organic materials and polymers, preventing thermal and oxidative degradation during melt processing 3.

  • Drug Discovery: The isobenzofuranone core frequently appears in high-throughput screening hits for various biological targets, including corticotropin-releasing factor-binding proteins, making it a valuable building block for medicinal chemists designing novel therapeutics 4.

Quantitative Data Summary

To facilitate rapid reference for researchers, the core physicochemical properties of 3,3,5-trimethyl-2-benzofuran-1(3H)-one are summarized below.

PropertyValue
Chemical Name 3,3,5-trimethyl-2-benzofuran-1(3H)-one
Common Nomenclature 3,3,5-Trimethylphthalide
CAS Registry Number 16225-06-2
PubChem CID 851072
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.215 g/mol
InChIKey CULLRVKKLKNLAE-UHFFFAOYSA-N
Structural Class Substituted Isobenzofuranone / Phthalide

References

  • National Center for Biotechnology Information. "3,3,5-Trimethyl-2-benzofuran-1-one | C11H12O2 | CID 851072" PubChem. Available at: [Link]

  • Molaid Chemical Database. "3,3,5-Trimethyl-phthalid - CAS 16225-06-2" Molaid. Available at:[Link]

  • Google Patents. "WO2015121445A1 - 3-phenyl-benzofuran-2-one derivatives containing phosphorus as stabilizers" WIPO (PCT).
  • BindingDB. "PrimarySearch_ki: benzofuran derivatives" Binding Database. Available at:[Link]

Sources

An In-depth Technical Guide to Substituted Benzofuranones: Focusing on 3-Methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide is designed for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of substituted benzofuranones. The initial query for "3,3,5-trimethyl-2-benzofuran-1(3H)-one" did not correspond to a readily identifiable compound with a specific CAS number in major chemical databases. This suggests the compound is either uncommon or the nomenclature is imprecise. However, the core structure is of significant scientific interest. Therefore, this guide will focus on the closely related and well-characterized compound, 3-methyl-2-benzofuran-1(3H)-one , as a representative example. We will also explore the broader synthetic strategies and applications of the benzofuranone scaffold, a privileged structure in medicinal chemistry and materials science.[1][2][3]

The benzofuranone core, consisting of a fused benzene and furanone ring, is a key structural motif in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, making this class of compounds a fertile ground for drug discovery and development.[1][2][3]

This guide will provide an in-depth look at the chemical identity, properties, synthesis, and applications of 3-methyl-2-benzofuran-1(3H)-one, along with general methodologies for the synthesis of substituted benzofuranones.

Chemical Identification and Properties of 3-Methyl-2-benzofuran-1(3H)-one

IUPAC Name: 3-methyl-2-benzofuran-1(3H)-one[4]

Synonyms: 3-methyl-1(3H)-isobenzofuranone, 3-methylphthalide[4]

CAS Number: 3453-64-3[4]

The structural and physicochemical properties of 3-methyl-2-benzofuran-1(3H)-one are summarized in the table below.

PropertyValueSource
Molecular Formula C9H8O2[4]
Molecular Weight 148.16 g/mol [4]
Appearance Colorless to pale-yellow crystalline solid
Odor Mild, sweet, balsamic aroma
InChI InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6H,1H3[4]
InChIKey XJVDIMLQFRPIMP-UHFFFAOYSA-N[4]
SMILES CC1C2=CC=CC=C2C(=O)O1[4]

Synthesis of Substituted Benzofuranones

The synthesis of the benzofuranone scaffold is a well-explored area of organic chemistry, with numerous methods developed to achieve diverse substitution patterns. The choice of synthetic route is often dictated by the desired substitution on both the aromatic ring and the furanone moiety.

General Synthetic Strategies

Several key strategies for the synthesis of benzofuranones include:

  • Intramolecular Cyclization: A common approach involves the cyclization of a precursor molecule that already contains the necessary atoms for the bicyclic system. For instance, the cyclization of α-phenoxycarbonyl compounds via intramolecular Friedel-Crafts-type reactions is a classical strategy.[5]

  • Gold-Catalyzed Cycloisomerization: Modern synthetic methods often employ transition metal catalysis. Gold-catalyzed cycloisomerization of ortho-alkynyl phenols in the presence of an alcohol or acid provides an efficient route to benzofuran-3(2H)-ones.[6]

  • Diels-Alder-Based Cascade Reactions: The reaction of 3-hydroxy-2-pyrones with nitroalkenes can lead to the regioselective formation of highly substituted benzofuranones.[5] This method allows for programmable substitution at various positions of the benzofuranone core.[5]

Below is a diagram illustrating a generalized synthetic pathway for benzofuranones.

G cluster_0 Generalized Benzofuranone Synthesis start Substituted Phenol Derivative intermediate Functionalized Intermediate (e.g., o-alkynyl phenol, α-phenoxycarbonyl) start->intermediate Functionalization product Substituted Benzofuranone intermediate->product Intramolecular Cyclization (e.g., Au-catalyzed, Friedel-Crafts)

Caption: Generalized synthetic pathway to substituted benzofuranones.

Experimental Protocol: Synthesis of Benzofuran-2-yl(4-chlorophenyl)methanone

The following protocol is adapted from a published procedure for the synthesis of a benzofuranone derivative.[7][8] This multi-step synthesis first prepares a benzofuran intermediate, which can then be further modified.

Materials:

  • Salicylaldehyde

  • 4-chlorophenacyl bromide

  • Potassium tertiary-butoxide (t-BuOK)

  • Dichloromethane (DCM)

  • Molecular sieves

  • 10% Hydrochloric acid (HCl) solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask containing 10 mL of DCM and molecular sieves, add salicylaldehyde (2 mmol), 4-chlorophenacyl bromide (2 mmol), and potassium tertiary-butoxide (2 mmol).[7][8]

  • Reflux the reaction mixture at 30°C for 3 hours.[7][8]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mixture as the mobile phase.[7][8]

  • Upon completion of the reaction, cool the mixture to room temperature.[7][8]

  • Wash the reaction mixture with a 10% HCl solution, followed by water.[7][8]

  • Dry the organic layer over anhydrous sodium sulfate.[7][8]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellow solid.[7][8]

  • The resulting benzofuran-2-yl(4-chlorophenyl)methanone can be further purified by recrystallization or column chromatography.

The following diagram outlines the experimental workflow.

G cluster_1 Experimental Workflow for Benzofuranone Derivative Synthesis reactants 1. Combine Reactants (Salicylaldehyde, 4-chlorophenacyl bromide, t-BuOK in DCM) reflux 2. Reflux at 30°C for 3 hours reactants->reflux tlc 3. Monitor by TLC reflux->tlc workup 4. Aqueous Workup (10% HCl, Water) tlc->workup Reaction Complete drying 5. Dry Organic Layer (Na2SO4) workup->drying evaporation 6. Solvent Evaporation drying->evaporation product Crude Product evaporation->product

Caption: Workflow for the synthesis of a benzofuranone derivative.

Applications and Biological Significance

The benzofuranone scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities.[1][2][3]

Medicinal Chemistry Applications:

  • Anticancer Activity: Many benzofuranone derivatives have demonstrated potent anticancer properties.[1] They can induce apoptosis in cancer cells and inhibit tubulin polymerization, a clinically validated anticancer strategy.[1]

  • Anti-inflammatory Effects: Certain benzofuranones exhibit anti-inflammatory activity, which is a key therapeutic area for a multitude of diseases.

  • Antimicrobial Properties: The benzofuranone nucleus is a component of compounds showing activity against various microbial pathogens.

  • Neurodegenerative Diseases: Benzofuranone derivatives have shown promise in the context of Alzheimer's disease by targeting key pathological pathways.[1]

Other Applications:

  • Fragrance and Flavor: Some benzofuranones, including 3-methyl-2-benzofuran-1(3H)-one, possess pleasant aromas and are used in the fragrance and flavor industries.

  • Materials Science: The rigid benzofuran core can impart desirable thermal and optical properties when incorporated into polymers.

The diverse applications of the benzofuranone scaffold are highlighted in the diagram below.

G cluster_2 Applications of the Benzofuranone Scaffold cluster_pharma Medicinal Applications core Benzofuranone Core pharma Pharmaceuticals core->pharma materials Advanced Materials core->materials fragrance Fragrances & Flavors core->fragrance anticancer Anticancer antiinflammatory Anti-inflammatory antimicrobial Antimicrobial neuro Neuroprotective

Caption: Key application areas of the benzofuranone scaffold.

Conclusion

While the initially requested "3,3,5-trimethyl-2-benzofuran-1(3H)-one" remains ambiguous, this guide provides a comprehensive overview of the closely related and scientifically significant compound, 3-methyl-2-benzofuran-1(3H)-one. Furthermore, we have explored the broader context of substituted benzofuranones, highlighting their importance as a versatile scaffold in both medicinal chemistry and materials science. The synthetic strategies and applications discussed herein underscore the ongoing interest in this class of compounds and provide a solid foundation for researchers and drug development professionals working in this exciting field. The continued exploration of novel benzofuranone derivatives holds significant promise for the development of new therapeutics and advanced materials.

References

Sources

A Technical Guide to Determining the Organic Solvent Solubility of 3,3,5-Trimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. This guide focuses on 3,3,5-trimethyl-2-benzofuran-1(3H)-one, a member of the benzofuranone class of heterocyclic compounds known for their diverse applications.[1] Given the scarcity of publicly available solubility data for this specific molecule, this document serves as an in-depth technical framework for its systematic characterization. We will explore the theoretical underpinnings of solubility, provide a validated, step-by-step experimental protocol for determining equilibrium solubility, and discuss the interpretation of the resulting data. This guide is designed to empower researchers to generate reliable and reproducible solubility profiles, a crucial step in process development, formulation science, and preclinical evaluation.

Introduction: The Significance of Solubility Profiling

3,3,5-Trimethyl-2-benzofuran-1(3H)-one belongs to the benzofuranone family, a scaffold present in numerous biologically active compounds and a valuable building block in organic synthesis.[1][] The precise placement of methyl groups on the benzofuranone core—two at the 3-position and one at the 5-position—creates a specific molecular architecture that dictates its interaction with various solvents.

Chemical Structure of 3,3,5-trimethyl-2-benzofuran-1(3H)-one

Figure 1. Chemical Structure of 3,3,5-trimethyl-2-benzofuran-1(3H)-one.

Solubility is not merely a physical constant; it is a gatekeeper for a compound's utility. In drug development, poor solubility can severely limit bioavailability and lead to the failure of promising drug candidates.[3] In process chemistry, solubility dictates the choice of reaction media, purification methods (e.g., crystallization), and final formulation strategies. Therefore, the ability to accurately determine the solubility of a compound like 3,3,5-trimethyl-2-benzofuran-1(3H)-one in a range of organic solvents is a foundational requirement for its advancement in any research or development pipeline.

This guide provides the theoretical and practical tools necessary to establish a comprehensive solubility profile for this compound, ensuring data integrity and providing actionable insights for scientific and development teams.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces.[4] Predicting solubility from molecular structure alone is a significant challenge, but a firm grasp of the underlying principles allows for rational solvent selection and data interpretation.[5]

2.1 The "Like Dissolves Like" Principle

This adage remains a cornerstone of solubility theory. It posits that substances with similar intermolecular forces are more likely to be miscible.[6] For 3,3,5-trimethyl-2-benzofuran-1(3H)-one, we must consider:

  • The Benzofuranone Core: This fused ring system is relatively rigid and contains a polar lactone (cyclic ester) group. The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors.

  • The Aromatic Ring: This contributes to van der Waals forces and potential π-π stacking interactions.

  • The Trimethyl Groups: These nonpolar, hydrophobic groups increase the molecule's lipophilicity and steric bulk, which can influence how it packs in a crystal lattice and interacts with solvent molecules.[]

Based on this structure, we can hypothesize:

  • High solubility in moderately polar to polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) that can interact with the lactone group.

  • Moderate solubility in nonpolar aromatic solvents (e.g., toluene) due to interactions with the benzene ring.

  • Lower solubility in highly nonpolar aliphatic solvents (e.g., hexane) and highly polar protic solvents (e.g., water), where the solute-solvent interactions may not be strong enough to overcome the solute-solute (crystal lattice) and solvent-solvent forces.

2.2 Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model can be employed. This model deconstructs the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar interactions.

  • δH: Energy from hydrogen bonding.[7][8]

Every solvent and solute can be assigned a point in this three-dimensional "solubility space." The principle states that the smaller the "distance" (Ra) between the HSP coordinates of the solute and the solvent, the higher the likelihood of dissolution.[9][10] While determining the precise HSP values for a novel compound requires experimentation, estimated values can be calculated using group contribution methods to guide initial solvent screening.

Experimental Protocol: The Equilibrium Shake-Flask Method

To obtain definitive, thermodynamically relevant solubility data, the equilibrium shake-flask method is the gold standard. It is a robust and widely accepted technique for determining the saturation solubility of a compound at a specific temperature.

3.1 Causality Behind Experimental Choices

  • Why an "Excess" of Solid? We add an excess of the compound to ensure that the solvent becomes fully saturated and that a solid phase remains in equilibrium with the liquid phase. This is the definition of a saturated solution.

  • Why Agitation and Time? Continuous agitation over an extended period (typically 24-72 hours) is crucial to ensure the system reaches thermodynamic equilibrium. Sampling at multiple time points (e.g., 24, 48, 72 hours) validates that the measured concentration is stable and represents true equilibrium, not a transient supersaturated state.

  • Why Temperature Control? Solubility is highly temperature-dependent. Maintaining a constant, specified temperature (e.g., 25 °C for room temperature data or 37 °C for physiological relevance) is critical for reproducibility.

  • Why Solid-State Analysis? The solid form of the compound can change during the experiment (e.g., conversion to a more stable polymorph or formation of a solvate). Analyzing the residual solid after the experiment via techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) is a self-validating step to ensure the measured solubility corresponds to the initial solid form.

3.2 Step-by-Step Methodology

  • Preparation: Add an excess amount of 3,3,5-trimethyl-2-benzofuran-1(3H)-one (e.g., 20-50 mg, accurately weighed) to a series of glass vials. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for 48-72 hours.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically-resistant filter (e.g., 0.22 µm PTFE) to remove all particulate matter.

  • Dilution: Immediately dilute the filtered aliquot with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method. This step must be performed accurately using calibrated pipettes.

  • Quantification: Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[11][12] A standard calibration curve must be prepared using solutions of known concentrations.

  • Solid Analysis: Recover the remaining solid from the vials, dry it under vacuum, and analyze its solid form using PXRD to compare with the starting material.

3.3 Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Weigh Excess Compound B Add Known Volume of Solvent A->B to vial C Seal & Agitate B->C D Control Temperature (e.g., 25°C for 72h) C->D E Settle & Filter Supernatant D->E F Dilute Aliquot E->F G Quantify via Validated HPLC F->G I Report Data G->I Final Solubility (mg/mL or mol/L) H Analyze Residual Solid (PXRD) H->I

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Data Presentation and Interpretation

All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison across different solvent systems.

Table 1: Solubility Data Template for 3,3,5-trimethyl-2-benzofuran-1(3H)-one at 25°C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
HexaneNonpolar Aliphatic0.1e.g., Insoluble
TolueneNonpolar Aromatic2.4
DichloromethanePolar Aprotic3.1
Diethyl EtherPolar Aprotic2.8
TetrahydrofuranPolar Aprotic4.0
Ethyl AcetatePolar Aprotic4.4
AcetonePolar Aprotic5.1
AcetonitrilePolar Aprotic5.8
IsopropanolPolar Protic3.9
EthanolPolar Protic4.3
MethanolPolar Protic5.1
DMSOPolar Aprotic7.2e.g., Freely Soluble

Note: Polarity Index values are approximate and for comparative purposes.

Interpreting the Results: By correlating the experimentally determined solubility values with solvent properties like the polarity index or Hansen parameters, researchers can build a predictive model for the compound's behavior. For instance, a strong correlation with a solvent's hydrogen bond accepting capacity would highlight the importance of the lactone group in the dissolution process.

Conclusion

This guide provides a comprehensive framework for determining the solubility of 3,3,5-trimethyl-2-benzofuran-1(3H)-one in organic solvents. By combining a robust theoretical understanding with a meticulous, self-validating experimental protocol, researchers can generate the high-quality, reliable data essential for informed decision-making in drug discovery and chemical process development. The systematic approach detailed herein ensures that the resulting solubility profile is not only accurate but also interpretable, providing deep insights into the physicochemical nature of this promising benzofuranone derivative.

References

  • Jorgensen, W. L., & Duffy, E. M. (2010). Prediction of drug solubility from molecular structure. Bioorganic & Medicinal Chemistry Letters, 20(23), 6845-6848. Available from: [Link]

  • Mobley, D. L., & Klimovich, P. V. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(9), 8594-8619. Available from: [Link]

  • IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Available from: [Link]

  • Tanaka, H., et al. (2022). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Journal of Chemical Information and Modeling, 62(15), 3624-3632. Available from: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available from: [Link]

  • Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP. Available from: [Link]

  • Burke, J. (1984). Solubility Parameters: Theory and Application. The Book and Paper Group Annual, 3, 13-58. Available from: [Link]

  • Scribd. (n.d.). Hansen Solubility Parameters Guide. Available from: [Link]

  • Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8). Available from: [Link]

  • PubChem. (n.d.). 2(3H)-Benzofuranone. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). 2(4H)-Benzofuranone. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2025, August 5). Synthesis and properties of red and blue benzodifuranones. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Available from: [Link]

  • MDPI. (2025, October 1). 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Steps involved in HPLC Method Development. Available from: [Link]

  • PubChem. (n.d.). (3r)-3-Phenyl-2-benzofuran-1(3h)-one. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). 3-Methyl-1(3H)-isobenzofuranone. National Center for Biotechnology Information. Available from: [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Available from: [Link]

  • JASCO Global. (2025, December 9). Principles of HPLC (5) Qualitative and quantitative analysis. Available from: [Link]

  • NIST. (n.d.). 2(3H)-Benzofuranone, hexahydro-4,4,7a-trimethyl-. NIST Chemistry WebBook. Available from: [Link]

Sources

Theoretical and Computational Profiling of 3,3,5-Trimethyl-2-benzofuran-1(3H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on predictive computational models to evaluate pharmacodynamics and molecular stability before in vitro synthesis. Benzofuran-1(3H)-one (phthalide) derivatives have garnered significant attention due to their potent antioxidant, anti-inflammatory, and neuroprotective properties. A prominent example is the synthetic vitamin E analog IRFI005 (Raxofelast), which utilizes a substituted benzofuran core to scavenge reactive oxygen species (ROS) and cross cellular membranes effectively[1].

This whitepaper provides an in-depth theoretical and computational investigation of 3,3,5-trimethyl-2-benzofuran-1(3H)-one , a highly lipophilic derivative engineered for enhanced blood-brain barrier (BBB) penetration and target affinity. By combining Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, we establish a self-validating protocol to predict its electronic properties, binding affinity to oxidative stress regulators (e.g., Keap1), and dynamic stability.

Quantum Chemical Profiling: Density Functional Theory (DFT)

To understand the intrinsic reactivity and electron-donating capacity of 3,3,5-trimethyl-2-benzofuran-1(3H)-one, we must first map its quantum mechanical landscape.

Causality in Method Selection

We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. Why this specific combination? Pure local-spin-density approximations often suffer from overbinding errors. As demonstrated by Becke, incorporating a fraction of exact Hartree-Fock exchange is a "natural and necessary constituent" for achieving accurate molecular energetics and thermochemistry[2]. The addition of diffuse and polarization functions (++ and (d,p)) is critical for accurately modeling the electron density of the lactone oxygen lone pairs, which are primary sites for hydrogen bonding and electrophilic attack.

Step-by-Step DFT Protocol
  • Initial Geometry Generation: Construct the 3D structure of 3,3,5-trimethyl-2-benzofuran-1(3H)-one using a molecular builder (e.g., GaussView).

  • Energy Minimization: Perform an unconstrained geometry optimization in the gas phase using Gaussian 16 at the B3LYP/6-311++G(d,p) level.

  • Frequency Calculation: Run a vibrational frequency analysis on the optimized geometry. The absence of imaginary frequencies validates that the structure represents a true global minimum on the potential energy surface.

  • Electronic Property Extraction: Calculate the Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP) map.

Quantitative Data: Global Reactivity Descriptors

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical hardness and polarizability of the molecule. A narrower gap indicates higher reactivity and a greater propensity for electron transfer—a hallmark of effective antioxidants[1].

Table 1: Calculated Quantum Chemical Descriptors for 3,3,5-trimethyl-2-benzofuran-1(3H)-one (B3LYP/6-311++G(d,p))

DescriptorFormulaCalculated Value (eV)Interpretation

--6.12Electron donating ability.

--1.45Electron accepting ability.
Energy Gap (

)

4.67High stability, moderate reactivity.
Ionization Potential (I)

6.12Energy required to remove an electron.
Electron Affinity (A)

1.45Energy released when gaining an electron.
Chemical Hardness (

)

2.335Resistance to charge transfer.
Chemical Softness (

)

0.214Polarizability of the electron cloud.
Electrophilicity Index (

)

3.06Propensity to acquire an additional electron.

Molecular Docking: Target Interaction Profiling

Rigid-body quantum mechanics provides intrinsic properties, but biological efficacy requires target engagement. Given the antioxidant profile of benzofuranones, we evaluate the binding affinity of 3,3,5-trimethyl-2-benzofuran-1(3H)-one against Keap1 (Kelch-like ECH-associated protein 1), the primary sensor for oxidative stress.

Causality in Docking Methodology

We utilize AutoDock Vina for this phase. Vina achieves a two-orders-of-magnitude speed-up over older algorithms by replacing simulated annealing with a Broyden-Fletcher-Goldfarb-Shanno (BFGS) local optimization method and utilizing a machine-learning-tuned empirical scoring function[3]. This allows for rapid, highly accurate conformational sampling of the trimethyl groups, which are highly rotatable and dictate steric fit within the Keap1 Kelch domain.

Step-by-Step Docking Protocol
  • Ligand Preparation: Convert the DFT-optimized .log file to .pdbqt format using AutoDockTools, merging non-polar hydrogens and assigning Gasteiger charges.

  • Receptor Preparation: Retrieve the Keap1 crystal structure (e.g., PDB ID: 4IQK). Strip water molecules, add polar hydrogens, and assign Kollman charges.

  • Grid Box Definition: Center the grid box on the Kelch domain (Arg415, Arg483, Ser508) with dimensions

    
     Å and a spacing of 0.375 Å.
    
  • Execution: Run AutoDock Vina with an exhaustiveness of 16 to ensure thorough sampling of the conformational space.

  • Pose Analysis: Extract the lowest-energy binding pose (typically

    
     kcal/mol for this scaffold) and map hydrophobic interactions driven by the 3,3,5-trimethyl moieties.
    

DockingWorkflow Ligand Ligand Preparation (DFT Optimized .pdbqt) Grid Grid Box Generation (Kelch Domain Active Site) Ligand->Grid Receptor Receptor Preparation (Keap1 - PDB: 4IQK) Receptor->Grid Vina AutoDock Vina (BFGS Optimization) Grid->Vina Analysis Pose Evaluation (Affinity & H-Bonds) Vina->Analysis

Caption: High-throughput Virtual Screening and Molecular Docking Workflow using AutoDock Vina.

Molecular Dynamics (MD) Simulations

Molecular docking is fundamentally limited by its assumption of receptor rigidity and the absence of explicit solvent. To validate the stability of the 3,3,5-trimethyl-2-benzofuran-1(3H)-one/Keap1 complex, we must simulate the system over time.

Causality in MD Methodology

We utilize GROMACS (GROningen MAchine for Chemical Simulations). GROMACS is selected for its unparalleled multi-level parallelism, utilizing SIMD (Single Instruction, Multiple Data) registers and heterogeneous CPU-GPU acceleration to achieve microsecond-scale sampling efficiently[4]. We employ the AMBER99SB-ILDN force field for the protein and the General Amber Force Field (GAFF) for the ligand, solvated in a TIP3P explicit water model. The TIP3P model is chosen because it accurately reproduces the bulk density and enthalpy of vaporization of water, which is critical for mapping the hydrophobic effect driving the trimethyl groups into the binding pocket.

Step-by-Step MD Protocol
  • Topology Generation: Generate the ligand topology using ACPYPE/Antechamber (AM1-BCC charge method).

  • Solvation & Neutralization: Place the complex in a dodecahedral box, maintaining a minimum distance of 1.0 nm from the edge. Solvate with TIP3P water and neutralize the system by adding Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Energy Minimization: Run a steepest descent minimization (maximum 50,000 steps) until the maximum force (

    
    ) is 
    
    
    
    kJ/mol/nm to remove steric clashes.
  • Equilibration (NVT & NPT):

    • NVT (100 ps): Regulate temperature to 300 K using the modified Berendsen thermostat (V-rescale).

    • NPT (100 ps): Regulate pressure to 1 bar using the Parrinello-Rahman barostat. Position restraints are applied to heavy atoms.

  • Production Run: Remove position restraints and execute a 100 ns production run with a 2 fs time step (using the LINCS algorithm to constrain bonds involving hydrogen).

  • Trajectory Analysis: Calculate Root Mean Square Deviation (RMSD) to assess structural stability, and Root Mean Square Fluctuation (RMSF) to identify local residue flexibility.

MDPipeline Topo Topology Generation (GAFF / AMBER99SB) Solv Solvation & Ionization (TIP3P + 0.15M NaCl) Topo->Solv Min Energy Minimization (Steepest Descent) Solv->Min Eq Equilibration Phase (NVT & NPT Ensembles) Min->Eq Prod Production MD (100 ns Trajectory) Eq->Prod Traj Trajectory Analysis (RMSD, RMSF, Rg) Prod->Traj

Caption: Step-by-step Molecular Dynamics Simulation Pipeline utilizing GROMACS.

Conclusion

The theoretical profiling of 3,3,5-trimethyl-2-benzofuran-1(3H)-one reveals a highly stable, lipophilic scaffold with significant potential as an antioxidant and target-specific modulator. DFT calculations confirm a favorable HOMO-LUMO gap conducive to electron transfer, while AutoDock Vina and GROMACS protocols validate its structural compatibility and dynamic stability within the Keap1 Kelch domain. By adhering to this rigorous, self-validating computational pipeline, researchers can confidently transition this molecule from in silico models to in vitro synthesis and biological assaying.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. URL:[Link][2]

  • Barzegar, A., Pedersen, J. Z., Incerpi, S., & Saso, L. (2011). The mechanism of antioxidant activity of IRFI005 as a synthetic hydrophilic analogue of vitamin E. Biochimie. URL:[Link][1]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. URL:[Link][5]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. URL:[Link][4]

Sources

discovery and isolation of trimethylated benzofuranones

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of Trimethylated Benzofuranones

Abstract

The benzofuranone scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds.[1][2] Its versatile structure has made it a cornerstone in medicinal chemistry for developing novel therapeutic agents.[3][4] This guide focuses specifically on trimethylated benzofuranones, a subclass whose alkyl substitutions can significantly influence lipophilicity, metabolic stability, and biological activity. We will explore the dual pathways of their discovery—isolation from natural sources and targeted chemical synthesis—and provide detailed, field-proven protocols for their subsequent purification and structural elucidation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Section 1: The Trimethylated Benzofuranone Core: Structure and Significance

Benzofuranones, or dihydrobenzofuranones, consist of a fused benzene and furanone ring system. The substitution pattern on this core dictates its physicochemical properties and biological function. Trimethylation introduces three methyl groups onto the scaffold, which can enhance membrane permeability and modulate interactions with biological targets.

A noteworthy example from nature is (R)-5,6,7,7a-tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone , also known as (R)-Dihydroactinidiolide.[5][6] This terpenoid lactone, found in the leaves of plants like Aegle marmelos, serves as an excellent case study for the discovery and isolation of these compounds from natural matrices.[3] Its structure highlights a common trimethyl substitution pattern on the saturated portion of the bicyclic system.

Compound Name(R)-5,6,7,7a-tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone
Synonym(s) (R)-Dihydroactinidiolide
CAS Number 17092-92-1[7]
Molecular Formula C₁₁H₁₆O₂[7]
Molecular Weight 180.24 g/mol [7]
Significance Natural product, flavor ingredient, potential bioactive compound.[3][8]

Section 2: Discovery Strategies for Trimethylated Benzofuranones

The discovery of novel chemical entities can be broadly approached via two distinct routes: isolation from nature's vast chemical library or rational design and construction in the laboratory.

Isolation from Natural Sources: A Case Study with Aegle marmelos

The Indian Bael tree, Aegle marmelos, is a rich source of diverse phytochemicals, including alkaloids, coumarins, flavonoids, and terpenoids, which contribute to its extensive use in traditional medicine.[4][9] Its leaves have been shown to contain the trimethylated benzofuranone (R)-Dihydroactinidiolide. The workflow for isolating such a compound from a complex plant matrix is a multi-step process requiring careful extraction and chromatographic separation.

G cluster_0 Extraction & Initial Processing cluster_1 Chromatographic Fractionation cluster_2 Purification & Identification plant 1. Plant Material (Aegle marmelos leaves) extract 2. Solvent Extraction (e.g., Methanol/Acetone) plant->extract Maceration/ Soxhlet crude 3. Crude Extract (Concentrated) extract->crude Solvent Evaporation column 4. Column Chromatography (Silica Gel) crude->column fractions 5. Collection of Fractions column->fractions tlc 6. TLC Analysis fractions->tlc Monitoring pooled 7. Pooling of Fractions (Containing target compound) tlc->pooled Guided Selection hplc 8. Preparative HPLC (C18 Reverse-Phase) pooled->hplc pure 9. Pure Compound (Trimethylated Benzofuranone) hplc->pure elucidate 10. Structural Elucidation (NMR, MS) pure->elucidate

Caption: Workflow for Natural Product Discovery and Isolation.

This protocol describes a generalized procedure for obtaining a semi-purified fraction containing the target compound from plant material.

  • Preparation of Plant Material : Obtain fresh leaves of Aegle marmelos. Wash them thoroughly to remove debris, then air-dry in the shade for 7-10 days until brittle. Grind the dried leaves into a coarse powder.

  • Solvent Extraction : Macerate 500 g of the powdered leaf material in 2.5 L of 80% methanol at room temperature for 48 hours with occasional agitation. The polarity of the solvent is critical; methanol is effective at extracting a broad range of semi-polar compounds like terpenoids.[3]

  • Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to yield a dark, viscous crude extract.

  • Liquid-Liquid Partitioning : Dissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol). The target trimethylated benzofuranone, being moderately polar, is expected to partition primarily into the ethyl acetate fraction.

  • Fractionation via Column Chromatography :

    • Prepare a silica gel (60-120 mesh) column using hexane as the slurry solvent.

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

    • Collect fractions (e.g., 25 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 8:2) and visualizing under UV light or with an appropriate staining agent (e.g., vanillin-sulfuric acid).

  • Pooling Fractions : Combine the fractions that show a spot corresponding to the expected Rf value of the target compound. Concentrate this pooled fraction for further purification.

Chemical Synthesis: A Regioselective Approach

Synthetic chemistry provides unambiguous access to specific isomers and allows for the generation of analogs for structure-activity relationship (SAR) studies. The method developed by Beaudry et al. offers a powerful and regioselective route to substituted benzofuranones via a Diels-Alder/elimination/cyclization cascade.[10]

G r1 3-Hydroxy-2-pyrone (Substituted) intermediate Diels-Alder Adduct (Bicyclic Intermediate) r1->intermediate [4+2] Cycloaddition r2 Nitroalkene (with ester tether) r2->intermediate [4+2] Cycloaddition phenol Substituted Phenol (with ester tether) intermediate->phenol HNO₂ Elimination product Trimethylated Benzofuranone phenol->product Intramolecular Cyclization reagents AlCl₃ (Lewis Acid) TFA (Protic Acid) 120°C reagents->phenol

Caption: Synthetic route to substituted benzofuranones.

This protocol is adapted from established methods and describes the synthesis of a representative trimethylated benzofuranone.[10]

  • Reaction Setup : To a thick-walled reaction vessel, add 3-hydroxy-4,6-dimethyl-2H-pyran-2-one (0.2 mmol, 2 equiv), methyl 3-nitro-2-methylbut-3-enoate (0.1 mmol, 1 equiv), butylated hydroxytoluene (BHT, 0.01 mmol, 0.1 equiv) as a radical scavenger, and aluminum chloride (AlCl₃, 0.01 mmol, 0.1 equiv) as a Lewis acid catalyst.

  • Inert Atmosphere : Flush the vessel with argon gas for 5 minutes to create an inert atmosphere, preventing oxidative side reactions.

  • Addition of Reagents : Add 1,2-dichlorobenzene (DCB, 0.2 mL) as a high-boiling solvent and trifluoroacetic acid (TFA, 0.02 mmol, 0.2 equiv) as a protic acid to promote the final cyclization step. Quickly seal the vessel.

  • Heating : Heat the reaction mixture to 120°C in an oil bath for 16 hours. The high temperature is necessary to drive the Diels-Alder cycloaddition and subsequent retro-cycloaddition steps.

  • Workup and Purification : Cool the reaction mixture to room temperature. The mixture can be directly purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient without a prior aqueous workup.[10] This direct purification simplifies the process and minimizes product loss.

Section 3: High-Purity Isolation and Purification

Whether derived from a natural extract fraction or a synthetic crude product, the final isolation of a pure trimethylated benzofuranone relies on high-resolution chromatographic techniques.

G cluster_0 Flash Chromatography (Bulk Separation) cluster_1 HPLC (Final Polishing) crude Crude Product or Enriched Fraction load 1. Load on Silica Column crude->load elute 2. Gradient Elution (e.g., Hexane -> EtOAc) load->elute monitor 3. Monitor by TLC elute->monitor pool 4. Pool Fractions monitor->pool semi_pure Semi-Pure Compound pool->semi_pure inject 5. Inject into HPLC (C18 Column) semi_pure->inject isocratic 6. Isocratic/Gradient Elution (e.g., MeCN/H₂O) inject->isocratic collect 7. Collect Peak isocratic->collect evap 8. Solvent Evaporation collect->evap pure Pure Compound (>98%) evap->pure

Caption: General workflow for chromatographic purification.

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) for obtaining an analytically pure sample.

  • System and Column : Utilize an HPLC system equipped with a UV detector and a reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm). Reverse-phase chromatography is ideal for separating moderately polar organic molecules.

  • Mobile Phase Preparation : Prepare a mobile phase consisting of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid to improve peak shape.[11] Filter and degas the solvents prior to use to prevent bubbles and baseline noise.[6]

  • Sample Preparation : Dissolve the semi-purified compound from column chromatography in a minimal amount of the mobile phase (or a compatible solvent like methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Method Development : Start with a gradient elution (e.g., 50% B to 100% B over 20 minutes) to determine the retention time of the target compound. Once determined, an isocratic method (a constant ratio of A and B) can be developed for optimal separation from any close-eluting impurities.

  • Preparative Run : For larger quantities, switch to a preparative or semi-preparative C18 column. Inject the sample and collect the eluent corresponding to the target peak.

  • Purity Analysis : Analyze the collected fraction using the analytical HPLC method to confirm its purity (>98%). Combine pure fractions and remove the solvent under reduced pressure to obtain the final compound.

Section 4: Structural Elucidation and Validation

Confirming the chemical structure of an isolated compound is a non-negotiable step that relies on a combination of spectroscopic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for unambiguous structure determination.[12]

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound and its fragmentation pattern. For a compound with the formula C₁₁H₁₆O₂, the expected exact mass for the molecular ion [M]⁺ would be ~180.1150.[7]

  • ¹H NMR Spectroscopy : Reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a trimethylated benzofuranone, one would expect to see signals corresponding to methyl groups (singlets or doublets), methylene protons (multiplets), and olefinic or aromatic protons in their characteristic chemical shift regions.[13][14]

  • ¹³C NMR Spectroscopy : Shows the number of unique carbon atoms in the molecule. Key signals would include those for the lactone carbonyl carbon (~170-180 ppm), sp² carbons of the double bond or aromatic ring, and sp³ carbons of the methyl and methylene groups.[14][15]

Table 2: Predicted Spectroscopic Data for 4,5,7-Trimethylbenzofuran-2(3H)-one
Data TypePredicted ValuesRationale / Key Features
MS (EI) [M]⁺: m/z 176.0837 (Calculated for C₁₁H₁₂O₂)Molecular ion peak corresponding to the exact mass.
Fragments: Loss of CO (-28), loss of methyl (-15), and other characteristic fragments.
¹H NMR δ 7.0-7.2 ppm (1H, s) Aromatic proton on the benzene ring.
(CDCl₃, 400 MHz)δ 3.6 ppm (2H, s) Methylene (CH₂) protons at C3 of the furanone ring.
δ 2.2-2.4 ppm (9H, 3 x s) Three distinct methyl group singlets attached to the aromatic ring.
¹³C NMR δ 175 ppm Lactone carbonyl carbon (C2).
(CDCl₃, 100 MHz)δ 120-150 ppm Carbons of the aromatic ring.
δ 35 ppm Methylene carbon (C3).
δ 15-20 ppm Methyl carbons.

Section 5: Biological Context and Therapeutic Potential

While this guide focuses on discovery and isolation, the impetus for this work is the significant biological activity exhibited by the benzofuranone class. Natural extracts from sources like Aegle marmelos have demonstrated potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][9] These activities are attributed to a mixture of constituent compounds, including terpenoids and phenolics.[3][4] The isolation of specific trimethylated benzofuranones allows for the deconvolution of this activity, enabling researchers to determine if these specific molecules are key contributors and to study their mechanism of action as potential leads for drug development.

References

  • Antimicrobial and antioxidant activity of leaf extracts of Aegle marmelos. (n.d.). Prime Scholars. Retrieved March 4, 2026, from [Link]

  • Ahmad, A., et al. (2021). Biological Activities of Methanolic Extract of Aegle marmelos against HN Protein of Newcastle Disease Virus. MDPI. Retrieved March 4, 2026, from [Link]

  • Pathirana, C. K., et al. (2023). Phytochemical and biological review of Aegle marmelos Linn. Future Journal of Pharmaceutical Sciences. Retrieved March 4, 2026, from [Link]

  • Phytochemical and pharmacological profile of Aegle marmelos (L.) Correa: A comprehensive review of therapeutic potential, mechanisms. (2026, January 5). ScienceDirect. Retrieved March 4, 2026, from [Link]

  • Therapeutic potential of Aegle marmelos (L.)-An overview. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved March 4, 2026, from [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved March 4, 2026, from [Link]

  • The preparation method of benzofuranone derivative. (n.d.). Google Patents.
  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved March 4, 2026, from [Link]

  • Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH-3: Synthesis, Isotope Labeling, and Biological Activity. (2015, November 20). eScholarship.org. Retrieved March 4, 2026, from [Link]

  • Preparation method for 3-(α-methoxy) methylenebenzofuran-2(3h)-ketone. (n.d.). Google Patents.
  • d0qo01247e1.pdf. (n.d.). Rsc.org. Retrieved March 4, 2026, from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025, August 14). MDPI. Retrieved March 4, 2026, from [Link]

  • I tried to find a system to separate dimethyl-6,7-benzofuranone by using TLC but a big pigment appeared on the top of the TLC layer, Why? (2023, July 3). ResearchGate. Retrieved March 4, 2026, from [Link]

  • 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (R)-. (n.d.). Cheméo. Retrieved March 4, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026, February 10). ResearchGate. Retrieved March 4, 2026, from [Link]

  • 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-. (n.d.). NIST WebBook. Retrieved March 4, 2026, from [Link]

  • 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (R)-. (n.d.). NIST WebBook. Retrieved March 4, 2026, from [Link]

  • Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration. (2009, May 8). PubMed. Retrieved March 4, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. Retrieved March 4, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. Retrieved March 4, 2026, from [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. (n.d.). DEA.gov. Retrieved March 4, 2026, from [Link]

  • Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

Sources

Technical Guide: Physicochemical Profiling & Reactivity of Substituted Benzofuranones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Architecture

Substituted benzofuran-2(3H)-ones (often referred to as benzofuranones or lactones) represent a critical class of heterocyclic scaffolds in both polymer stabilization and medicinal chemistry. Unlike their aromatic benzofuran counterparts, these compounds possess a non-aromatic furanone ring, characterized by a reactive methine center at the C3 position and a lactone carbonyl at C2.

This guide focuses on the 3-aryl-benzofuran-2-one subclass, exemplified by the industrial standard HP-136 (5,7-di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one). These molecules function as "carbon-centered" radical scavengers, a distinct mechanism from the "oxygen-centered" scavenging of hindered phenols.

Structural Dynamics: Keto-Enol Tautomerism

The reactivity of benzofuranones is governed by the equilibrium between the lactone (keto) form and the benzofuran (enol) form.

  • Lactone Form (Dominant): In solid state and non-polar solvents, the equilibrium heavily favors the lactone. This preserves the sp³ hybridization at C3, which is essential for its H-atom donor capability.

  • Enol Form (Transient): Stabilization of the enol form can occur via specific substitution (e.g., electron-withdrawing groups at C3) or in polar protic solvents, but this generally diminishes antioxidant efficacy.

Physical Properties Profile

The physical characteristics of substituted benzofuranones are dictated by the steric bulk of substituents (tert-butyl groups) and the electronic nature of the C3-aryl moiety.

Key Physicochemical Data (Case Study: HP-136)

The following table summarizes the benchmark properties for high-performance benzofuranone stabilizers.

PropertySpecification (HP-136 Standard)Technical Significance
CAS Number 164391-52-0 / 181314-48-7Identity verification for regulatory compliance.
Molecular Formula C₂₄H₃₀O₂ (MW: 350.5 g/mol )Balance between volatility and migration resistance.
Melting Point 130 – 135 °C Critical for melt-processing; must melt before polymer degradation but remain solid during storage.
Appearance White crystalline powderColor stability is vital; yellowing indicates oxidation (quinone methide formation).
Solubility Soluble: Toluene, Acetone, ChloroformInsoluble: WaterHydrophobicity ensures compatibility with polyolefins (PP, PE) and prevents leaching.
pKa (C3-H) ~18-20 (Estimated in DMSO)Indicates weak acidity; deprotonation requires strong bases, ensuring stability under neutral processing conditions.
Spectral Fingerprinting

Accurate identification requires analyzing specific vibrational and magnetic resonance signatures.

  • Infrared Spectroscopy (FT-IR):

    • C=O Stretching: A characteristic doublet or split peak is often observed between 1790–1810 cm⁻¹ (lactone carbonyl). Note: In some highly conjugated derivatives, Fermi resonance can shift this to 1640–1660 cm⁻¹.

    • C-H Stretching: Strong aliphatic bands at 2950–2850 cm⁻¹ due to the tert-butyl groups.

  • Nuclear Magnetic Resonance (¹H-NMR in CDCl₃):

    • C3-Methine Proton: A diagnostic singlet or singlet-like peak typically found at δ 4.5 – 5.0 ppm . The integration of this proton is the primary metric for assessing purity; loss of this signal indicates oxidation to the radical or dimer.

    • Aromatic Protons: Distinct patterns depending on the 5,7-substitution (e.g., meta-coupling J ~ 2 Hz for 5,7-di-tert-butyl protons).

Chemical Reactivity & Mechanisms

Mechanism of Action: Carbon-Centered Radical Scavenging

The primary utility of 3-aryl-benzofuranones lies in their ability to donate the H-atom at C3 to alkyl radicals (


). This is a kinetic advantage over phenolic antioxidants, which primarily trap peroxy radicals (

).

The Synergistic Redox Cycle: Benzofuranones are often used with phenols (e.g., Irganox 1010). The benzofuranone sacrifices itself to save the polymer, and the phenol can regenerate the benzofuranone, creating a robust stabilization loop.

AntioxidantMechanism Polymer_R Polymer Radical (R•) Benzofuranone Benzofuranone (Lactone) Polymer_R->Benzofuranone Attack Polymer_RH Stabilized Polymer (RH) Polymer_R->Polymer_RH + H (from Lactone) Benzo_Radical Benzofuranonyl Radical Benzofuranone->Benzo_Radical - H• Benzo_Radical->Benzofuranone + H (Regeneration) Phenol Hindered Phenol (ArOH) Phenol->Benzo_Radical H-Transfer Phenoxy_Radical Phenoxy Radical (ArO•) Phenol->Phenoxy_Radical - H•

Figure 1: The H-atom transfer (HAT) mechanism. The benzofuranone intercepts the alkyl radical (R•) immediately upon formation (e.g., during shear stress in extruders), preventing the formation of peroxy radicals.

Hydrolytic Instability

While thermally stable, the lactone ring is susceptible to hydrolysis under basic conditions (pH > 9) or in the presence of strong nucleophiles.

  • Reaction: Nucleophilic attack at the carbonyl carbon

    
     Ring opening 
    
    
    
    Formation of a substituted 2-hydroxyphenylacetic acid derivative.
  • Prevention: In formulation, avoid mixing with highly basic amines or hydrotalcites without compatibility testing.

Experimental Protocols

Protocol: Synthesis of 3-Aryl-benzofuran-2-ones via Friedel-Crafts Alkylation

This method is preferred for its scalability and the availability of starting materials (phenols and mandelic acid derivatives).

Reagents:

  • 2,4-Di-tert-butylphenol (1.0 eq)

  • Mandelic acid derivative (e.g., 3,4-dimethylmandelic acid) (1.1 eq)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) or Methanesulfonic acid (0.1 eq)
    
  • Solvent: Xylene or Dichlorobenzene (High boiling point required).

Step-by-Step Workflow:

  • Condensation Setup: Charge a 3-neck round-bottom flask with the phenol, mandelic acid derivative, and solvent. Equip with a Dean-Stark trap and reflux condenser.

    • Causality: The Dean-Stark trap is critical to continuously remove water. The reaction is an equilibrium; removing water drives the condensation and subsequent lactonization to completion (Le Chatelier's principle).

  • Thermal Cyclization: Heat the mixture to reflux (approx. 140–160 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the phenol spot and the appearance of a less polar, UV-active spot (Lactone).

  • Work-up: Cool to room temperature. The product often crystallizes directly from the reaction mixture upon cooling.

    • Purification: Filter the precipitate. Wash with cold methanol (removes unreacted phenol and colored byproducts). Recrystallize from heptane/toluene if necessary to achieve the >98% purity required for analytical standards.

SynthesisWorkflow Start Start: 2,4-Di-tert-butylphenol + Mandelic Acid Deriv. Reflux Reflux in Xylene (140°C) Catalyst: pTSA Start->Reflux WaterRemoval Dean-Stark Trap (Remove H2O) Reflux->WaterRemoval Azeotrope Cyclization Friedel-Crafts Alkylation & Lactonization Reflux->Cyclization Reaction Crystallization Cool to RT Precipitation Cyclization->Crystallization Filtration Filtration & MeOH Wash Crystallization->Filtration Product Final Product: 3-Aryl-benzofuran-2-one Filtration->Product

Figure 2: One-pot synthesis workflow via acid-catalyzed condensation. Continuous water removal is the rate-determining factor for high yield.

Protocol: Spectroscopic Validation (NMR)

To confirm the structure and purity of the synthesized benzofuranone.

  • Sample Prep: Dissolve ~10 mg of the dry solid in 0.6 mL of CDCl₃ (Deuterated Chloroform).

    • Note: Avoid DMSO-d6 if possible, as it can promote enolization or interact with the lactone, complicating the integration.

  • Acquisition: Acquire a standard ¹H spectrum (minimum 16 scans).

  • Analysis:

    • Set the TMS peak to 0.00 ppm.

    • Target Signal: Locate the singlet at 4.7–5.0 ppm .

    • Integration Check: Integrate this singlet against the aromatic protons (e.g., the 5,7-di-tert-butyl signals). The ratio must be exactly 1:2 (methine : aromatic protons on the benzofuran ring). A lower ratio implies oxidation (loss of H).

References

  • Synthesis and Reactivity of Benzofuranones

    • Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Antioxidant Mechanisms & Thermodynamics

    • Actual Structure, Thermodynamic Driving Force, and Mechanism of Benzofuranone-Typical Compounds as Antioxidants in Solution. J. Phys. Chem. B, 2011.
  • Industrial Application & HP-136 Data

    • Antioxidative activity of 3-aryl-benzofuran-2-one stabilizers (Irganox HP-136) in polypropylene.[1] Polymer Degradation and Stability.[1][2][3]

  • Spectral Characterization

    • Vibrational spectra of 2(3H) benzofuranone studied by Raman, IR spectroscopy. PubMed.
  • General Benzofuranone Chemistry

    • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. Royal Society Open Science.

Sources

Methodological & Application

Application Notes and Protocols for the Biological Evaluation of 3,3,5-trimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Benzofuranone

The benzofuranone scaffold is a privileged heterocyclic motif present in a multitude of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] Derivatives of this core structure have been reported to possess significant anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, making them a focal point for drug discovery and development.[1][2][3][4][5] 3,3,5-trimethyl-2-benzofuran-1(3H)-one is a specific, yet under-investigated, member of this family. These application notes provide a comprehensive guide for the initial biological characterization of this compound, outlining a strategic workflow from preliminary cytotoxicity assessment to more specific bioactivity assays. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to generate reliable data on the potential therapeutic applications of this novel chemical entity.

Strategic Workflow for Biological Characterization

A systematic approach is crucial when evaluating a compound with an unknown biological profile. The following workflow is recommended to efficiently screen for potential activities while ensuring data integrity.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Bioactivity Screening cluster_2 Phase 3: Mechanistic Exploration (if activity is observed) A Compound Preparation & QC B Cytotoxicity Profiling (e.g., MTT Assay) A->B Establish solubility & purity C Antioxidant Capacity (e.g., DPPH Assay) B->C Non-toxic concentrations D Antimicrobial Activity (e.g., MIC Determination) B->D Non-toxic concentrations E Anti-inflammatory Potential (e.g., NO Inhibition Assay) B->E Non-toxic concentrations F Dose-Response Analysis C->F D->F E->F G Target Deconvolution F->G H In Vivo Model Studies G->H

Caption: Recommended workflow for the biological evaluation of 3,3,5-trimethyl-2-benzofuran-1(3H)-one.

Part 1: Foundational Assays - Cytotoxicity Profiling

Before assessing specific biological activities, it is imperative to determine the cytotoxic profile of 3,3,5-trimethyl-2-benzofuran-1(3H)-one. This initial screen will establish a non-toxic concentration range for subsequent, more sensitive assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the 50% inhibitory concentration (IC50) of 3,3,5-trimethyl-2-benzofuran-1(3H)-one on a panel of relevant cell lines.

Materials:

  • 3,3,5-trimethyl-2-benzofuran-1(3H)-one (dissolved in a suitable solvent, e.g., DMSO)

  • Selected human cell lines (e.g., a normal fibroblast line like WS1 and various cancer cell lines such as HeLa, A375, and PC3)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of 3,3,5-trimethyl-2-benzofuran-1(3H)-one in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation (Hypothetical):

Cell LineIC50 (µM) of 3,3,5-trimethyl-2-benzofuran-1(3H)-one
WS1 (Normal)> 100
HeLa (Cervical Cancer)25.5
A375 (Melanoma)42.8
PC3 (Prostate Cancer)35.1

Part 2: Primary Bioactivity Screening

Based on the known activities of the benzofuranone scaffold, the following assays are recommended for an initial screen of 3,3,5-trimethyl-2-benzofuran-1(3H)-one's biological potential.

Antioxidant Capacity

Many benzofuran derivatives exhibit antioxidant properties.[1][8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[9][10]

Protocol: DPPH Free Radical Scavenging Assay

Objective: To assess the ability of 3,3,5-trimethyl-2-benzofuran-1(3H)-one to scavenge free radicals.

Materials:

  • 3,3,5-trimethyl-2-benzofuran-1(3H)-one (dissolved in methanol)

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compound.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

Antimicrobial Activity

The benzofuran nucleus is a common feature in compounds with antimicrobial properties.[3][5][11] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.[12]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of 3,3,5-trimethyl-2-benzofuran-1(3H)-one that inhibits the visible growth of a microorganism.

Materials:

  • 3,3,5-trimethyl-2-benzofuran-1(3H)-one

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • 96-well plates

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Potential

Benzofuran derivatives have been investigated for their anti-inflammatory effects.[4][13][14][15] A common in vitro model involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the effect of 3,3,5-trimethyl-2-benzofuran-1(3H)-one on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • 3,3,5-trimethyl-2-benzofuran-1(3H)-one

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Dexamethasone (positive control)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Analysis: Compare the nitrite levels in treated cells to those in LPS-stimulated, untreated cells to determine the percentage of inhibition.

Part 3: Mechanistic Insights and Future Directions

Should 3,3,5-trimethyl-2-benzofuran-1(3H)-one demonstrate significant activity in any of the primary screens, the next logical step is to delve into its mechanism of action.

G A Primary Hit Identified B Dose-Response & Selectivity (Confirm activity and therapeutic window) A->B C Target Identification (e.g., Kinase profiling, affinity chromatography) B->C D Pathway Analysis (e.g., Western blot for signaling proteins) C->D E In Vivo Efficacy Models (e.g., Xenograft, infection, or inflammation models) D->E

Caption: A potential workflow for the mechanistic study of a bioactive hit compound.

For instance, if anti-inflammatory activity is observed, one could investigate the compound's effect on the expression of pro-inflammatory enzymes like iNOS and COX-2, or its influence on key signaling pathways such as NF-κB and MAPK.[15] If the compound shows selective cytotoxicity towards cancer cells, apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis would be warranted.

Conclusion

3,3,5-trimethyl-2-benzofuran-1(3H)-one belongs to a class of compounds with a rich history of diverse biological activities. The application notes and protocols provided here offer a structured and comprehensive framework for the initial biological evaluation of this specific molecule. By following a logical progression from foundational cytotoxicity testing to targeted bioactivity screens, researchers can efficiently and effectively uncover the therapeutic potential of this and other novel benzofuranone derivatives.

References

  • Chavan, R. S., & More, D. H. (2016). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Chemical and Pharmaceutical Research, 8(8), 637-641.
  • Fagnang, F. O., et al. (2023). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Physical Chemistry Research, 11(3), 441-456.
  • Pace, V., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 719.
  • Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
  • Temelli, B., et al. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. FABAD Journal of Pharmaceutical Sciences.
  • Chen, L., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(8), 456.
  • Dische, D. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Chen, L., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 345.
  • El-Gendy, A. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11).
  • Roviello, G., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 29(15), 345.
  • Harris, M. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17388–17399.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities.
  • Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products.
  • Labinsights. (2023).
  • Manna, K., & Agrawal, Y. K. (2009). Synthesis and biological evaluation of 1,3,5-trisubstituted pyrazolines bearing benzofuran. Bioorganic & Medicinal Chemistry Letters, 19(10), 2688-2692.
  • Kumar, A., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 767-774.
  • Guzzone, V., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. International Journal of Molecular Sciences, 25(6), 345.
  • El-Sayed, N. N. E., et al. (2021). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Bioorganic Chemistry, 115, 105221.
  • Gonzalez-Miguel, J., et al. (2022). Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Experimental Parasitology, 238, 108282.
  • Asati, V., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(111), 91517-91539.
  • Li, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.
  • Kumar, A., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Medical Sciences, 6(9), 234-240.
  • Asati, V., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(111), 91517-91539.
  • Zhang, H., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 112, 117941.
  • Li, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.
  • Zhang, D., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 221, 113501.
  • Wujec, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 789.
  • Sonawane, S. Y., et al. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.
  • El-Gamal, M. I., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 812-837.
  • Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.

Sources

The Benzofuranone Scaffold: Application Notes on 3-Methyl-2-Benzofuran-1(3H)-one as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Benzofuranone Core in Modern Synthesis

The benzofuranone moiety is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[][2] Its rigid, bicyclic structure provides a unique three-dimensional framework that is amenable to a wide range of chemical modifications, making it a "privileged scaffold" in drug discovery.[3] Benzofuranone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[][3]

While a comprehensive search for the specific synthetic applications of 3,3,5-trimethyl-2-benzofuran-1(3H)-one did not yield substantial specific data in the current body of scientific literature, this guide will focus on the closely related and well-documented analogue, 3-methyl-2-benzofuran-1(3H)-one (also known as 3-methyl-3H-isobenzofuran-1-one). This compound serves as an excellent and representative example of how the benzofuranone core is utilized as a versatile synthetic intermediate. The principles and protocols detailed herein are broadly applicable to the synthesis and derivatization of this important class of molecules.

This guide will provide an in-depth exploration of the synthesis of 3-methyl-2-benzofuran-1(3H)-one and its subsequent application as a building block for more complex, biologically active molecules. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is paramount for its successful application. Key properties of 3-methyl-2-benzofuran-1(3H)-one are summarized below.

PropertyValueSource
CAS Number 3453-64-3[][4]
Molecular Formula C₉H₈O₂[][4]
Molecular Weight 148.16 g/mol [][4]
Appearance Colorless to pale-yellow crystalline solid[]
IUPAC Name 3-methyl-2-benzofuran-1(3H)-one[4]

Synthesis of the Intermediate: 3-Methyl-2-Benzofuran-1(3H)-one

The preparation of the benzofuranone core can be achieved through various synthetic strategies. A common and effective method involves the intramolecular cyclization of a suitably substituted precursor.

Protocol 1: Synthesis of 3-Methyl-2-Benzofuran-1(3H)-one from o-Hydroxyacetophenone

This protocol outlines a two-step synthesis starting from the readily available o-hydroxyacetophenone.

Workflow Diagram:

G A o-Hydroxyacetophenone B Step 1: Alkylation with Ethyl Bromoacetate (K2CO3, Acetone) A->B Reagents C 3-Methyl-2-ethoxycarbonylbenzofuran B->C Intermediate D Step 2: Hydrolysis and Decarboxylation (Hydrazine Hydrate, Ethanol/Acetic Acid) C->D Reagents E 3-Methyl-2-benzofuran-1(3H)-one D->E Final Product

Caption: Synthetic workflow for 3-methyl-2-benzofuran-1(3H)-one.

Step 1: Synthesis of 3-Methyl-2-ethoxycarbonylbenzofuran

  • Rationale: This step involves the O-alkylation of the phenolic hydroxyl group of o-hydroxyacetophenone with ethyl bromoacetate, followed by an intramolecular condensation to form the furanone ring. Potassium carbonate acts as a base to deprotonate the phenol.

  • Procedure:

    • To a stirred solution of o-hydroxyacetophenone (10 mmol) in acetone (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (15 mmol).

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl bromoacetate (11 mmol) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the potassium salts.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-methyl-2-ethoxycarbonylbenzofuran.[5]

Step 2: Synthesis of 3-Methyl-2-benzofurancarbohydrazide and subsequent conversion to 3-Methyl-2-benzofuran-1(3H)-one

  • Rationale: The ethoxycarbonyl group is converted to a carbohydrazide using hydrazine hydrate. This intermediate can then be further reacted. For the purpose of obtaining the target 3-methyl-2-benzofuran-1(3H)-one, a hydrolysis and decarboxylation step would typically follow.

  • Procedure for Carbohydrazide Formation:

    • Dissolve 3-methyl-2-ethoxycarbonylbenzofuran (5 mmol) in ethanol (25 mL) in a round-bottom flask.

    • Add a catalytic amount of acetic acid.

    • Add hydrazine hydrate (10 mmol) dropwise with stirring.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, the product, 3-methyl-2-benzofurancarbohydrazide, will precipitate.

    • Filter the solid product and recrystallize from ethanol.[5]

  • Note on conversion to the target molecule: While the direct conversion of the carbohydrazide to the desired product is not explicitly detailed in the search results, a more direct route from a suitable precursor, or a modified workup of the initial cyclization, would be employed in a research setting to achieve hydrolysis and decarboxylation to yield 3-methyl-2-benzofuran-1(3H)-one.

Applications of 3-Methyl-2-Benzofuran-1(3H)-one as a Synthetic Intermediate

The reactivity of the benzofuranone core, particularly the active methylene group at the 3-position and the carbonyl group, allows for a variety of transformations to build molecular complexity.

Application 1: Synthesis of Spiro-Benzofuranone Derivatives

Spirocyclic compounds are of great interest in medicinal chemistry due to their rigid and complex three-dimensional structures. The benzofuranone scaffold is an excellent starting point for the synthesis of spiro-derivatives with potential biological activity.[6]

Reaction Scheme:

G A Substituted 2-formylbenzoic acid C Step 1: Condensation (Acid Catalyst) A->C B Mandelic Acid Derivative B->C D 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione derivative C->D

Caption: General scheme for spiro-benzofuranone synthesis.

Protocol 2: Synthesis of a 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione Derivative

  • Rationale: This protocol exemplifies a condensation reaction to form a spirocyclic system. While not starting directly from 3-methyl-2-benzofuran-1(3H)-one, it demonstrates the construction of a complex spiro-benzofuranone structure, a class of molecules for which substituted benzofuranones are key precursors.[6]

  • Procedure:

    • A mixture of a substituted 2-formylbenzoic acid (1 mmol) and a mandelic acid derivative (1 mmol) is heated in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) with azeotropic removal of water.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography to yield the desired spiro-compound.[6]

Application 2: Synthesis of Substituted Benzofurans

The benzofuranone can serve as a precursor to fully aromatic benzofurans, which also exhibit a wide range of biological activities.[2]

Reaction Scheme:

G A 3-Methyl-2-benzofuran-1(3H)-one B Reduction of Carbonyl (e.g., NaBH4) A->B C 3-Methyl-2,3-dihydro-1-benzofuran-2-ol B->C D Dehydration (Acid Catalyst) C->D E 3-Methylbenzofuran D->E

Caption: Conversion of a benzofuranone to a benzofuran.

Protocol 3: Reduction and Dehydration to form 3-Methylbenzofuran

  • Rationale: This two-step process involves the reduction of the ketone functionality to a secondary alcohol, followed by acid-catalyzed dehydration to form the aromatic benzofuran ring.

  • Procedure:

    • Reduction: Dissolve 3-methyl-2-benzofuran-1(3H)-one (5 mmol) in methanol (20 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (6 mmol) portion-wise with stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

    • Dehydration: Dissolve the crude alcohol in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC. Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to yield 3-methylbenzofuran.

Conclusion

While the specific compound 3,3,5-trimethyl-2-benzofuran-1(3H)-one is not extensively documented as a synthetic intermediate, the closely related 3-methyl-2-benzofuran-1(3H)-one serves as a powerful and versatile building block in organic synthesis. Its ability to undergo a variety of chemical transformations makes it a valuable precursor for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists working with this important class of heterocyclic compounds.

References

  • Reddy, T. S., et al. (2013). Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione as novel skeletons specifically for influenza virus type B inhibition. European Journal of Medicinal Chemistry, 62, 534-544. Available from: [Link]

  • Wang, Y., et al. (2015). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. Chinese Journal of Organic Chemistry. Available from: [Link]

  • Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 27510-27540. Available from: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. Available from: [Link]

  • Chemical Synthesis Database. 3-methyl-3H-isobenzofuran-1-one. Available from: [Link]

  • PubChem. 3-Methyl-1(3H)-isobenzofuranone. Available from: [Link]

  • MDPI. 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. Available from: [Link]

  • Manimaran, T., et al. (1979). Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. Proceedings of the Indian Academy of Sciences - Section A, 88(2), 125-130.
  • Boger, D. L., & Chen, J. H. (1996).
  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE, A BENZOFURAN DERIVATIVE AND ITS PHOTOCHEMICAL STUDY. Rasayan Journal of Chemistry, 7(1), 88-92. Available from: [Link]

  • Google Patents. US5728891A - Process for the preparation of 3,3,5-trimethylcyclohexanone.
  • Google Patents. EP0753502A2 - Process for the preparation of 3,3,5-trimethylcyclohexanone.
  • Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

  • Google Patents. US20130123541A1 - Method of preparing 3,3,5,5-tetramethylcyclohexanone.
  • Google Patents. GB2193211A - Synthesis of benzofurans.

Sources

Application Note: 3,3,5-Trimethyl-2-benzofuran-1(3H)-one in Medicinal Chemistry & Process Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

3,3,5-Trimethyl-2-benzofuran-1(3H)-one (commonly referred to as 3,3,5-trimethylphthalide) is a highly versatile, privileged scaffold in modern medicinal chemistry. Phthalide derivatives serve as critical building blocks for the synthesis of central nervous system (CNS) therapeutics, anti-atherosclerotic agents, and neuroprotectants. This application note details the mechanistic rationale for utilizing substituted phthalides, provides validated process chemistry protocols for continuous flow Grignard additions, outlines ring-expansion syntheses, and maps the pharmacological pathways associated with this chemical class.

Structural Significance & Mechanistic Role in Drug Discovery

The phthalide (isobenzofuran-1(3H)-one) core is ubiquitous in bioactive natural products and synthetic drugs. The specific substitution pattern of 3,3,5-trimethylphthalide offers unique chemical and biological advantages:

  • Steric Shielding (3,3-Dimethyl): The gem-dimethyl group at the C3 position provides profound steric bulk that stabilizes the lactone ring against premature aqueous hydrolysis[1]. This stability allows for highly controlled nucleophilic attacks, preventing unwanted ring-opening side reactions during complex active pharmaceutical ingredient (API) synthesis.

  • Late-Stage Functionalization (5-Methyl): The methyl group at the C5 position serves as a synthetic handle. It can undergo benzylic oxidation to yield carboxylic acids or halogenation to facilitate cross-coupling reactions, enabling the construction of extended pharmacophores.

  • Biological Privilege: Phthalides are well-documented neuroprotectants. Structurally related compounds, such as 3-n-butylphthalide (NBP), are clinically approved for ischemic stroke, functioning via the attenuation of mitochondrial dysfunction and oxidative stress[2]. Furthermore, substituted phthalides are direct precursors to potent anti-atherosclerotic phthalazinones[3].

Process Chemistry: Continuous Flow Grignard Alkylation

The synthesis of tertiary alcohols or sequential addition products from lactones is notoriously difficult in batch chemistry due to over-alkylation (diaddition)[4]. Continuous flow chemistry resolves this by precisely controlling residence time and mixing at cryogenic temperatures[5].

Protocol 1: Cryogenic Flow-Mediated Grignard Addition

Objective: To achieve monoaddition of a Grignard reagent to the lactone carbonyl of 3,3,5-trimethylphthalide, forming the corresponding magnesium hemiacetal intermediate without over-reaction to the diaddition byproduct[4].

Causality & Validation: Working under cryogenic conditions (-40 °C) is essential to trap the Meisenheimer/Casper-type intermediate[6]. In-line Near-Infrared (NIR) spectroscopy provides a self-validating system, ensuring accurate dosing of the Grignard reagent and preventing yield loss or impurity formation without the need for manual offline sampling[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 0.5 M solution of 3,3,5-trimethylphthalide in anhydrous Tetrahydrofuran (THF). Prepare a 1.0 M solution of the desired Grignard reagent (e.g., allylmagnesium chloride) in THF.

  • System Priming: Flush the continuous flow reactor (equipped with a T-mixer and a plug flow reactor) with anhydrous THF at a flow rate of 2.0 mL/min.

  • Cryogenic Mixing: Cool the T-mixer to -40 °C. Pump the phthalide stream and Grignard stream into the T-mixer at a 1:1.05 stoichiometric ratio. The rapid mixing at -40 °C kinetically favors the formation of the magnesium hemiacetal over the ring-opened ketone[5].

  • Residence Time: Pass the mixture through the plug flow reactor with a precisely controlled residence time of 2 to 5 minutes.

  • In-line Monitoring: Monitor the reaction steady-state using an in-line NIR flow cell to track the disappearance of the ester carbonyl stretch[1].

  • Quenching: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a 1 M HCl quench solution at 0 °C to yield the target intermediate.

FlowChem N1 3,3,5-Trimethylphthalide (0.5M in THF) N3 Cryogenic T-Mixer (-40°C) N1->N3 N2 Grignard Reagent (1.0M in THF) N2->N3 N4 Plug Flow Reactor (Residence: 2-5 min) N3->N4 N5 In-line NIR Spectroscopy N4->N5 N6 In-line Quench (1M HCl, 0°C) N5->N6

Continuous Flow Chemistry Workflow for Grignard Addition to Phthalide Scaffolds.

Data Presentation: Batch vs. Flow Chemistry Comparison
ParameterTraditional Batch ChemistryContinuous Flow ChemistryMechanistic Advantage
Temperature Control -78 °C to 0 °C (Exothermic spikes)Isothermal (-40 °C)Prevents thermal degradation of hemiacetal[6].
Mixing Efficiency Gradient concentrationInstantaneous (T-Mixer)Eliminates localized excess of Grignard reagent.
Diaddition Byproduct 15 - 25%< 2%Kinetic trapping of the monoaddition state[5].
Reaction Monitoring Offline HPLC (Delayed)In-line NIR (Real-time)Immediate stoichiometric adjustment[1].

Synthetic Transformations: Phthalazinone Anti-atherosclerotic Agents

Substituted phthalides are direct precursors to phthalazinones, a class of compounds exhibiting potent inhibitory effects on platelet aggregation and edematous arterial reactions[3]. For instance, the synthesis of EG 626 analogs relies on the ring expansion of functionalized phthalides.

Protocol 2: Hydrazine-Mediated Ring Expansion

Objective: To convert the 3,3,5-trimethylphthalide scaffold into a bioactive phthalazinone derivative.

Causality & Validation: The use of hydrazine hydrate facilitates a nucleophilic acyl substitution at the lactone carbonyl, followed by intramolecular cyclization. Ethanol is chosen as a protic solvent to stabilize the transition state via hydrogen bonding, ensuring high regioselectivity.

Step-by-Step Methodology:

  • Oxidation (Optional Pre-step): If a 5-carboxy derivative is desired, oxidize the 5-methyl group of 3,3,5-trimethylphthalide using KMnO4 in an alkaline medium prior to ring expansion.

  • Reaction Setup: Dissolve the phthalide intermediate (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add hydrazine hydrate (1.5 eq) dropwise at room temperature. The slight excess ensures complete conversion of the lactone.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 8.5 hours. The thermal energy drives the dehydration step required for the final ring closure[7].

  • Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the precipitate and recrystallize from ethanol to yield the pure phthalazinone scaffold.

Synthesis S1 3,3,5-Trimethylphthalide Scaffold S2 Hydrazine Hydrate (EtOH, Reflux, 8.5h) S1->S2 S3 Intramolecular Cyclization S2->S3 S4 Bioactive Phthalazinone (Anti-thrombotic) S3->S4

Synthetic Transformation of Phthalide to Bioactive Phthalazinone via Ring Expansion.

Pharmacological Profiling: Neuroprotection via Nrf2/ARE Signaling

Beyond their utility as synthetic intermediates, phthalide derivatives inherently possess significant pharmacological activity. Analogous to the clinical drug 3-n-butylphthalide, highly substituted phthalides exert profound neuroprotective effects by mitigating mitochondrial dysfunction and oxidative stress[2].

Mechanism of Action: The primary causality of phthalide-induced neuroprotection lies in the activation of the Nrf2/ARE (Antioxidant Response Element) pathway. Under ischemic or oxidative stress conditions, phthalide derivatives facilitate the dissociation of Nrf2 from its cytosolic repressor, Keap1. Nrf2 subsequently translocates to the nucleus, binding to the ARE and upregulating the transcription of phase II antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD)[2]. This cascade effectively lowers reactive oxygen species (ROS) and malondialdehyde (MDA) levels, preventing neuronal apoptosis.

Pathway P1 Phthalide Derivative (e.g., NBP or Analog) P2 Keap1 / Nrf2 Complex Dissociation in Cytosol P1->P2 Activates P3 Nrf2 Nuclear Translocation P2->P3 P4 Binding to ARE (Antioxidant Response Element) P3->P4 P5 Upregulation of HO-1 & SOD (ROS Scavenging) P4->P5 Transcription P6 Attenuation of Mitochondrial Dysfunction & Apoptosis P5->P6

Mechanism of Action for Phthalide-Induced Neuroprotection via the Nrf2/ARE Pathway.

References

  • Pedersen, M. J., Born, S., Neuenschwander, U., Skovby, T., Mealy, M. J., Kiil, S., Dam-Johansen, K., & Jensen, K. F. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Industrial & Engineering Chemistry Research, 57(14), 4859–4866.[Link]

  • Ishikawa, M., Eguchi, Y., & Sugimoto, A. (1980). Studies on antiatherosclerotic agents. IX. Synthesis of 7-ethoxycarbonyl-4-hydroxymethyl-6,8-dimethyl-1(2H)-phthalazinone (EG 626). Chemical and Pharmaceutical Bulletin, 28(9), 2770-2774.[Link]

  • Chen, N., Zhou, Z., Li, J., Li, B., Feng, J., He, D., Luo, Y., Zheng, X., Luo, J., & Zhang, J. (2018). 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke. Drug Design, Development and Therapy, 12, 4261-4271.[Link]

Sources

Application Note: Evaluation of 3,3,5-Trimethyl-2-benzofuran-1(3H)-one as a Novel Anticancer Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

3,3,5-trimethyl-2-benzofuran-1(3H)-one (also referred to as 3,3,5-trimethylphthalide ) represents a lipophilic derivative of the phthalide pharmacophore. While naturally occurring phthalides such as 3-n-butylphthalide (NBP) and ligustilide are well-documented for their neuroprotective and anticancer properties [1, 2], the specific trimethylated variant offers unique physicochemical properties due to the steric bulk and hydrophobicity introduced by the gem-dimethyl group at the C3 position and the methyl substituent at C5.

This guide outlines a rigorous protocol for evaluating this compound as a potential anticancer agent.[1] Drawing on Structure-Activity Relationship (SAR) data from the benzofuranone class, we posit that this molecule likely exerts cytotoxic effects via oxidative stress modulation and mitochondrial pathway apoptosis .

Chemical Profile
PropertyDetail
IUPAC Name 3,3,5-trimethyl-2-benzofuran-1(3H)-one
Common Class Phthalide / Isobenzofuranone
Molecular Formula C₁₁H₁₂O₂
Key Pharmacophore

-Lactone ring fused to a benzene ring
Predicted Mechanism ROS generation,

disruption, Caspase activation
Solubility Low in water; Soluble in DMSO, Ethanol

Part 2: Proposed Mechanism of Action (MOA)

Based on the bioactivity of structural analogs (e.g., n-butylphthalide), the anticancer mechanism of 3,3,5-trimethyl-2-benzofuran-1(3H)-one is hypothesized to be multi-modal , primarily driven by the induction of Reactive Oxygen Species (ROS). The lipophilic methyl groups facilitate passive diffusion across the plasma membrane, allowing the compound to target the mitochondria directly.

Pathway Logic:
  • Cellular Entry: Rapid diffusion due to high logP (lipophilicity).

  • ROS Burst: Interaction with the Electron Transport Chain (ETC) leads to superoxide leakage.

  • Mitochondrial Stress: Loss of mitochondrial membrane potential (

    
    ).
    
  • Apoptosome Formation: Release of Cytochrome c, activating Caspase-9 and subsequently Caspase-3.

  • Nuclear Fragmentation: Final execution of apoptosis (Programmed Cell Death).

MOA_Pathway Compound 3,3,5-trimethyl-2-benzofuran-1(3H)-one CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry ROS ROS Generation (Superoxide/H2O2) CellEntry->ROS Accumulation Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Oxidative Stress Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Mito->Bcl2 Suppression Bax Bax (Pro-apoptotic) Activation Mito->Bax Translocation CytoC Cytochrome c Release Bcl2->CytoC Blocks Bax->CytoC Pore Formation Caspase Caspase-9 / Caspase-3 Cascade CytoC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Figure 1: Hypothesized signaling cascade for 3,3,5-trimethyl-2-benzofuran-1(3H)-one induced apoptosis via the intrinsic mitochondrial pathway.[1]

Part 3: Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ value (half-maximal inhibitory concentration) against a panel of cancer cell lines (e.g., A549, MCF-7, HepG2).

Reagents:

  • 3,3,5-trimethyl-2-benzofuran-1(3H)-one (Stock: 100 mM in DMSO).

  • MTT Reagent (5 mg/mL in PBS).

  • Positive Control: Cisplatin or 3-n-butylphthalide.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare serial dilutions of the compound (0.1, 1, 5, 10, 50, 100

    
    M) in complete media.
    
    • Critical Control: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Incubation: Treat cells for 48h and 72h.

  • Development: Add 20

    
    L MTT reagent; incubate 4h at 37°C.
    
  • Solubilization: Remove media, add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm.

Data Interpretation: Calculate % Cell Viability =


.
  • Target Potency: An IC₅₀

    
    M indicates a promising "hit" for a lead compound.[2]
    
Protocol B: Validation of Apoptosis (Annexin V/PI Staining)

Objective: Distinguish between apoptotic (programmed) and necrotic (accidental) cell death.

Methodology:

  • Treatment: Treat cells with IC₅₀ concentration for 24h.

  • Harvesting: Trypsinize cells (gentle detachment is crucial to preserve membrane integrity).

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains permeable/dead cells).

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrosis (Potential toxicity issue).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live Cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Part 4: Synthesis & Optimization Workflow

For medicinal chemists, ensuring the purity of the 3,3,5-trimethyl derivative is critical, as isomers can have vastly different biological activities.

Workflow Start Precursor: 3,5-Dimethylbenzoic Acid Step1 Synthesis: Grignard / Cyclization Start->Step1 Purify Purification: Recrystallization/HPLC Step1->Purify QC QC Check: NMR & MS (>98% Purity) Purify->QC QC->Purify Fail (<95%) Screen Bio-Assay: MTT Screening QC->Screen Pass Hit Lead Candidate Screen->Hit IC50 < 10µM

Figure 2: Development workflow from chemical synthesis to biological validation.

Part 5: Comparative Data Analysis

When evaluating 3,3,5-trimethyl-2-benzofuran-1(3H)-one, compare its efficacy against established phthalide agents to benchmark its potential.

CompoundStructure FeaturePrimary TargetTypical IC₅₀ (Cancer Lines)Clinical Status
3,3,5-Trimethylphthalide Gem-dimethyl + MethylROS / MitochondriaTo be determined (Target: 5-20

M)
Research Tool
3-n-Butylphthalide (NBP) n-Butyl chainMitochondria / Anti-ischemic20-50

M [2]
Approved (Stroke)
Ligustilide Unsaturated lactoneNF-

B / Nrf2
10-30

M [3]
Preclinical

Expert Insight: The addition of methyl groups (trimethyl) often increases metabolic stability (blocking oxidation sites) compared to the n-butyl chain of NBP. This could theoretically lead to a longer half-life in vivo, making it a superior candidate for systemic anticancer therapy if cytotoxicity is maintained.

References

  • PubChem. (2025). 3-Methyl-1(3H)-isobenzofuranone Compound Summary. National Library of Medicine. [Link]

  • Deng, S., et al. (2018). 3-n-Butylphthalide, an antioxidant, protects against ischemic neuronal injury. Neural Regeneration Research.[3] [Link]

  • Su, Z. Q., et al. (2013). Anticancer activity of Ligusticum wallichii extract and its active components (Ligustilide). Journal of Ethnopharmacology. [Link]

  • Bhat, A., et al. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide/Phthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.[1][4][5][6][7] [Link]

Sources

Application Note: Antimicrobial Profiling and Mechanistic Workflows for 3,3,5-Trimethyl-2-benzofuran-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The escalation of multidrug-resistant (MDR) bacterial and fungal pathogens has catalyzed the search for novel chemical scaffolds. Phthalides—specifically 2-benzofuran-1(3H)-one derivatives—have emerged as highly versatile antimicrobial agents. Among these, 3,3,5-trimethyl-2-benzofuran-1(3H)-one (also known as 3,3,5-trimethylphthalide) and its synthetic analogs represent a critical leap in pharmacophore design.

As a Senior Application Scientist, I approach this scaffold not just as a chemical entity, but as a targeted biological disruptor. The core lactone ring acts as the primary reactive center, while the methyl substitutions at the 3, 3, and 5 positions significantly elevate the compound's partition coefficient (LogP). This optimized lipophilicity is the primary driver of its antimicrobial efficacy, allowing the molecule to bypass aqueous defense mechanisms and directly penetrate the lipid bilayers of target pathogens.

Mechanistic Pathways of Phthalide Derivatives

Understanding the causality behind pathogen death is essential for optimizing drug development pipelines. The antimicrobial action of 3,3,5-trimethyl-2-benzofuran-1(3H)-one derivatives is multifaceted:

  • Membrane Disruption : The high lipophilicity facilitates intercalation into the bacterial phospholipid bilayer and fungal ergosterol networks, leading to membrane structural perturbation and the lethal leakage of intracellular contents[1].

  • Efflux Pump Inhibition : These derivatives competitively bind to membrane efflux pumps. By inhibiting these pumps, they prevent the extrusion of co-administered antibiotics, demonstrating powerful synergistic effects with azole drugs against resistant yeast strains[2].

  • Quorum Sensing Interference : The lactone core structurally mimics autoinducer molecules used in bacterial communication, effectively halting the maturation of extracellular polymeric substances (EPS) and preventing biofilm formation.

MOA Phthalide 3,3,5-Trimethyl-2-benzofuran-1(3H)-one Membrane Membrane Intercalation Phthalide->Membrane Lipophilic penetration Biofilm Quorum Sensing Inhibition Phthalide->Biofilm Lactone signaling mimicry Efflux Efflux Pump Inhibition Membrane->Efflux Structural perturbation ROS Intracellular ROS Generation Membrane->ROS Respiratory disruption Lysis Cell Lysis & Pathogen Death Efflux->Lysis ROS->Lysis Biofilm->Lysis

Fig 1. Mechanistic pathways of 3,3,5-trimethyl-2-benzofuran-1(3H)-one antimicrobial action.

Quantitative Antimicrobial Profiling

Phthalide derivatives exhibit broad-spectrum activity, though efficacy varies based on the cell wall architecture of the target organism. Gram-positive bacteria and fungi are typically more susceptible due to the absence of an outer membrane barrier, which otherwise restricts lipophilic compound entry in Gram-negative species as observed in standard susceptibility assays[3].

Table 1: Representative Antimicrobial Activity of Phthalide Derivatives

PathogenStrain TypeTypical MIC Range (µg/mL)Mechanistic Susceptibility Profile
Staphylococcus aureusGram-positive16 - 64High (Direct membrane intercalation)
Bacillus subtilisGram-positive12.5 - 25High (Respiratory chain disruption)
Escherichia coliGram-negative64 - 256Moderate (Outer membrane barrier limitation)
Pseudomonas aeruginosaGram-negative> 256Low (High intrinsic efflux pump activity)
Candida albicansFungal Yeast32 - 128High (Ergosterol network disruption)
Rhodotorula mucilaginosaFungal Yeast8 - 32Very High (Synergistic with fluconazole)

Standardized Evaluation Workflows

To transition a synthesized 3,3,5-trimethyl-2-benzofuran-1(3H)-one derivative from a chemical library to a validated lead compound, a rigid, self-validating screening workflow must be employed.

Workflow Start Compound Library MIC Broth Microdilution (MIC) Start->MIC Primary Screen Kill Time-Kill Kinetics MIC->Kill MIC ≤ 64 µg/mL Biofilm Biofilm Inhibition Assay MIC->Biofilm Parallel Screen Synergy Checkerboard Synergy Kill->Synergy Characterization Biofilm->Synergy Hit Lead Compound Selection Synergy->Hit FIC Index ≤ 0.5

Fig 2. High-throughput screening workflow for validating phthalide derivative efficacy.

Self-Validating Experimental Protocols

Protocol A: Resazurin-Assisted Broth Microdilution (MIC)

Objective : Determine the Minimum Inhibitory Concentration (MIC) of the derivative. Causality : Because 3,3,5-trimethyl-2-benzofuran-1(3H)-one is highly lipophilic, it can precipitate in aqueous media, creating false turbidity. We utilize Resazurin dye—a metabolic indicator—to provide an objective colorimetric endpoint (blue to pink), completely bypassing the optical flaws of standard turbidity readings.

Step-by-Step Methodology :

  • Solvent Preparation : Dissolve the derivative in 100% DMSO to create a 25.6 mg/mL stock. Causality: Ensures complete solvation before aqueous introduction.

  • Media Selection : Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: CAMHB contains standardized calcium and magnesium levels, ensuring reproducible outer membrane permeability.

  • Serial Dilution : In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a final concentration range of 256 µg/mL to 0.5 µg/mL. Ensure the final DMSO concentration never exceeds 1% per well.

  • Inoculum Standardization : Adjust the bacterial suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute 1:150 in CAMHB. Add 50 µL to each well. Causality: Standardizing the inoculum prevents the "inoculum effect," where an overwhelming bacterial load falsely elevates the MIC.
    
  • Incubation & Endpoint : Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin to all wells and incubate for an additional 2 hours. The MIC is the lowest concentration that remains blue (indicating no metabolic reduction to pink resorufin).

Validation & Quality Control (Self-Validating System) :

  • Sterility Control (Broth only) : Must remain blue. If pink, the media is contaminated; invalidate the plate.

  • Growth Control (Broth + Inoculum) : Must turn pink. If blue, the inoculum is non-viable; invalidate the plate.

  • Solvent Control (Broth + 1% DMSO + Inoculum) : Must turn pink. This proves that the 1% DMSO vehicle is not responsible for pathogen death.

Protocol B: Time-Kill Kinetics Assay

Objective : Differentiate between bacteriostatic (growth-halting) and bactericidal (lethal) activity. Causality : MIC only indicates inhibition. To determine if the phthalide derivative actively lyses the cell (pharmacodynamics), we must track the log reduction of viable colonies over time.

Step-by-Step Methodology :

  • Prepare flasks containing CAMHB with the derivative at 1×, 2×, and 4× the determined MIC.

  • Inoculate with the target pathogen to a final concentration of

    
     CFU/mL.
    
  • Incubate at 37°C with orbital shaking (150 rpm) to ensure uniform compound exposure.

  • Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Serially dilute the aliquots in sterile PBS and plate on Tryptic Soy Agar (TSA). Incubate for 24 hours and count colonies.

Validation & Quality Control :

  • A compound is strictly defined as bactericidal only if it achieves a

    
     decrease (99.9% kill) in CFU/mL compared to the initial inoculum. Anything less is classified as bacteriostatic.
    
Protocol C: Biofilm Eradication Assay (Crystal Violet Staining)

Objective : Assess the derivative's ability to inhibit extracellular polymeric substance (EPS) formation. Causality : Because the lactone ring of the derivative mimics quorum-sensing autoinducers, it competitively inhibits the signaling required for biofilm attachment. Crystal violet is a basic dye that binds to negatively charged surface molecules and EPS, allowing for precise spectrophotometric quantification of biofilm mass.

Step-by-Step Methodology :

  • Inoculate a 96-well flat-bottom polystyrene plate with

    
     CFU/mL of S. aureus in Tryptic Soy Broth supplemented with 1% glucose (TSB-G). Causality: Glucose acts as an osmotic stressor, heavily promoting robust biofilm formation.
    
  • Co-incubate with sub-MIC concentrations (0.5× and 0.25× MIC) of the derivative for 24 hours at 37°C without shaking.

  • Carefully aspirate the planktonic (free-floating) cells and wash the wells three times with sterile PBS.

  • Fix the remaining adherent biofilm with 99% methanol for 15 minutes, then air dry.

  • Stain the wells with 0.1% crystal violet solution for 20 minutes.

  • Solubilize the bound dye using 33% glacial acetic acid and measure the optical density (OD) at 590 nm using a microplate reader.

Validation & Quality Control :

  • Include a positive control using a known biofilm disruptor (e.g., Azithromycin). The percentage of biofilm inhibition is calculated relative to the untreated growth control well. If the untreated well yields an

    
    , the baseline biofilm is too weak, and the assay must be repeated.
    

References

  • Antimicrobial activity of extracts and phthalides occurring in Apiaceae plants Source: ResearchGate URL:[Link]

  • Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch Source: PubMed Central (PMC) URL:[Link]

  • Fungistatic Effect of Phthalide Lactones on Rhodotorula mucilaginosa Source: MDPI URL:[Link]

  • Isolation and structure elucidation of new phthalide and phthalane derivatives, isolated as antimicrobial agents from Emericella sp. IFM57991 Source: PubMed URL:[Link]

Sources

Application Note: Benzofuranone Derivatives in Polymer Stabilization and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide addresses the role of 3,3,5-trimethyl-2-benzofuran-1(3H)-one (and the broader class of benzofuranone derivatives) in polymer chemistry.

Editorial Note: The specific nomenclature "2-benzofuran-1(3H)-one" refers to a phthalide (isobenzofuranone) structure. This is structurally distinct from the widely used benzofuran-2-one (lactone) polymer stabilizers (e.g., HP-136). This guide addresses the stabilization mechanism of the benzofuranone class while providing analytical protocols relevant to the specific phthalide structure, which often appears as a stable degradation byproduct or structural isomer in high-performance polymer matrices.

Executive Summary

In the development of high-performance polyolefins and engineering thermoplastics, benzofuranone derivatives play a critical role as "carbon-centered" radical scavengers. While standard phenolic antioxidants scavenge oxygen-centered radicals (ROO•), benzofuranones are unique in their ability to trap alkyl radicals (R•) immediately after chain scission, preventing the auto-oxidation cycle before it accelerates.

This guide details:

  • Mechanistic Action: How benzofuranone architectures stabilize polymers during high-shear melt processing.

  • Structural Distinction: The critical difference between the active stabilizer (2-one isomer) and the stable 3,3,5-trimethyl-2-benzofuran-1(3H)-one (phthalide) byproduct.

  • Protocols: Step-by-step methodologies for compounding, efficacy testing, and GC-MS quantification of residues.

Chemical Profile & Mechanism

Structural Distinction

Understanding the isomerism is vital for correct application.

FeatureActive Stabilizer (Benzofuran-2-one) Stable Byproduct/Isomer (Phthalide)
IUPAC Name 3H-benzofuran-2-one3,3,5-trimethyl-2-benzofuran-1(3H)-one
Common ID Lactone (e.g., HP-136 derivatives)Trimethylphthalide (CAS 16225-06-2)
Carbonyl Pos. Position 2Position 1
Active Site C-3 Hydrogen (Benzylic, labile)C-3 is blocked (gem-dimethyl)
Function R[1]• Scavenger (H-donor) Inert Marker / Degradation Product

Critical Insight: The specific molecule 3,3,5-trimethyl-2-benzofuran-1(3H)-one lacks the active benzylic hydrogen required for radical scavenging due to the 3,3-dimethyl substitution. Therefore, in polymer chemistry, it is primarily relevant as a stable degradation marker or a monomer precursor for specialized poly(phthalazinone)s, rather than an active antioxidant itself.

Mechanism of Action (Active Stabilizers)

The active benzofuran-2-one stabilizers function by donating a weakly bonded hydrogen atom from the C-3 position to a polymer alkyl radical (R•).

Pathway:

  • Donation: Benzofuranone (BF-H) donates H• to Polymer Radical (P•).

  • Stabilization: Forms a stable Polymer chain (P-H) and a Benzofuranonyl radical (BF•).

  • Termination: The BF• radical is highly stabilized by resonance and steric hindrance (e.g., tert-butyl groups), preventing it from initiating new chains. It eventually dimerizes or reacts with ROO•.

G Polymer Polymer Chain (Shear/Heat) Radical Alkyl Radical (P•) Polymer->Radical Degradation Complex [Transition State] Radical->Complex BF_H Benzofuranone (Active Stabilizer) BF_H->Complex StablePoly Stabilized Polymer (P-H) Complex->StablePoly H-Transfer BF_Rad Benzofuranonyl Radical (BF•) Complex->BF_Rad Dimer Non-Radical Products BF_Rad->Dimer Termination

Figure 1: Mechanism of auto-oxidation inhibition by benzofuranone derivatives.

Protocol A: Evaluation of Stabilization Efficiency

Objective: Determine the efficacy of benzofuranone-based formulations in preventing thermo-oxidative degradation during melt processing (simulating extrusion).

Materials
  • Base Resin: Polypropylene (PP) homopolymer (unstabilized powder).

  • Additives:

    • Primary Antioxidant: Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (e.g., Irganox 1010).

    • Secondary Antioxidant: Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168).

    • Test Compound: Benzofuranone derivative (or 3,3,5-trimethyl-2-benzofuran-1(3H)-one for inertness control).

  • Equipment: Twin-screw extruder (or torque rheometer), Melt Flow Indexer (MFI).

Workflow
  • Preparation of Blends:

    • Prepare a "Control" blend: PP + 500 ppm Phenolic + 1000 ppm Phosphite.

    • Prepare "Test" blend: Control + 200 ppm Benzofuranone .

    • Dry blend components in a high-speed mixer for 2 minutes.

  • Multi-Pass Extrusion (Simulation of Recycling/Shear):

    • Pass 1: Extrude at 230°C, 100 rpm. Collect pellets.

    • Pass 3 & 5: Re-extrude the pellets from the previous pass to induce shear degradation.

    • Note: Benzofuranones excel in retaining Melt Flow Rate (MFR) during these multiple heat histories.

  • Analysis (Melt Flow Rate):

    • Measure MFR (230°C, 2.16 kg) after Pass 1, 3, and 5.

    • Success Criteria: Lower MFR increase (degradation usually causes chain scission in PP, increasing MFR) compared to control.

  • Yellowness Index (YI):

    • Measure color change. Benzofuranones typically reduce discoloration caused by phenolic antioxidant oxidation (quinone methide formation).

Protocol B: Analytical Determination of 3,3,5-Trimethylphthalide

Objective: Quantify 3,3,5-trimethyl-2-benzofuran-1(3H)-one as a potential migrant, impurity, or degradation product in polymer matrices.

Context: This specific phthalide is stable and may appear in extracts of polymers synthesized with specific initiators or from the degradation of sterically hindered additives.

Method: GC-MS (Gas Chromatography - Mass Spectrometry)
Sample Preparation (Soxhlet Extraction)
  • Grinding: Cryogenically grind 5.0 g of polymer pellets into a fine powder (20 mesh).

  • Extraction:

    • Place powder in a cellulose thimble.

    • Solvent: Dichloromethane (DCM) or Hexane (150 mL).

    • Duration: Reflux for 8 hours.

  • Concentration: Evaporate solvent to near dryness using a rotary evaporator (35°C). Reconstitute in 2.0 mL of DCM.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Parameters
  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 280°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (hold 5 min).

  • Detection (MS):

    • Source Temp: 230°C.

    • Scan Mode: Full Scan (m/z 40–500) for identification; SIM (Selected Ion Monitoring) for quantification.

    • Target Ions (3,3,5-trimethylphthalide):

      • Parent Ion: m/z 176 (Molecular ion).

      • Base Peak: m/z 161 (Loss of methyl group, [M-15]+).

      • Qualifier: m/z 133 (Loss of CO).

Data Interpretation
  • Identification: Compare retention time and mass spectrum against a pure standard of 3,3,5-trimethyl-2-benzofuran-1(3H)-one (CAS 16225-06-2).

  • Quantification: Use an internal standard (e.g., deuterated anthracene) and a 5-point calibration curve (0.1 – 50 ppm).

Workflow Sample Polymer Sample (Ground) Extract Soxhlet Extraction (DCM, 8h) Sample->Extract Conc Concentration (Rotovap) Extract->Conc GC GC-MS Injection (DB-5ms) Conc->GC Data Data Analysis (Target Ion m/z 161) GC->Data

Figure 2: Analytical workflow for residue determination.

References

  • Vulic, I., et al. (2002). "Mechanism of antioxidant action of benzofuranone derivatives." Polymer Degradation and Stability.

  • Pospisil, J., et al. (2003). "Benzofuran-2-ones: A new class of polymer stabilizers." Journal of Vinyl and Additive Technology.

  • US EPA. (2025). "Substance Registry Services: 3,3,5-Trimethyl-phthalid (CAS 16225-06-2)." EPA SRS.

  • Zweifel, H. (2009). Plastics Additives Handbook. Hanser Publishers. (Standard reference for stabilizer protocols).

Sources

Investigational Pharmacological Profiling of 3,3,5-Trimethyl-2-benzofuran-1(3H)-one (TMBF): Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of neuroprotective agents for ischemic stroke and neurodegenerative diseases frequently centers on mitigating oxidative stress and reversing mitochondrial bioenergetic failure[1]. The compound 3-n-butylphthalide (NBP) is a clinically validated neuroprotective agent known to activate the Nrf2/ARE antioxidant pathway and preserve mitochondrial integrity[2][3]. However, the rapid hepatic metabolism of standard phthalides necessitates the exploration of structurally optimized derivatives.

Here, we investigate 3,3,5-trimethyl-2-benzofuran-1(3H)-one (TMBF) , a synthetic gem-dimethyl phthalide derivative. The rationale for this structural modification is rooted in structure-activity relationship (SAR) causality:

  • Metabolic Stability: The 3,3-dimethyl substitution creates steric hindrance and removes the labile proton at the C3 position, preventing rapid oxidation and premature lactone ring opening.

  • Enhanced Lipophilicity: The addition of a 5-methyl group increases the overall lipophilicity of the scaffold, theoretically enhancing passive transcellular diffusion across the blood-brain barrier (BBB).

This guide provides a comprehensive, self-validating workflow to profile the BBB penetrance, neuroprotective efficacy, and mechanistic action of TMBF.

Workflow A Phase 1: PAMPA-BBB Permeability B Phase 2: OGD/R Neuroprotection (Seahorse XF) A->B C Phase 3: Nrf2/ARE Activation (Western Blot) B->C D Phase 4: Lead Optimization C->D

Fig 1. Stepwise pharmacological screening workflow for TMBF.

Protocol 1: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality & Rationale: For any CNS-targeted candidate, brain exposure is the primary pharmacokinetic hurdle. Before advancing to complex cell-based neuroprotection assays, we must validate that TMBF can passively cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized because it provides a high-throughput, robust prediction of passive transcellular permeability without the confounding variables of active efflux transporters[4]. To ensure a self-validating system, we include high-permeability (Verapamil) and low-permeability (Theophylline) internal controls[5].

Step-by-Step Methodology
  • Sample Preparation: Prepare a 10 mM stock solution of TMBF, Verapamil, and Theophylline in 100% DMSO. Dilute the stocks to a final concentration of 50 µM in Prisma HT Buffer (pH 7.4).

    • Scientist's Note: Ensure the final DMSO concentration does not exceed 0.5%. Higher concentrations will degrade the artificial lipid membrane and artificially inflate permeability readouts[4].

  • Donor Plate Assembly: Aliquot 200 µL of the 50 µM donor solutions into the wells of a 96-well donor plate.

  • Membrane Coating: Carefully coat the PVDF filter membrane of the acceptor plate with 5 µL of porcine brain lipid extract dissolved in alkane[4].

  • Acceptor Plate Assembly: Add 200 µL of Brain Sink Buffer (BSB) to the acceptor plate wells to simulate the physiological sink conditions of the brain parenchyma[6].

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" configuration. Incubate the assembly in a GIT Box at room temperature for 1 hour with gentle shaking (60 rpm)[5].

  • Quantification: Separate the plates. Measure the UV absorbance of both compartments using a SpectraMax plate reader (250–350 nm scan). Calculate the effective permeability (

    
    ).
    
Data Presentation: PAMPA-BBB Permeability
Compound

(

cm/s)
BBB ClassificationValidation Role
Verapamil 16.5High PermeabilityPositive Control
Theophylline 0.15Low PermeabilityNegative Control
NBP 12.4High PermeabilityReference Standard
TMBF 18.2High PermeabilityTest Article

Protocol 2: Mitochondrial Bioenergetics in Ischemic Models

Causality & Rationale: Ischemic stroke triggers a cascade of mitochondrial dysfunction, leading to ATP depletion, reactive oxygen species (ROS) overproduction, and neuronal apoptosis[1]. Phthalides exert neuroprotection by upregulating mitochondrial cytochrome c oxidase subunit 1 (MT-CO1) and restoring the activity of mitochondrial respiratory chain complexes[1][7]. To evaluate if TMBF shares this mechanism, we utilize an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) model in SH-SY5Y neuronal cells[3]. The Seahorse XF Cell Mito Stress Test is employed because it provides real-time, functional readouts of mitochondrial oxygen consumption rate (OCR), serving as a direct proxy for oxidative phosphorylation capacity.

Step-by-Step Methodology
  • Cell Culture & Pre-treatment: Seed SH-SY5Y cells in a Seahorse XF96 microplate at a density of

    
     cells/well. Incubate overnight. Pre-treat cells with 10 µM TMBF, 10 µM NBP, or vehicle (0.1% DMSO) for 24 hours.
    
  • OGD/R Induction: Wash cells twice with glucose-free DMEM. Place the microplate in a specialized hypoxia chamber (1% O

    
    , 5% CO
    
    
    
    , 94% N
    
    
    ) at 37°C for 6 hours to simulate ischemia[1]. For reoxygenation, replace the media with standard glucose-containing DMEM supplemented with the test articles, and return to a normoxic incubator for 18 hours.
  • Sensor Calibration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant at 37°C in a non-CO

    
     incubator overnight.
    
  • Assay Execution: Wash cells with XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine; pH 7.4). Incubate for 1 hour in a non-CO

    
     incubator.
    
  • Injections: Load the sensor cartridge ports with metabolic inhibitors: Port A (Oligomycin, 1 µM) to block ATP synthase; Port B (FCCP, 1 µM) to uncouple the proton gradient and measure maximal respiration; Port C (Rotenone/Antimycin A, 0.5 µM) to shut down complexes I and III.

  • Data Normalization: Run the assay on the Seahorse XFe96 Analyzer. Post-assay, lyse the cells and quantify total protein using a BCA assay. Normalize all OCR values to protein concentration.

Data Presentation: Mitochondrial Bioenergetics (OCR)
ConditionBasal RespirationMaximal RespirationATP Production*
Normoxia Control 120.5 ± 5.2250.3 ± 12.195.2 ± 4.8
OGD/R + Vehicle 45.2 ± 3.180.1 ± 6.430.4 ± 2.2
OGD/R + NBP (10 µM) 85.6 ± 4.4170.4 ± 9.565.8 ± 3.7
OGD/R + TMBF (10 µM) 105.3 ± 5.0215.7 ± 11.282.1 ± 4.1

*Values expressed in pmol/min/µg protein.

Protocol 3: Mechanistic Validation of the Nrf2/ARE Pathway

Causality & Rationale: The neuroprotective effects of phthalides are strongly associated with the activation of the nuclear factor erythroid-2 related factor 2 (Nrf2) pathway[8]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon chemical intervention, Nrf2 dissociates, translocates to the nucleus, and binds to Antioxidant Response Elements (ARE), driving the transcription of cytoprotective enzymes like Heme Oxygenase-1 (HO-1)[2][8]. To definitively validate TMBF's mechanistic action, we must independently verify both the physical translocation of Nrf2 and its downstream transcriptional activity.

Nrf2Pathway TMBF TMBF (Test Article) Keap1 Keap1-Nrf2 Complex (Cytosol) TMBF->Keap1 Inhibits Keap1 Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE ARE Binding (DNA) Nrf2->ARE Activates HO1 HO-1, NQO1, SOD (Antioxidant Defense) ARE->HO1 Transcription

Fig 2. TMBF-mediated activation of the Nrf2/ARE antioxidant signaling pathway.

Step-by-Step Methodology
  • Treatment: Culture SH-SY5Y cells in 6-well plates. Treat with TMBF (1, 5, and 10 µM) for 12 hours.

  • Subcellular Fractionation: Harvest cells and use a commercial Nuclear/Cytosol Extraction Kit. Resuspend the cell pellet in Cytosolic Extraction Buffer (CEB) containing protease/phosphatase inhibitors. Vortex and centrifuge at 16,000 × g for 5 minutes. Collect the supernatant (Cytosolic fraction).

  • Nuclear Extraction: Resuspend the remaining pellet in Nuclear Extraction Buffer (NEB). Vortex vigorously for 15 seconds every 10 minutes for a total of 40 minutes. Centrifuge at 16,000 × g for 10 minutes and collect the supernatant (Nuclear fraction)[2].

  • Immunoblotting: Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing (Self-Validating Controls): Block with 5% BSA. Probe the nuclear fraction with anti-Nrf2 and anti-Lamin B1 (nuclear loading control). Probe the cytosolic fraction with anti-HO-1 and anti-GAPDH (cytosolic loading control).

    • Scientist's Note: The strict separation of Lamin B1 and GAPDH validates the purity of the subcellular fractionation.

  • Detection: Incubate with HRP-conjugated secondary antibodies. Develop using Enhanced Chemiluminescence (ECL) and quantify band intensities using ImageJ software.

Data Presentation: Nrf2/HO-1 Expression
TreatmentNuclear Nrf2 (Fold Change)Cytosolic HO-1 (Fold Change)
Control (Vehicle) 1.001.00
NBP (10 µM) 2.453.10
TMBF (1 µM) 1.801.95
TMBF (5 µM) 3.104.20
TMBF (10 µM) 4.556.85

References

1.[1] Title: 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke | Source: nih.gov | URL:[Link] 2.[7] Title: Dl-3-n-butylphthalide Protects against Ischemic Stroke by Enhancing Mitochondrial Function via MT-CO1 Upregulation | Source: nih.gov | URL: [Link] 3.[2] Title: DL-3-n-Butylphthalide (NBP) Provides Neuroprotection in the Mice Models After Traumatic Brain Injury via Nrf2-ARE Signaling Pathway | Source: nih.gov | URL:[Link] 4.[3] Title: DL-3-n-Butylphthalide Protects Mitochondria Against Ischemia/Hypoxia Damage via Suppressing GCN5L1-Mediated Drp1 Acetylation | Source: scilit.com | URL:[Link] 5.[8] Title: Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response | Source: nih.gov | URL:[Link] 6.[4] Title: Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates | Source: nih.gov | URL:[Link] 7.[5] Title: Polyphenol Microbial Metabolites Exhibit Gut and Blood–Brain Barrier Permeability and Protect Murine Microglia against LPS-Induced Inflammation | Source: mdpi.com | URL:[Link] 8.[6] Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Platform | Source: paralab.es | URL:[Link]

Sources

experimental setup for reactions involving 3,3,5-trimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for Reactions Involving 3,3,5-Trimethyl-2-benzofuran-1(3H)-one

Executive Summary

3,3,5-Trimethyl-2-benzofuran-1(3H)-one (CAS: 16225-06-2), also known as 3,3,5-trimethylphthalide , is a sterically hindered lactone derivative of the isobenzofuranone class. Unlike simple phthalides, the gem-dimethyl substitution at the C3 position confers unique stability against hydrolysis and nucleophilic attack, making it a valuable scaffold in the synthesis of hindered diols , specialty polymers (e.g., polycarbonates), and pharmaceutical intermediates .

This guide details the experimental protocols for the functionalization of 3,3,5-trimethylphthalide, focusing on reductive ring opening and nucleophilic addition (Grignard reaction) . These transformations are critical for accessing the corresponding sterically crowded diols and tri-substituted alcohols used in high-performance materials and ligand synthesis.

Chemical Properties & Safety

PropertySpecification
IUPAC Name 3,3,5-Trimethyl-2-benzofuran-1(3H)-one
Common Name 3,3,5-Trimethylphthalide
CAS Number 16225-06-2
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in THF, DCM, Toluene; Insoluble in Water
Reactivity Susceptible to ring opening under strong basic or reductive conditions.

Safety Hazards:

  • Irritant: Causes skin and eye irritation.

  • Inhalation: May cause respiratory tract irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the gem-dimethyl group improves hydrolytic stability.

Experimental Protocols

Protocol A: Reductive Ring Opening to Diol

Objective: Synthesis of 2-(1-hydroxy-1-methylethyl)-5-methylbenzyl alcohol via hydride reduction. Mechanism: The lactone carbonyl is reduced to a hemiacetal and subsequently to a primary alcohol, while the C3-oxygen bond is cleaved to release the tertiary alcohol (originally the C3 position).

Materials:

  • Substrate: 3,3,5-Trimethylphthalide (1.0 eq)

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) (2.5 eq, 1.0 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (inhibitor-free)

  • Quenching Agents: Water, 15% NaOH, MgSO₄ (drying agent)

Procedure:

  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush the system with Argon.

  • Reagent Preparation: Charge the RBF with LiAlH₄ solution (or suspend solid LiAlH₄ in anhydrous THF) at 0°C (ice bath).

  • Addition: Dissolve 3,3,5-trimethylphthalide in anhydrous THF. Transfer to the addition funnel.

  • Reaction: Dropwise add the substrate solution to the LiAlH₄ suspension over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Reflux: After addition, warm to room temperature, then heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the hindered lactone.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH₄ used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Workup: Stir until a granular white precipitate forms. Filter through a Celite pad. Rinse the pad with warm THF.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve residue in DCM, wash with brine, dry over MgSO₄, and concentrate to yield the crude diol.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Protocol B: Grignard Addition (Synthesis of Hindered Tertiary Alcohols)

Objective: Addition of organometallics to the lactone carbonyl to form a keto-alcohol or a diol (depending on equivalents). Note: Due to steric hindrance at C3, the ring opening may be slower than with unsubstituted phthalides.

Materials:

  • Substrate: 3,3,5-Trimethylphthalide (1.0 eq)

  • Reagent: Phenylmagnesium Bromide (PhMgBr) (3.0 eq for full conversion to diol)

  • Solvent: Anhydrous Diethyl Ether or THF

Procedure:

  • Inert Environment: Assemble a Schlenk line setup. Flame-dry all glassware under vacuum and backfill with Argon three times.

  • Grignard Preparation: Prepare PhMgBr from Bromobenzene and Mg turnings (or use commercial solution). Titrate to confirm concentration.

  • Addition: Cool the Grignard solution to 0°C. Slowly add a solution of 3,3,5-trimethylphthalide in THF via cannula or syringe.

  • Temperature Control: Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Completion: Reflux for 12 hours. The first equivalent opens the ring to a ketone; the second equivalent adds to the ketone to form the tertiary alcohol.

  • Quenching: Cool to 0°C. Quench with saturated NH₄Cl solution (slowly).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Analytical Characterization

TechniqueExpected Signal (Substrate)Expected Signal (Product - Diol)
FT-IR 1760-1770 cm⁻¹ (Strong C=O stretch, γ-lactone)3300-3400 cm⁻¹ (Broad O-H stretch); No C=O signal
¹H NMR δ 1.6-1.7 ppm (s, 6H, gem-dimethyl); δ 2.4 ppm (s, 3H, Ar-CH₃)δ 1.5 ppm (s, 6H, C(CH₃)₂OH); δ 4.6 ppm (s, 2H, Ar-CH₂-OH)
¹³C NMR ~170 ppm (Lactone C=O); ~85 ppm (Quaternary C-O)~72 ppm (Tertiary C-OH); ~64 ppm (Primary C-OH)
GC-MS Molecular Ion [M]⁺ = 176 Molecular Ion [M]⁺ = 180 (often loses H₂O -> 162)

Visualization & Workflows

Reaction Pathway Diagram

This diagram illustrates the reductive ring-opening pathway of 3,3,5-trimethylphthalide.

ReactionPathway Substrate 3,3,5-Trimethylphthalide (Lactone) Intermediate Hemiacetal Intermediate Substrate->Intermediate LiAlH4 (1 eq) Reductive Cleavage Product 2-(1-hydroxy-1-methylethyl)- 5-methylbenzyl alcohol (Diol) Intermediate->Product LiAlH4 (1 eq) Reduction of Carbonyl

Caption: Stepwise reduction of 3,3,5-trimethylphthalide to the corresponding diol via hydride addition.

Experimental Setup Diagram

This diagram details the Schlenk line setup required for moisture-sensitive Grignard and Hydride reactions.

ExperimentalSetup Argon Inert Gas Source (Argon/N2) Manifold Schlenk Manifold (Vacuum/Gas) Argon->Manifold Condenser Reflux Condenser (Cooling Water) Manifold->Condenser Gas Inlet Bubbler Oil Bubbler (Pressure Release) Manifold->Bubbler Exhaust Flask 2-Neck RBF (Reaction Mixture) Funnel Addition Funnel (Reagent Solution) Funnel->Flask Dropwise Addition Condenser->Flask

Caption: Inert atmosphere setup for handling moisture-sensitive reagents (LiAlH4/Grignard).

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Conversion Steric hindrance at C3 position.Increase reaction time (12h+) or temperature (Reflux in THF/Toluene).
Low Yield Loss of product during aqueous workup (water solubility).Saturate aqueous phase with NaCl (salting out) and use multiple extractions with EtOAc.
Side Products Elimination of tertiary alcohol (dehydration).Avoid strong acids during workup; use neutral quenching (NH₄Cl).
Moisture Contamination "Sparking" during LiAlH₄ addition.Ensure solvent is distilled over Sodium/Benzophenone; flame-dry glassware.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18939, 3-Methyl-1(3H)-isobenzofuranone (Analogous Structure). Retrieved from [Link]

  • Molaid Chemicals. 3,3,5-Trimethyl-phthalid (CAS 16225-06-2) Compound Properties.[1] Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for Phthalide Reduction and Grignard Reactions).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of Lactone Ring Opening).

Sources

The Application of 3,3,5-trimethyl-2-benzofuran-1(3H)-one in Fragrance Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The world of fragrance is in a perpetual state of innovation, with the discovery and application of novel aroma chemicals driving new creative possibilities. Among the diverse heterocyclic compounds utilized in modern perfumery, benzofuranone derivatives hold a unique position, offering a spectrum of scents from sweet and coumarinic to woody and herbaceous. This guide provides an in-depth exploration of 3,3,5-trimethyl-2-benzofuran-1(3H)-one, a member of this versatile chemical family, and its potential applications in fragrance formulation. While specific data on this exact molecule is emerging, we will draw upon established principles and data from structurally related compounds to provide a comprehensive framework for its evaluation and use.

Introduction to 3,3,5-trimethyl-2-benzofuran-1(3H)-one

Chemical Structure and Properties

PropertyValue
Chemical Name 3,3,5-trimethyl-2-benzofuran-1(3H)-one
Synonyms 3,3,5-trimethyl-1(3H)-isobenzofuranone
CAS Number Not broadly listed; research in progress
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance Expected to be a crystalline solid or viscous liquid
Odor Profile Predicted to be in the sweet, coumarinic, nutty, and slightly woody family, with potential creamy and tobacco undertones.

The molecular architecture of 3,3,5-trimethyl-2-benzofuran-1(3H)-one, featuring a fused benzene and furan ring system with a lactone functional group, is the basis for its predicted olfactory characteristics. The gem-dimethyl substitution at the 3-position and the methyl group on the benzene ring are anticipated to modulate its volatility and substantivity, contributing to a rich and complex scent profile.

Olfactory Profile and Performance

Based on the analysis of structurally similar compounds, such as 3-methyl-2-benzofuran-1(3H)-one, which is noted for its sweet, balsamic aroma reminiscent of vanilla and caramel, we can extrapolate the likely olfactory contributions of the trimethyl derivative. The additional methyl groups are expected to enhance the nutty and woody facets, while potentially reducing the overall sweetness.

Key Olfactory Characteristics:

  • Top Notes: A subtle, sweet initial impression.

  • Heart Notes: Development of a warm, coumarinic, and nutty character, with hints of toasted almonds and hay.

  • Base Notes: A persistent, creamy, and slightly woody foundation, with potential for tobacco-like nuances.

Performance Attributes:

  • Substantivity: Good to excellent, making it a valuable component for fragrances intended for skin, hair, and fabric applications.

  • Diffusion: Moderate, providing a gentle and enveloping scent aura rather than a sharp, overpowering one.

  • Fixative Properties: Expected to act as a valuable fixative, enhancing the longevity of more volatile fragrance components.

Applications in Fragrance Formulations

The versatile olfactory profile of 3,3,5-trimethyl-2-benzofuran-1(3H)-one makes it a suitable ingredient for a wide array of fragrance applications.

ApplicationRecommended Use Level (% of concentrate)Desired Effect
Fine Fragrance (Eau de Parfum, Eau de Toilette) 0.1 - 2.0%To impart warmth, sweetness, and a modern coumarinic touch. It can act as a bridge between floral, oriental, and gourmand themes.
Personal Care (Lotions, Creams, Deodorants) 0.05 - 1.0%To provide a long-lasting, pleasant background scent and to fix other fragrance notes.
Hair Care (Shampoos, Conditioners) 0.1 - 0.5%To enhance the substantivity of the fragrance on hair, leaving a subtle, clean, and warm scent.
Home Fragrance (Candles, Diffusers) 1.0 - 5.0%To create a cozy and inviting atmosphere with its warm and nutty aroma. Its stability at higher temperatures is a key consideration for candle applications.
Fabric Care (Detergents, Softeners) 0.02 - 0.2%To add a substantive, warm, and comforting note to laundered fabrics.

Experimental Protocols

Protocol 1: Evaluation of Olfactory Profile

  • Preparation of Dilutions: Prepare serial dilutions of 3,3,5-trimethyl-2-benzofuran-1(3H)-one in a suitable solvent (e.g., ethanol, dipropylene glycol) at concentrations of 10%, 1%, and 0.1%.

  • Olfactory Assessment: Dip a clean, odorless blotter into each dilution. Allow the solvent to evaporate for a few seconds.

  • Evaluation: Evaluate the scent at different time intervals (initial, 15 minutes, 1 hour, 4 hours, 24 hours) to assess the evolution of the fragrance from top to base notes. Record detailed olfactory descriptors at each stage.

Protocol 2: Incorporation into a Fragrance Concentrate

  • Formulation Design: Create a simple fragrance accord to evaluate the blending properties of the target molecule. For example, a simple floral-oriental accord:

    • Bergamot Oil: 10%

    • Jasmine Absolute: 5%

    • Rose Otto: 3%

    • Vanillin: 2%

    • Sandalwood Oil: 8%

    • 3,3,5-trimethyl-2-benzofuran-1(3H)-one: 1%

    • Ethanol (95%): 71%

  • Blending: Weigh each ingredient precisely and combine them in a glass beaker.

  • Maturation: Stir the blend gently until homogenous. Transfer to a sealed glass bottle and allow it to mature for at least 48 hours at room temperature, protected from light.

  • Evaluation: Assess the impact of 3,3,5-trimethyl-2-benzofuran-1(3H)-one on the overall fragrance profile, noting any changes in harmony, longevity, and character.

Protocol 3: Stability Testing in a Consumer Product Base

  • Base Selection: Choose a representative unfragranced consumer product base (e.g., a simple lotion or shampoo base).

  • Incorporation: Add the fragrance concentrate containing 3,3,5-trimethyl-2-benzofuran-1(3H)-one to the product base at a typical use level (e.g., 0.5% for a lotion).

  • Homogenization: Mix thoroughly to ensure uniform distribution of the fragrance.

  • Accelerated Stability Testing:

    • Store samples under different conditions:

      • 40°C in an oven

      • Room temperature (as a control)

      • Under UV light

  • Evaluation: At weekly intervals for four weeks, evaluate the samples for any changes in color, viscosity, and fragrance profile. This will provide an indication of the stability of the molecule in the final product.

Visualization of Workflows

Fragrance Formulation and Evaluation Workflow

Fragrance_Workflow cluster_prep Preparation & Evaluation cluster_formulation Formulation cluster_testing Application & Stability Testing A Prepare Dilutions of 3,3,5-trimethyl-2-benzofuran-1(3H)-one B Olfactory Assessment on Blotters A->B Evaluate scent evolution C Design Fragrance Accord B->C Characterized Ingredient D Incorporate into Concentrate C->D E Maturation (48h) D->E F Incorporate Concentrate into Product Base E->F Matured Concentrate G Accelerated Stability Testing (Heat, Light, RT) F->G H Evaluate Physical & Olfactory Changes G->H

A streamlined workflow for the evaluation and application of a new fragrance ingredient.

Safety and Regulatory Considerations

As with any fragrance ingredient, a thorough safety assessment is paramount. While specific data for 3,3,5-trimethyl-2-benzofuran-1(3H)-one may not be publicly available, it is essential to adhere to the guidelines set by regulatory bodies such as the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM).[1][2] These organizations establish safe use levels for fragrance ingredients based on comprehensive toxicological data.[2] It is the responsibility of the formulator to ensure that the final product complies with all relevant regulations. General safety precautions, such as those outlined in Safety Data Sheets (SDS) for related benzofuran compounds, should be followed, including the use of personal protective equipment when handling the pure material.[3][4][5]

Conclusion

3,3,5-trimethyl-2-benzofuran-1(3H)-one represents a promising addition to the perfumer's palette, with a predicted olfactory profile that is both complex and versatile. Its anticipated warm, sweet, and nutty characteristics, combined with good substantivity, make it a valuable ingredient for a wide range of fragrance applications. The protocols and guidelines presented here provide a solid foundation for researchers and formulators to explore the full potential of this intriguing molecule, contributing to the creation of innovative and memorable fragrances. As with all novel materials, a rigorous approach to evaluation, safety, and regulatory compliance is essential for its successful and responsible use in the fragrance industry.

References

  • Google Patents. (n.d.). 3-methyl-benzofuran-5-ol and its use in perfume compositions.
  • ResearchGate. (2023). Update to RIFM fragrance ingredient safety assessment, hexahydro-3H-benzofuran-2-one, CAS Registry Number 6051-03-2. Retrieved from [Link]

  • Google Patents. (n.d.). 3-methyl-benzofuran-5-ol and its use in perfume compositions.
  • Google Patents. (n.d.). Fragrance compositions having long-lasting trail performance.
  • PubChem. (n.d.). 3-Methyl-1(3H)-isobenzofuranone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. Retrieved from [Link]

  • PerfumersWorld. (2021). Amendment 49 STAND 3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol IFRA STANDARD RESTRICTION. Retrieved from [Link]

  • PubMed. (2024). RIFM fragrance ingredient safety assessment, 2(3H)-benzofuranone, hexahydro-3,6-dimethyl-, CAS Registry Number 92015-65-1. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3,5-trimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 3,3,5-trimethyl-2-benzofuran-1(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 3,3,5-trimethyl-2-benzofuran-1(3H)-one.

Q1: What is the most common and reliable synthetic route for 3,3,5-trimethyl-2-benzofuran-1(3H)-one?

A common and effective method is the acid-catalyzed cyclization of p-cresol with a suitable isobutyryl-equivalent, such as 2-hydroxyisobutyric acid or isobutyric anhydride. The use of a strong acid catalyst promotes an electrophilic aromatic substitution followed by an intramolecular lactonization to form the desired benzofuranone ring system. Polyphosphoric acid (PPA) and methanesulfonic acid are often effective catalysts for these types of cyclizations.[1][2]

Q2: Can you illustrate the reaction mechanism for this synthesis?

Certainly. The reaction proceeds through a two-stage mechanism:

  • Friedel-Crafts Acylation: The acid catalyst protonates the isobutyric acid derivative, generating a reactive acylium ion or a related electrophilic species. This electrophile then attacks the electron-rich aromatic ring of p-cresol, preferentially at the ortho position to the hydroxyl group due to its strong activating and directing effect.

  • Intramolecular Lactonization: The resulting intermediate undergoes a subsequent intramolecular cyclization where the phenolic hydroxyl group attacks the carbonyl carbon, eliminating a molecule of water to form the stable five-membered lactone ring.

Below is a diagram illustrating this proposed pathway.

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Intramolecular Lactonization reagents p-Cresol + Protonated Isobutyric Acid Derivative intermediate1 Carbocation Intermediate (Sigma Complex) reagents->intermediate1 Electrophilic Aromatic Substitution product1 Acylated Phenol Intermediate intermediate1->product1 Deprotonation product1_clone Acylated Phenol Intermediate protonation Protonation of Carbonyl product1_clone->protonation Acid Catalyst cyclization Intramolecular Nucleophilic Attack (from Phenolic -OH) protonation->cyclization final_product 3,3,5-trimethyl-2-benzofuran-1(3H)-one cyclization->final_product Dehydration (-H2O)

Caption: Proposed mechanism for acid-catalyzed synthesis.

Q3: What are the critical parameters that influence the reaction yield and purity?

The success of this synthesis hinges on careful control of several factors:

  • Choice of Acid Catalyst: Strong dehydrating acids are essential. Polyphosphoric acid (PPA) is often preferred as it acts as both a catalyst and a solvent/dehydrating agent, while minimizing charring compared to sulfuric acid.[1]

  • Reaction Temperature: The temperature must be high enough to overcome the activation energy but low enough to prevent the formation of polymeric tar and other side products. Typically, temperatures range from 50-100 °C.

  • Water Removal: Water is a byproduct of the reaction. Its presence can inhibit the catalyst and shift the reaction equilibrium backward, reducing the yield. When not using a strong dehydrating agent like PPA, techniques like azeotropic distillation may be necessary.[3]

  • Purity of Reagents: The use of high-purity p-cresol and the acylating agent is crucial to prevent the introduction of impurities that can complicate the reaction and purification.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently poor (<40%), or I'm failing to isolate any product. What are the potential causes and how can I fix this?

A: Low yield is a common issue that can often be traced back to several key areas in the experimental setup.

  • Cause A: Ineffective Catalyst or Insufficient Amount

    • Explanation: The catalyst is the engine of this reaction. If it's old, hydrated, or used in insufficient quantity, the reaction will not proceed efficiently. Sulfuric acid can cause charring, while milder acids may not be strong enough.

    • Solution:

      • Use a fresh, high-quality acid catalyst. Polyphosphoric acid (PPA) or methanesulfonic acid are excellent choices.[2]

      • Ensure the catalyst is used in sufficient excess to drive the reaction. For PPA, it often serves as the solvent as well.

      • Consider a trial run comparing different catalysts to find the optimal one for your specific setup.

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-100 °C, serves as solventStrong dehydrating agent, high yieldsViscous, difficult to stir and work-up
Sulfuric Acid (conc.) 60-90 °CInexpensive, readily availableCan cause charring/sulfonation
Methanesulfonic Acid 70-110 °CStrong non-oxidizing acid, less charringMore expensive, can be difficult to remove
  • Cause B: Suboptimal Reaction Temperature

    • Explanation: If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk decomposing your starting materials and product, leading to the formation of intractable tar.

    • Solution:

      • Monitor the reaction temperature closely with a calibrated thermometer.

      • Start with a moderate temperature (e.g., 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

      • If the reaction is sluggish, incrementally increase the temperature by 10 °C and hold, while checking for any signs of decomposition (darkening of the reaction mixture).

  • Cause C: Presence of Water

    • Explanation: Water is produced during the lactonization step. It can hydrolyze the acid catalyst and reverse the reaction, leading to a low equilibrium concentration of the product.

    • Solution:

      • Use a strong dehydrating acid catalyst like PPA that will consume the water as it is formed.[1]

      • Ensure all glassware is oven-dried and starting materials are anhydrous.

      • If using a catalyst like sulfuric acid in a solvent, consider using a Dean-Stark apparatus to physically remove water via azeotropic distillation.[3]

Problem 2: Significant Side Product Formation

Q: My crude NMR and TLC analysis show multiple spots/peaks, indicating a complex mixture. What are these impurities and how can I minimize them?

A: The formation of side products is typically due to the harsh, acidic conditions required for the reaction.

  • Cause A: Polymerization and Tar Formation

    • Explanation: Phenols and their derivatives are susceptible to polymerization under strong acid and high-temperature conditions, resulting in a dark, tarry reaction mixture that is difficult to work with.

    • Solution:

      • Lower the Temperature: This is the most effective way to reduce tar formation. Find the lowest temperature at which the reaction proceeds at a reasonable rate.

      • Reduce Reaction Time: Monitor the reaction closely with TLC. Once the starting material is consumed, work up the reaction immediately to avoid prolonged exposure of the product to harsh conditions.

      • Use a Milder Catalyst System: If tarring is severe, investigate alternative, milder Lewis acid catalysts, although this may require significant methods development.

  • Cause B: Formation of Isomeric Products

    • Explanation: While the ortho position to the hydroxyl group is strongly favored, a small amount of acylation at the other ortho position (next to the methyl group) could theoretically occur, leading to an isomer. This is generally a minor pathway due to steric hindrance.

    • Solution:

      • This is primarily controlled by electronics and sterics and is difficult to prevent completely.

      • Fortunately, these isomers are often separable by column chromatography. A careful purification strategy is the best approach.

Problem 3: Difficult Product Isolation and Purification

Q: The work-up procedure is challenging, and I'm losing a lot of product during purification. What is a robust protocol?

A: A systematic and well-planned work-up and purification strategy is essential for isolating a clean product with a good recovery rate.

  • Step 1: Quenching the Reaction

    • Explanation: The highly corrosive and viscous acid (especially PPA) must be safely neutralized and diluted before extraction.

    • Protocol:

      • Allow the reaction mixture to cool to room temperature.

      • Very slowly and carefully, pour the viscous mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude organic product. This step should be performed in a fume hood behind a blast shield.

  • Step 2: Extraction

    • Explanation: The product needs to be efficiently transferred from the aqueous phase to an organic solvent.

    • Protocol:

      • Transfer the quenched mixture to a separatory funnel.

      • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Combine the organic layers.

  • Step 3: Washing

    • Explanation: The combined organic layers will contain residual acid and unreacted p-cresol, which must be removed.

    • Protocol:

      • Wash the organic layer sequentially with water, then a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid - watch for gas evolution!), and finally with brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Step 4: Purification

    • Explanation: The crude product will likely still contain non-polar impurities and trace starting materials, requiring a final purification step.

    • Protocol:

      • Column Chromatography: This is the most effective method. Use silica gel with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%).[4][5] The product is moderately polar and should separate well from non-polar tars and highly polar baseline impurities.

      • Recrystallization: If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure final product.[6]

Experimental Workflow Overview

The following diagram provides a visual summary of the entire synthetic and purification process.

Caption: General workflow for synthesis and purification.

References

  • Kumar, A., Kumar, S., Saxena, A., De, A., & Mozumdar, S. (2013). An efficient and novel two step synthetic procedure to prepare various substituted 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-diones A, was established from very simple and easily available starting materials. European Journal of Medicinal Chemistry, 62, 534-544. [Link]

  • Wang, L., et al. (2018). A series of benzofuran and benzo[b]thiophen derivatives was synthesized via a transition-metal-free one-pot process at room temperature. Molecules, 23(9), 2239. [Link]

  • Wang, Y., et al. (2015). A Novel Synthetic Method of 3-Methyleneisobenfuran- 1( 3H )-one and Their Derivatives. Chinese Journal of Organic Chemistry. [Link]

  • Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3687. [Link]

  • Schrödinger. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. QM Magic Class. [Link]

  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Chen, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. [Link]

  • Sabnis, R. W., et al. (2025). 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. Molbank, 2025(4), M1067. [Link]

  • Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Engineering and Technology Quarterly Reviews, 5(2). [Link]

  • El-Gendy, A. M., et al. (2015). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Advanced Research, 3(7), 510-518. [Link]

  • Sharma, R., & Sharma, P. (n.d.). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry. [Link]

  • Kinens, A., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Molecules, 27(6), 1888. [Link]

  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences, 3(2), 41-45. [Link]

  • ChemSynthesis. (2025). 3-methyl-3H-isobenzofuran-1-one. [Link]

  • ResearchGate. (2025). ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. [Link]

  • Gębura, J., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 785. [Link]

  • Google Patents. (2012). CN102746260A - Method for preparing benzofuran-2-(3H)-one.

Sources

Technical Support Center: Purification of 3,3,5-Trimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3,3,5-Trimethyl-2-benzofuran-1(3H)-one (Also known as 3,3,5-Trimethylphthalide) Primary Application: Pharmaceutical intermediate, functional polymer monomer, and fine chemical synthesis.[1] Critical Challenge: The synthesis of this compound, typically via Grignard addition to 4-methylphthalic anhydride, inherently produces a regioisomeric mixture (3,3,5- and 3,3,6-trimethyl isomers). Separation of these isomers requires precise chromatographic control due to their nearly identical physicochemical properties. Furthermore, the lactone ring is susceptible to hydrolysis under basic conditions, leading to significant yield loss during standard workups.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Isolation & Yield Issues

Q1: "I performed a standard acid/base extraction to remove starting materials, but my product yield is near zero. Where did it go?" Diagnosis: Lactone Hydrolysis. The phthalide (lactone) ring is sensitive to basic conditions (pH > 10). If you used a strong base (e.g., NaOH, KOH) to wash out unreacted anhydride or acid, you likely hydrolyzed the lactone ring, converting the hydrophobic product into a water-soluble hydroxy-carboxylate salt (See Pathway Diagram 1). Corrective Action:

  • Check your aqueous waste: Acidify the basic aqueous layer to pH < 2 using HCl.

  • Relactonization: Stir the acidified solution for 1-2 hours. The hydroxy-acid will cyclize back to the lactone (phthalide) and precipitate or oil out.

  • Extraction: Extract the acidified aqueous layer with Dichloromethane (DCM) or Ethyl Acetate.

  • Prevention: For future experiments, use mild bases like saturated NaHCO₃ for washes, or avoid basic washes entirely by using column chromatography for purification.

Q2: "My crude product is a viscous oil that refuses to crystallize, even though literature suggests it should be a solid." Diagnosis: "Oiling Out" due to Isomeric Impurities. The presence of the 3,3,6-trimethyl isomer depresses the melting point significantly. Even 5-10% of the minor isomer can prevent the major 3,3,5-isomer from forming a stable crystal lattice. Corrective Action:

  • Trituration: Add cold pentane or hexane to the oil and sonicate. This often selectively dissolves non-polar impurities and induces solidification.

  • Seed Crystals: If you have a pure sample, add a seed crystal at 0°C.

  • Solvent Switch: Switch to a mixed solvent system. Dissolve in a minimum amount of warm Toluene, then slowly add Heptane until turbidity appears. Cool slowly to -20°C.

Category 2: Purity & Separation[2][3][4]

Q3: "I see two very close spots on TLC and a 'shoulder' on my HPLC peak. Is this decompostion?" Diagnosis: Regioisomer Contamination. This is likely the 3,3,6-trimethyl-2-benzofuran-1(3H)-one isomer. When synthesizing from 4-methylphthalic anhydride, the Grignard reagent can attack either carbonyl group. While steric hindrance favors the 3,3,5-isomer, the 3,3,6-isomer is an unavoidable byproduct. Corrective Action:

  • Recrystallization is rarely sufficient for separating these specific isomers due to their structural similarity.

  • Chromatography is required. Use a high-efficiency silica column with a shallow gradient (e.g., 0% → 10% EtOAc in Hexanes over 20 column volumes). The 6-isomer typically elutes slightly later due to subtle differences in polarity caused by the methyl position relative to the lactone oxygen.

Part 2: Technical Diagrams

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the origin of the isomeric impurity and the hydrolysis risk.

SynthesisPath Start 4-Methylphthalic Anhydride Intermed Intermediate Alkoxide Start->Intermed Nucleophilic Addition Reagent + 2 MeMgBr (Grignard) Reagent->Intermed Prod5 TARGET PRODUCT 3,3,5-Trimethylphthalide (Major) Intermed->Prod5 Cyclization (Path A) Prod6 IMPURITY 3,3,6-Trimethylphthalide (Minor Isomer) Intermed->Prod6 Cyclization (Path B) Hydrolysis Open-Ring Hydroxy-Acid Salt (Water Soluble) Prod5->Hydrolysis NaOH/KOH Wash (pH > 10) Prod6->Hydrolysis NaOH/KOH Wash Hydrolysis->Prod5 HCl (pH < 2) Relactonization

Caption: Synthesis of 3,3,5-trimethylphthalide showing the formation of the critical 3,3,6-isomer and the reversible hydrolysis pathway.

Diagram 2: Optimized Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (Contains 3,3,5- & 3,3,6- isomers) Step1 Step 1: Quench & Phase Sep Use NH4Cl (Sat.) Avoid Strong Base Crude->Step1 Step2 Step 2: Flash Chromatography Stationary Phase: Silica Gel (40-63µm) Mobile Phase: Hexane/EtOAc Step1->Step2 Decision Isomer Separation Achieved? Step2->Decision Decision->Step2 No (Repurify) Recryst Step 3: Recrystallization Solvent: Heptane/Toluene Slow Cooling Decision->Recryst Yes (Enriched) Final Pure 3,3,5-Trimethylphthalide >98% Purity Recryst->Final Waste Discard Mixed Fractions Recryst->Waste Supernatant

Caption: Recommended workflow prioritizing chromatographic separation of isomers before crystallization.

Part 3: Experimental Protocols

Protocol A: High-Resolution Flash Chromatography

Best for separating the 3,3,5- and 3,3,6-isomers.

ParameterSpecificationCausality / Rationale
Stationary Phase Silica Gel (High Performance, 15-40 µm)Smaller particle size increases theoretical plates, essential for separating structural isomers with

.
Column Loading < 1% (w/w)Overloading causes peak broadening, merging the close-eluting isomer bands.
Mobile Phase A n-Hexane or HeptaneNon-polar base solvent.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Gradient Profile 0% B (3 CV)

5% B (10 CV)

15% B (20 CV)
A shallow gradient ("isocratic hold" strategy) maximizes resolution in the critical non-polar region where phthalides elute.
Detection UV @ 254 nmThe aromatic ring provides strong UV absorption.
Protocol B: Relactonization (Recovery from Basic Hydrolysis)

Use this if product was accidentally lost into the aqueous layer during a basic wash.

  • Cooling: Place the aqueous alkaline solution (containing the hydrolyzed salt) in an ice bath (0–5°C).

  • Acidification: Slowly add 6M HCl dropwise with vigorous stirring.

    • Observation: The solution will turn cloudy as the hydroxy-acid forms and immediately cyclizes to the lactone.

    • Target: pH 1–2.

  • Equilibration: Stir for 60 minutes at room temperature to ensure complete ring closure.

  • Extraction: Extract 3x with Dichloromethane (DCM).

  • Drying: Dry organic layer over anhydrous MgSO₄ (Sodium sulfate is also acceptable, but MgSO₄ is faster).

  • Concentration: Evaporate solvent in vacuo to recover the solid phthalide.

Part 4: Physical Properties & Data

PropertyValue (Approx.)Note
Molecular Formula

Molecular Weight 176.21 g/mol
Physical State White Crystalline SolidCrude material often appears as a yellow oil.
Solubility (Water) NegligibleHydrolyzes slowly in hot water; rapidly in base.
Solubility (Organics) HighSoluble in DCM, EtOAc, Toluene, Acetone.
Isomer

(TLC)

In 10% EtOAc/Hexane. 3,3,6-isomer typically is more polar.

References

  • Synthesis and Hydrolysis of Phthalides

    • Title: Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides.[2]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[2]

    • URL:[Link]

  • Grignard Reactions with Anhydrides (General Mechanism)

    • Title: Reaction of Grignard Reagents with Anhydrides.
    • Source: Organic Syntheses, Coll.[3] Vol. 3, p. 555 (1955).

    • URL:[Link]

  • Separation of Isomers (Chromatography Strategy)

    • Title: Separation of positional isomers by the use of coupled shape-selective st
    • Source: Analytical and Bioanalytical Chemistry.[4][5]

    • URL:[Link]

  • Phthalide Ring Stability

    • Title: 3-Methylphthalide (Chemical Properties & Identifiers).
    • Source: CAS Common Chemistry.
    • URL:[Link](Note: Cited for structural analogy of the phthalide core).

Sources

Technical Support Center: 3,3,5-Trimethyl-2-benzofuran-1(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the identification of byproducts in the synthesis of 3,3,5-trimethyl-2-benzofuran-1(3H)-one.

Subject: Troubleshooting Impurity Profiles & Byproduct Identification Applicable Protocols: Grignard Addition to 4-Methylphthalic Anhydride; Cyclization of Hydroxy-Acids Audience: Synthetic Chemists, Process Development Scientists

Executive Summary & Reaction Context

The synthesis of 3,3,5-trimethyl-2-benzofuran-1(3H)-one (also known as 3,3,5-trimethylphthalide ) typically involves the gem-dimethylation of a phthalic anhydride core. The most prevalent laboratory route is the reaction of 4-methylphthalic anhydride with methylmagnesium bromide (MeMgBr) or methylmagnesium iodide.

While this route is direct, it is prone to specific byproduct classes driven by regioselectivity issues and over-alkylation . This guide addresses the identification of these impurities using GC-MS and NMR techniques.

Core Synthesis Scheme:

  • Starting Material: 4-Methylphthalic Anhydride.[1]

  • Reagent: MeMgBr (2 equivalents required for gem-dimethylation at C3).

  • Mechanism: Nucleophilic attack at the carbonyl carbon

    
     Ring opening to Keto-Acid salt 
    
    
    
    Second nucleophilic attack
    
    
    Acid-catalyzed cyclization.
Diagnostic Workflow

The following logic tree outlines the formation of the target compound versus its critical byproducts. Use this to trace the origin of impurities observed in your analytical data.[2]

SynthesisPathways SM 4-Methylphthalic Anhydride MeMgBr + MeMgBr (Nucleophilic Attack) SM->MeMgBr KetoAcid_A Intermediate A (Attack at C2: Meta to Me) MeMgBr->KetoAcid_A Major Path (Electronic Control) KetoAcid_B Intermediate B (Attack at C1: Para to Me) MeMgBr->KetoAcid_B Minor Path Target TARGET: 3,3,5-Trimethylphthalide (Methyl at Pos 5) KetoAcid_A->Target Cyclization Diol IMPURITY 2: Diol (1,2-bis(2-hydroxypropan-2-yl)-4-methylbenzene) Target->Diol Excess Grignard Isomer IMPURITY 1: 3,3,6-Trimethylphthalide (Regioisomer) KetoAcid_B->Isomer Cyclization Isomer->Diol Excess Grignard Alkene IMPURITY 3: Dehydration Alkenes (GC Artifacts) Diol->Alkene Thermal Dehydration (Injector Port)

Figure 1: Reaction pathway showing the bifurcation between the target 3,3,5-isomer and the 3,3,6-regioisomer, as well as over-alkylation risks.

Troubleshooting & Identification Guide
Issue 1: The "Twin Peak" Problem (Regioisomers)

Symptom: Two closely eluting peaks in GC-MS or split aromatic signals in


H NMR.
Diagnosis:  Formation of the 3,3,6-trimethylphthalide  regioisomer.
  • Mechanism: 4-methylphthalic anhydride is asymmetric. The Grignard reagent can attack either the carbonyl meta to the methyl group (C2) or para to the methyl group (C1).

    • Attack at C2 (Meta): Leads to the target 3,3,5-trimethylphthalide . This is generally favored electronically as the para position (C1) is more electron-rich due to the methyl group's donation, making C2 more electrophilic.

    • Attack at C1 (Para): Leads to the byproduct 3,3,6-trimethylphthalide .

Analytical Distinction:

FeatureTarget (3,3,5-Isomer)Impurity (3,3,6-Isomer)
Structure Methyl is para to the Carbonyl (C1).Methyl is meta to the Carbonyl (C1).

H NMR (Aromatic)
H4 & H6: Show meta coupling (

1-2 Hz).H7: Doublet (ortho to H6).
H4 & H5: Show ortho coupling (

8 Hz).H7: Singlet (isolated).
NOESY NMR NOE correlation between Gem-dimethyl (C3) and H4 .NOE correlation between Gem-dimethyl (C3) and H4 . (Less distinctive).
GC Elution Typically elutes second (higher boiling point due to dipole moment).Typically elutes first .

Corrective Action: Regioisomers are difficult to separate by flash chromatography. Recrystallization from hexane/ethyl acetate is often required to enrich the 3,3,5-isomer.

Issue 2: The "Sticky Solid" (Over-Alkylation)

Symptom: Low yield of solid product; crude material is a viscous oil; broad OH stretch in IR (


).
Diagnosis:  Formation of 1,2-bis(2-hydroxypropan-2-yl)-4-methylbenzene  (The Diol).
  • Mechanism: If the reaction temperature is too high or excess Grignard is added too rapidly, the intermediate lactone (the target) ring-opens and reacts with a third equivalent of MeMgBr.

  • Identification:

    • GC-MS: You may NOT see the diol parent peak. Instead, you will see dehydration products (loss of 18 or 36 amu) appearing as broad peaks or multiplets with

      
       corresponding to the cyclic ether (phthalan) or alkene derivatives.
      
    • 
      H NMR:  Look for the disappearance of the lactone carbonyl signal in 
      
      
      
      C NMR (
      
      
      170 ppm) and the appearance of a simple aromatic system with isopropyl-alcohol-like methyl signals.

Corrective Action: Control stoichiometry strictly (2.0 - 2.1 equivalents). Conduct the addition at -78°C to 0°C. Quench immediately upon consumption of starting material.

Issue 3: Incomplete Cyclization (Keto-Acids)

Symptom: Product is soluble in sodium bicarbonate solution; loss of mass during base wash. Diagnosis: Presence of 2-(2-hydroxypropan-2-yl)-4-methylbenzoic acid .

  • Mechanism: The Grignard addition forms the magnesium salt of the hydroxy-acid. If the acidic workup (cyclization step) is too mild (e.g., weak acid or insufficient time), the ring does not close to form the lactone.

  • Identification:

    • IR: Strong, broad OH/COOH stretch (

      
      ) and shifted Carbonyl (
      
      
      
      ) vs Lactone (
      
      
      ).

Corrective Action: Stir the crude mixture in 2M HCl or reflux in toluene with a catalytic amount of p-TsOH to force cyclization (Dean-Stark trap).

Summary of Analytical Markers
Component

H NMR Marker (

, CDCl

)
MS Fragment (EI, 70eV)Status
3,3,5-Trimethylphthalide

1.60 (s, 6H, gem-Me)

2.45 (s, 3H, Ar-Me)

176, Base 161 (M-Me)
Target
3,3,6-Trimethylphthalide

1.62 (s, 6H, gem-Me)

2.48 (s, 3H, Ar-Me)

176, Base 161 (M-Me)
Isomer
Diol Impurity

1.70 (s, 12H)Broad OH singlet

236 (rarely seen)218 (M-H

O), 203
Over-reaction
4-Methylphthalic Anhydride

7.8-8.0 (aromatic)

162
Unreacted
References
  • Regioselectivity in Phthalide Synthesis: Journal of Organic Chemistry, "Grignard Additions to unsymmetrical Phthalic Anhydrides."

  • NMR differentiation of isomers: Magnetic Resonance in Chemistry, "Structural elucidation of substituted phthalides."

  • General Synthesis Protocol: Organic Syntheses, Coll. Vol. 3, p. 200 (Related dimethylphthalide synthesis).

Sources

Technical Support Center: Synthesis of Substituted Benzofuranones

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Benzofuran-2(3H)-one Synthesis Audience: Research Scientists & Process Chemists

Core Troubleshooting Modules

Module A: The "Black Tar" Syndrome in Acid-Catalyzed Cyclization

Issue: The reaction mixture turns into a viscous, dark tar during the intramolecular cyclization of phenols with glyoxylic acid or similar electrophiles, resulting in <20% yield.

Q: Why does my reaction polymerize instead of cyclizing? A: This is a classic symptom of uncontrolled cationic polymerization. Benzofuranones are essentially internal esters (lactones) of phenolic acids. In the presence of strong Lewis acids (like AlCl


) or mineral acids without temperature control, the electron-rich phenolic ring undergoes intermolecular polymerization rather than the desired intramolecular ring closure.

Troubleshooting Protocol:

  • Switch to a Dual-Acid System: Pure Lewis acids often fail to drive the final dehydration step efficiently. Use a combination of a Lewis acid (for activation) and a Brønsted acid (for proton transfer).

    • Recommendation: Use AlCl

      
       (0.1 equiv) + TFA (0.2 equiv) .[1] The TFA aids the proton transfer required for the final elimination of water/alcohol without being harsh enough to polymerize the substrate.
      
  • Temperature Staging: Do not blast the reaction at reflux immediately.

    • Stage 1: 0°C to RT for initial adduct formation.

    • Stage 2: 120°C (sealed tube) only after the intermediate is confirmed by TLC.

  • Concentration Control: High concentration favors intermolecular polymerization. Dilute your reaction to 0.1 M or lower in 1,2-dichlorobenzene (DCB) to statistically favor the intramolecular event.

Module B: The C3-Dialkylation Trap

Issue: Attempting to introduce a single alkyl group at the C3 position of benzofuran-2(3H)-one using an alkyl halide and base results in a mixture of starting material, mono-alkylated, and di-alkylated products.

Q: How do I stop the reaction at the mono-alkylated stage? A: You often cannot. The C3 proton of the mono-alkylated product is less acidic than the unsubstituted starting material, but the mono-alkylated product is often more nucleophilic due to the inductive effect of the alkyl group. This leads to the "over-alkylation" kinetic trap.

The "Indirect Route" Solution (Self-Validating): Instead of direct alkylation, utilize a Knoevenagel Condensation followed by Reduction . This route guarantees mono-substitution because the intermediate is an alkene, which cannot be alkylated further.

  • Condensation: React the benzofuranone with the corresponding aldehyde (R-CHO) using a mild base (cat. piperidine) to form the 3-alkylidene benzofuranone.

  • Reduction: Reduce the exocyclic double bond using NaBH

    
     or catalytic hydrogenation (Pd/C).
    
    • Result: 100% Mono-alkylated product with no possibility of dialkylation.

Module C: Oxidative Cyclization Failures

Issue: Low yields in the oxidative cyclization of 2'-hydroxychalcones or similar precursors using hypervalent iodine or metal oxidants.

Q: My oxidative cyclization stalls or produces complex mixtures. Why? A: Radical cation intermediates are highly reactive.[2] If the ring-closing nucleophilic attack is slow, the radical cation will undergo "cationic decomposition" (elimination or solvent trapping).[2]

Optimization Steps:

  • Solvent Switch: Avoid nucleophilic solvents (like MeOH) which can trap the radical cation. Use Acetonitrile (MeCN) or Nitromethane , which stabilize the radical cation species.

  • Reagent Upgrade: Switch from metal oxidants to PhI(OAc)

    
     (PIDA) . It allows for milder conditions and cleaner workups.[2][3]
    
  • Trap the Radical: If the cyclization is kinetically slow, the radical cation must be stabilized. Ensure the reaction is performed under strictly anhydrous conditions to prevent water from quenching the intermediate.

Experimental Protocols

Protocol A: Robust Acid-Catalyzed Synthesis (AlCl /TFA Method)

Best for: Converting 3-hydroxy-2-pyrones and nitroalkenes to functionalized benzofuranones.

Reagents:

  • Substituted 3-hydroxy-2-pyrone (1.0 equiv)

  • Nitroalkene (1.2 equiv)

  • AlCl

    
     (0.1 equiv)[1]
    
  • Trifluoroacetic acid (TFA, 0.2 equiv)

  • Solvent: 1,2-Dichlorobenzene (DCB), 0.5 M

Step-by-Step:

  • Setup: In a thick-walled pressure tube, combine the pyrone and nitroalkene.[1]

  • Catalyst Addition: Add AlCl

    
     followed by DCB. Flush with Argon for 5 minutes.
    
  • Activation: Add TFA via syringe. Seal the tube immediately.

  • Reaction: Heat to 120°C for 16 hours.

    • Checkpoint: The solution should darken but remain fluid. If it solidifies, the concentration was too high.

  • Workup: Cool to RT. Do not perform an aqueous workup (emulsion risk). Load the crude DCB solution directly onto a silica gel column.

  • Purification: Elute with Hexanes:EtOAc (start 20:1).

Protocol B: Purification & Polymorph Control

Best for: Removing tar and ensuring stable crystal form.

The "Solvent Switch" Technique: Benzofuranones exhibit polymorphism. Recrystallizing from the wrong solvent can yield a metastable form that degrades or melts at a lower temperature.

SolventCrystal FormStabilityRecommendation
Ethanol Form IIStable Preferred for final storage.
AcetoneForm IMetastableAvoid for final product.
TolueneForm IMetastableGood for removing non-polar impurities, but recrystallize again in EtOH.
Ethyl AcetateForm IMetastableUse only for intermediate washes.

Purification Procedure:

  • Dissolve crude "tarry" solid in minimal boiling Ethanol .

  • Add activated charcoal (5 wt%), boil for 5 mins, and filter hot through Celite.

  • Allow filtrate to cool slowly to RT, then to 4°C. Rapid cooling promotes the metastable form.

  • Wash crystals with cold 10% HCl (removes basic residues) then cold water.

Visual Troubleshooting & Logic

Diagram 1: Troubleshooting Low Yields in Pd-Catalyzed Synthesis

Caption: Decision tree for diagnosing catalyst deactivation vs. side reactions in benzofuranone synthesis.

LowYieldTroubleshooting Start Problem: Low Yield (<30%) CheckCat Step 1: Check Catalyst Activity Start->CheckCat FreshCat Is Catalyst Black/Clumped? CheckCat->FreshCat ReplaceCat Action: Replace Catalyst (Pd(0) is oxidized) FreshCat->ReplaceCat Yes CheckO2 Step 2: Check O2 Exclusion FreshCat->CheckO2 No Degas Was Solvent Degassed? CheckO2->Degas ActionDegas Action: Freeze-Pump-Thaw (O2 poisons Pd) Degas->ActionDegas No CheckSide Step 3: Side Reactions Degas->CheckSide Yes Glaser Is Alkyne Homocoupling? CheckSide->Glaser SlowAdd Action: Slow Addition of Alkyne Remove Cu co-catalyst Glaser->SlowAdd Yes Success Yield Optimized Glaser->Success No

Diagram 2: Regioselectivity in Acid-Catalyzed Cyclization

Caption: Mechanistic pathway showing how steric hindrance dictates the major regioisomer.

Regioselectivity Substrate Phenol Substrate (Ortho-positions available) Intermediate Oxonium Ion Intermediate Substrate->Intermediate + Acid/Electrophile PathA Path A: Sterically Hindered (Ortho to Substituent) Intermediate->PathA Attack Site A PathB Path B: Sterically Free (Para/Meta to Substituent) Intermediate->PathB Attack Site B ProdA Minor Isomer (High Energy TS) PathA->ProdA Slow ProdB Major Isomer (Low Energy TS) PathB->ProdB Fast

References

  • BenchChem Technical Support. (2025).[4] Minimizing byproduct formation in benzofuranone synthesis. Retrieved from

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.[1] Oregon State University / Journal of Organic Chemistry. Retrieved from

  • Singh, F. V., & Wirth, T. (2012).[3] Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans.[3] Synthesis, 44, 1171-1177.[3] Retrieved from

  • Zhou, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.[5] Molecular Pharmaceutics.[5] Retrieved from

  • Nasiri, M. A., et al. (2023).[6] Synthesis and Characterization of Benzofuranone and its Derivatives. SSRN.[6] Retrieved from

Sources

improving the regioselectivity of benzofuranone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for Regioselective Benzofuranone Synthesis

Welcome to the Technical Support Center for benzofuranone synthesis. This guide is engineered for researchers, application scientists, and drug development professionals facing challenges with regiocontrol, yield optimization, and catalytic tuning in complex heterocycle construction.

Section 1: Frequently Asked Questions (FAQs)

Q1: How can I overcome poor regioselectivity when constructing multi-substituted benzofuranones from acyclic precursors? A1: Traditional condensation methods (e.g., Friedel-Crafts acylations) often yield intractable mixtures of regioisomers because electrophilic aromatic substitution lacks a strong directing bias. To achieve absolute regiocontrol, we recommend a de novo aromatic ring synthesis via a cascade cycloaddition. By reacting 3-hydroxy-2-pyrones with ester-bearing nitroalkenes, you can dictate the substitution pattern programmatically, as demonstrated in the [1]. The regioselectivity (often >200:1) is established during the initial Diels-Alder step due to the strong electronic polarization of both coupling partners. This is followed by HNO₂ elimination and retro-Diels-Alder decarboxylation to yield a regiopure phenol intermediate that subsequently cyclizes[1].

Q2: During phosphine-catalyzed [3+2] cycloadditions of allenoates to benzofuranone-derived olefins, I am getting a mixture of α-addition and γ-addition spiro-products. How do I tune this? A2: The regioselectivity (α- vs. γ-addition) in these organocatalytic systems is fundamentally governed by the substitution pattern on the allenoate. When using unsubstituted allenoates (R³ = H), the reaction predominantly proceeds via the γ-addition pathway because the phosphorus ylide intermediate acts as a 1,3-dipole at the γ-position, as reported in[2]. However, if you introduce an aryl or alkyl group at the γ-position (R³ = aryl/alkyl), steric hindrance and electronic stabilization shift the reactive site, strongly favoring the α-addition pathway[2].

Q3: How can transition-metal catalysis improve regiocontrol in late-stage benzofuranone functionalization? A3: For late-stage modifications, leveraging the native directing groups of the substrate via [3] is highly effective. Palladium catalysts can coordinate with free carboxylic acids or proximal heteroatoms to form stable five- or six-membered palladacycles. This enables regioselective benzylic C(sp³)-H or C(sp²)-H activation, followed by intramolecular C-O bond-forming reductive elimination to yield complex benzolactone and benzofuranone scaffolds without exogenous directing groups[3].

Section 2: Troubleshooting Guide

Issue 1: Incomplete Cyclization in Cascade Synthesis

  • Symptom: High yield of the phenol intermediate but low yield of the final benzofuranone product.

  • Root Cause: The cascade requires dual activation. A Lewis acid (AlCl₃) successfully promotes the initial Diels-Alder cycloaddition, but it is often insufficient to drive the final lactonization of the tethered ester. The reaction stalls because the ester carbonyl lacks the necessary electrophilic activation.

  • Solution: Do not add acids sequentially. As detailed by [4], a one-pot approach is required. Ensure 20 mol% of a protic acid (Trifluoroacetic Acid, TFA) is added at the beginning of the reaction alongside the Lewis acid[4]. The protic acid activates the ester for intramolecular attack. Furthermore, the reaction must be heated to 120 °C in a sealed tube to overcome the activation barrier of lactonization and prevent TFA evaporation[1].

Issue 2: Erosion of Enantioselectivity and Regioselectivity in Spiro-benzofuranone Synthesis

  • Symptom: Lower than expected ee values and poor regioselectivity ratios (r.r.) in [3+2] cycloadditions.

  • Root Cause: Background uncatalyzed cycloaddition or high conformational flexibility of the phosphorus ylide intermediate.

  • Solution: Utilize a highly rigid chiral phosphine catalyst such as (R)-SITCP[5]. Ensure the reaction is run in a non-polar solvent like anhydrous toluene at room temperature. Non-polar solvents maximize the energetic difference between the diastereomeric transition states, suppressing the minor regioisomer pathway[5].

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol A: One-Pot Regioselective Pyrone-Nitroalkene Cascade
  • Preparation: To a thick-walled, oven-dried reaction vessel, add the substituted 3-hydroxy-2-pyrone (0.2 mmol, 2.0 equiv), nitroalkene (0.1 mmol, 1.0 equiv), BHT (0.01 mmol, 0.1 equiv), and AlCl₃ (0.01 mmol, 0.1 equiv)[1].

    • Validation Check: Ensure the vessel is completely dry; AlCl₃ is highly moisture-sensitive. A slight color shift may occur upon Lewis acid complexation.

  • Solvent & Acid Addition: Flush the vessel with Argon gas for 5 minutes. Add anhydrous o-dichlorobenzene (DCB, 0.2 mL, 0.5 M) and TFA (0.02 mmol, 0.2 equiv). Quickly seal the tube[1].

    • Validation Check: Immediate sealing is critical to prevent the evaporation of TFA (bp 72 °C) during the heating phase.

  • Thermal Activation: Heat the reaction mixture to 120 °C for 16 hours[1].

    • Validation Check: Monitor via TLC (hexanes/EtOAc). Complete consumption of the intermediate phenol (typically Rf ~0.3–0.4) and the appearance of a higher Rf spot indicates successful lactonization.

  • Purification: Cool the reaction mixture to room temperature and purify directly via flash column chromatography on silica gel[1].

    • Validation Check: Do not perform an aqueous workup. DCB is prone to forming intractable emulsions with water; direct loading prevents yield loss.

Protocol B: Phosphine-Catalyzed Asymmetric [3+2] Cycloaddition
  • Catalyst Complexation: In an oven-dried Schlenk tube under Argon, dissolve the benzofuranone-derived olefin (0.1 mmol, 1.0 equiv) and (R)-SITCP catalyst (0.01 mmol, 0.1 equiv) in anhydrous toluene (1.0 mL)[5].

    • Validation Check: The solution must be completely clear. Any turbidity indicates moisture, which will prematurely quench the phosphorus ylide intermediate.

  • Cycloaddition: Add the allenoate (0.12 mmol, 1.2 equiv) dropwise at room temperature and stir for 24 hours[5].

    • Validation Check: Pull a 50 µL aliquot, concentrate, and monitor via crude ¹H NMR to determine the exact regioselectivity ratio (r.r.) prior to any purification bias.

  • Isolation: Concentrate the mixture under reduced pressure and purify via silica gel chromatography[5]. Assess diastereomeric purity via chiral HPLC.

Section 4: Quantitative Data & Optimization

Table 1: Acid Catalyst Optimization for Pyrone-Nitroalkene Cascade

Entry Lewis Acid (mol%) Protic Acid (mol%) Temp (°C) Phenol Yield (%) Benzofuranone Yield (%)
1 AlCl₃ (10) None 80 53 15
2 AlCl₃ (10) None 80 (Extended) 0 45
3 AlCl₃ (10) TFA (20) 120 0 85

Data summarized from cascade optimization studies[1],[4].

Table 2: Tuning Regioselectivity in Phosphine-Catalyzed [3+2] Cycloadditions

Allenoate Substituent (R³) Catalyst Major Pathway Regioselectivity Ratio (α:γ) Enantiomeric Excess (ee %)
H (Unsubstituted) (R)-SITCP γ-Addition < 5 : 95 88
Aryl / Alkyl (R)-SITCP α-Addition > 95 : 5 > 99

Data summarized from chiral phosphine optimization studies[5],[2].

Section 5: Mechanistic Visualizations

CascadeMechanism Start 3-Hydroxy-2-pyrone + Nitroalkene DA Diels-Alder Cycloaddition Start->DA Bicyclo Bicyclic Intermediate DA->Bicyclo Elim Elimination (- HNO₂) Bicyclo->Elim RetroDA Retro Diels-Alder (- CO₂) Elim->RetroDA Phenol Regiopure Phenol Intermediate RetroDA->Phenol Lactonization Acid-Catalyzed Lactonization Phenol->Lactonization Product Regiopure Benzofuranone Lactonization->Product

Mechanistic workflow of the regioselective pyrone-nitroalkene cascade synthesis.

PhosphineCatalysis Reactants Allenoate + Benzofuranone Olefin Cat Chiral Phosphine Catalyst Reactants->Cat Ylide Phosphorus Ylide Intermediate Cat->Ylide AlphaPath α-Addition Pathway (R³ = Aryl/Alkyl) Ylide->AlphaPath Steric Shift GammaPath γ-Addition Pathway (R³ = H) Ylide->GammaPath Default 1,3-Dipole AlphaProd Spiro-benzofuranone (α-Adduct) AlphaPath->AlphaProd GammaProd Spiro-benzofuranone (γ-Adduct) GammaPath->GammaProd

Divergent regioselectivity pathways in phosphine-catalyzed[3+2] cycloadditions.

Section 6: References

  • Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936.[Link]

  • Wang, D., Wang, G.-P., Sun, Y.-L., Zhu, S.-F., Wei, Y., & Zhou, Q.-L. (2015). Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones. RSC Advances, 5(98), 80424-80428.[Link]

  • Maiti, S., et al. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Chemical Science, 13, 33-55.[Link]

Sources

Technical Support Center: Friedel-Crafts Acylation of Trimethylphenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive troubleshooting guide for the Friedel-Crafts acylation of trimethylphenols. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven solutions to common experimental challenges. Here, we move beyond simple procedural steps to explore the underlying chemical principles that govern success in this valuable synthetic transformation.

Section 1: Troubleshooting Common Issues

This section addresses specific problems you may encounter during the Friedel-Crafts acylation of trimethylphenols, presented in a practical question-and-answer format.

Question 1: Why is my reaction yield consistently low, or why am I recovering unreacted starting material?

Low conversion is a frequent hurdle in Friedel-Crafts acylation. The root cause often lies in the deactivation of the catalyst or insufficient reactivity of the aromatic substrate.

Possible Causes and Solutions:

  • Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are highly sensitive to moisture.[1][2] Any water present in the reaction system will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. It is best practice to use freshly opened or purified reagents.[1]

  • Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[3][4] This is because the product, a hydroxyaryl ketone, can form a stable complex with the catalyst, effectively sequestering it from the reaction.[2][3][5]

    • Solution: A typical starting point is to use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent.[3][4] For substrates prone to complexation, increasing the catalyst loading may be necessary.

  • Inadequate Reaction Temperature: While some Friedel-Crafts reactions proceed at room temperature, others require heating to overcome the activation energy.[1]

    • Solution: If your reaction is sluggish at room temperature, consider gradually increasing the temperature. However, be aware that excessive heat can lead to side reactions and decomposition.[1] A study on the acylation of 9H-fluorene showed a significant increase in reactivity when the temperature was raised to 83°C.[6]

Question 2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

The directing effects of the hydroxyl and methyl groups on the trimethylphenol ring dictate the position of acylation. However, achieving high regioselectivity can be challenging.

Possible Causes and Solutions:

  • Steric Hindrance: The three methyl groups and the hydroxyl group on the aromatic ring create steric congestion, which can influence the position of the incoming acyl group.

    • Solution: Employing a bulkier acylating agent can sometimes enhance selectivity for the less sterically hindered position. Conversely, a smaller acylating agent may be able to access more crowded positions.

  • Reaction Temperature: Temperature can significantly impact the ratio of kinetic to thermodynamic products.[1]

    • Solution: Lower temperatures generally favor the formation of the kinetic product, which is often the isomer formed at the most electronically activated, but potentially more sterically hindered, position. Higher temperatures can promote rearrangement to the more stable thermodynamic product.[1]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.

    • Solution: Non-polar solvents like carbon disulfide or dichloromethane may favor one isomer, while more polar solvents like nitrobenzene can favor another.[7] This is often due to differences in the solubility of intermediate complexes.[7]

Question 3: I am observing significant formation of an O-acylated byproduct (a phenolic ester). How can I favor C-acylation?

Phenols can undergo acylation at either the hydroxyl group (O-acylation) or the aromatic ring (C-acylation).[8] The formation of the phenolic ester is a common side reaction.

Possible Causes and Solutions:

  • Reaction Conditions Favoring O-Acylation: Low catalyst concentrations can sometimes favor the formation of the O-acylated product.[8]

    • Solution: Increasing the amount of Lewis acid catalyst can promote the Fries rearrangement of the initially formed ester to the desired C-acylated hydroxyaryl ketone.[8][9]

  • Fries Rearrangement: The O-acylated ester can rearrange to the C-acylated product under Friedel-Crafts conditions.[8][9][10] The efficiency and regioselectivity of this rearrangement are dependent on the reaction conditions.

    • Solution: To drive the reaction towards the C-acylated product, you can optimize for the Fries rearrangement. Higher temperatures generally favor the ortho-isomer, while lower temperatures favor the para-isomer.[10][11] Non-polar solvents also tend to favor the ortho-product.[10][11]

Question 4: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts. What is causing this decomposition?

Decomposition and the formation of numerous byproducts can be a sign of overly harsh reaction conditions or the presence of reactive impurities.

Possible Causes and Solutions:

  • Excessive Reaction Temperature: High temperatures can lead to charring and polymerization, especially with activated substrates like phenols.[12]

    • Solution: Carefully control the reaction temperature. If an exothermic reaction is anticipated, use an ice bath to moderate the temperature, especially during the addition of reagents.[13]

  • Reactive Impurities: Impurities in the starting materials or solvents can initiate unwanted side reactions.

    • Solution: Use high-purity reagents and solvents. Ensure that your trimethylphenol starting material is free from any oxidizing or other reactive contaminants.

  • Air Sensitivity: Some reaction intermediates or the catalyst itself can be sensitive to air and moisture.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and decomposition.[14]

Section 2: Frequently Asked Questions (FAQs)

What is the mechanism of the Friedel-Crafts acylation?

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[3][15][16] The mechanism involves the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., an acyl chloride or acid anhydride) to generate a highly electrophilic acylium ion (R-C≡O⁺).[15][17][18]

  • Electrophilic Attack: The electron-rich aromatic ring of the trimethylphenol attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[15]

  • Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final ketone product.[15][17]

Why is a stoichiometric amount of Lewis acid often required?

The ketone product of the acylation is a Lewis base and can form a stable complex with the Lewis acid catalyst.[2][3][5] This complexation deactivates the catalyst, preventing it from participating further in the reaction.[2][5] Therefore, at least a stoichiometric amount of the catalyst is needed to ensure the reaction goes to completion.

Can I use other Lewis acids besides aluminum chloride?

Yes, a variety of Lewis acids can be used to catalyze Friedel-Crafts acylation, including ferric chloride (FeCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂).[5][19][20] In some cases, for highly activated aromatic rings, milder Lewis acids or even strong Brønsted acids can be effective.[3][4] The choice of catalyst can sometimes influence the yield and regioselectivity of the reaction.

What is the Fries Rearrangement and how does it relate to the acylation of phenols?

The Fries rearrangement is the conversion of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid.[9][10][21][22] This reaction is highly relevant to the Friedel-Crafts acylation of phenols because the initially formed O-acylated product can rearrange to the desired C-acylated product under the reaction conditions.[8][9] The conditions can be optimized to favor either the ortho or para isomer.[10]

Section 3: Experimental Protocols and Data

Standard Protocol for Friedel-Crafts Acylation of a Trimethylphenol

This is a general procedure and may require optimization for specific trimethylphenol isomers and acylating agents.

  • Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents), dissolved in a small amount of the anhydrous solvent, to the dropping funnel and then add it dropwise to the stirred suspension over 30 minutes.[2]

  • Substrate Addition: Dissolve the trimethylphenol (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the trimethylphenol solution dropwise to the reaction mixture at 0 °C.[2]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and continue stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[13] This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Summary Table: Influence of Reaction Conditions on Regioselectivity
ParameterConditionExpected Outcome on Regioselectivity
Temperature Low TemperatureFavors the kinetic product (often the para-isomer in Fries rearrangement).[10][11]
High TemperatureFavors the thermodynamic product (often the ortho-isomer in Fries rearrangement).[10][11]
Solvent Non-polar (e.g., CS₂, CH₂Cl₂)Can favor the ortho-isomer.[10][11]
Polar (e.g., Nitrobenzene)Can favor the para-isomer.[10][11]
Catalyst High ConcentrationPromotes C-acylation over O-acylation.[8]
Low ConcentrationMay favor O-acylation.[8]

Section 4: Visualizing Key Concepts

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_anhydrous Check for Anhydrous Conditions start->check_anhydrous check_catalyst_loading Verify Catalyst Loading (Stoichiometric?) check_anhydrous->check_catalyst_loading If conditions are dry product_complexation Product-Catalyst Complexation? check_catalyst_loading->product_complexation check_temp Evaluate Reaction Temperature increase_temp Increase Temperature Gradually check_temp->increase_temp product_complexation->check_temp No increase_catalyst Increase Catalyst Equivalents product_complexation->increase_catalyst Yes success Improved Yield increase_catalyst->success increase_temp->success

Caption: Decision workflow for troubleshooting low reaction yields.

C-Acylation vs. O-Acylation Pathways

Acylation_Pathways TMP Trimethylphenol O_Acylation O-Acylation (Phenolic Ester) TMP->O_Acylation Low [AlCl3] C_Acylation C-Acylation (Hydroxyaryl Ketone) TMP->C_Acylation High [AlCl3] Acyl_X Acylating Agent (RCOCl) + AlCl3 Fries Fries Rearrangement (High AlCl3, Temp) O_Acylation->Fries Fries->C_Acylation

Caption: Competing pathways in the acylation of trimethylphenols.

References

  • Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved from [Link]

  • US3985783A - Process for ring acylation of phenols - Google Patents. (n.d.).
  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (n.d.). Retrieved from [Link]

  • The Fries Reaction - Organic Reactions. (n.d.). Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - Ventura College Organic Chemistry Lab. (n.d.). Retrieved from [Link]

  • The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. - ResearchGate. (n.d.). Retrieved from [Link]

  • Fries rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Friedel–Crafts reaction. (2020, August 24). Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). Retrieved from [Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Publishing. (n.d.). Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Acylation with Amides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (n.d.). Retrieved from [Link]

  • Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst - ResearchGate. (2019, May 17). Retrieved from [Link]

  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019, December 24). Retrieved from [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. (n.d.). Retrieved from [Link]

  • Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites | Faculty members. (n.d.). Retrieved from [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. (2017, April 30). Retrieved from [Link]

Sources

stability issues of 3,3,5-trimethyl-2-benzofuran-1(3H)-one under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide addressing the stability of 3,3,5-trimethyl-2-benzofuran-1(3H)-one (also known as 3,3,5-trimethylphthalide ) under acidic conditions.

Executive Summary

3,3,5-trimethyl-2-benzofuran-1(3H)-one is a gem-dimethyl substituted phthalide derivative.[1] While the gem-dimethyl effect (Thorpe-Ingold effect) typically confers thermodynamic stability to the lactone ring, this compound exhibits specific vulnerabilities in acidic environments.[1]

Users frequently report unexpected peak loss , appearance of styrenic impurities , or solvolysis artifacts when handling this compound in acidic solvents (e.g., HPLC mobile phases with TFA/Formic acid) or during acidic workups. The primary failure mode is acid-catalyzed ring opening followed by irreversible dehydration involving the tertiary benzylic carbocation.

Technical Deep Dive: The Mechanism of Instability

To troubleshoot effectively, you must understand the underlying organic chemistry. The instability is not a random decomposition but a predictable cascade of reactions governed by the stability of the tertiary benzylic carbocation intermediate.

The Degradation Cascade
  • Protonation: The carbonyl oxygen is protonated in acidic media.

  • Ring Opening (Equilibrium): Nucleophilic attack (by water or alcohol) opens the lactone ring.

    • Note: In neutral conditions, the equilibrium strongly favors the closed lactone due to steric compression (gem-dimethyl groups).

  • Carbocation Formation: In the open form, the resulting alcohol is a tertiary benzylic alcohol . In the presence of acid, this hydroxyl group is easily protonated and lost as water, generating a highly stabilized tertiary benzylic carbocation .

  • Irreversible Dehydration/Solvolysis:

    • Pathway A (Aqueous Acid): Elimination of a proton to form a conjugated alkene (styrene derivative). This step is often irreversible and drives the equilibrium towards degradation.

    • Pathway B (Alcoholic Acid - e.g., Methanol): The carbocation is trapped by the solvent (methanol) to form an alkoxy-ester (solvolysis product).

Visualizing the Pathway

DegradationPathway Lactone 3,3,5-Trimethylphthalide (Stable Lactone) Protonated Protonated Intermediate Lactone->Protonated + H+ OpenAcid Hydroxy-Acid (Tertiary Benzylic Alcohol) Protonated->OpenAcid + H2O (Hydrolysis) OpenAcid->Lactone - H2O (Cyclization) Carbocation Tertiary Benzylic Carbocation OpenAcid->Carbocation - H2O (Ionization) Alkene Dehydration Product (Styrenic Alkene) Carbocation->Alkene - H+ (Elimination) Ether Solvolysis Product (Methoxy-Ester) Carbocation->Ether + MeOH (if present)

Figure 1: Acid-catalyzed degradation pathway showing the critical tertiary carbocation intermediate leading to irreversible alkene formation or solvolysis.

Troubleshooting Guide

Scenario A: HPLC Analysis Shows "Ghost Peaks" or Low Recovery

Symptom: You observe a split peak or a new late-eluting peak when analyzing the compound using an acidic mobile phase (e.g., 0.1% TFA in Water/Methanol). Root Cause: On-column hydrolysis and solvolysis.[1] The acidic mobile phase catalyzes ring opening; if Methanol is used, the methoxy-ester forms.

Diagnostic Step Action
Check Mobile Phase pH If pH < 3.0, the risk of ring opening increases significantly.[1]
Check Solvent Are you using Methanol? Methanol is a strong nucleophile. Switch to Acetonitrile , which is aprotic and prevents solvolysis.
Protocol Adjustment Recommendation: Switch to a neutral or mildly acidic buffer (pH 4.5–5.0) using Ammonium Acetate. If acid is required for peak shape, use 0.1% Formic Acid (weaker than TFA) and minimize column residence time.
Scenario B: Synthesis Yield is Low after Acidic Workup

Symptom: After quenching a reaction with HCl or H2SO4, the isolated yield is low, and NMR shows vinylic protons (5.0–6.0 ppm). Root Cause: Dehydration of the open hydroxy-acid form during the acidic quench/extraction process.

Diagnostic Step Action
Check Quench pH Avoid "crashing out" the product at pH < 1.[1] The tertiary alcohol intermediate is extremely labile at very low pH.
Temperature Control Did you heat the acidic solution? Heat + Acid = Dehydration. Always quench cold (0–5°C).
Protocol Adjustment Recommendation: Use a buffered quench (e.g., Saturated NH4Cl or Phosphate buffer pH 6) instead of strong mineral acids. If acidification is necessary to protonate a carboxylate, do so carefully to pH 3–4, extract immediately into organic solvent, and wash with brine to remove residual acid.
Scenario C: Storage Stability

Symptom: Purity decreases over time in solution. Root Cause: Trace acid in the solvent (e.g., CDCl3 can become acidic over time) catalyzing slow degradation.

Diagnostic Step Action
Check Solvent Quality Chloroform (CDCl3) forms HCl upon aging/UV exposure.[1]
Protocol Adjustment Recommendation: Store the solid compound dry at -20°C. For solution NMR, filter CDCl3 through basic alumina or use DMSO-d6 (which is generally non-acidic and stabilizes the polar forms).[1]

Frequently Asked Questions (FAQs)

Q1: Why is 3,3,5-trimethylphthalide more unstable than 3-butylphthalide (NBP)? A: It comes down to carbocation stability.[1] 3-butylphthalide opens to a secondary alcohol, which forms a less stable secondary carbocation. 3,3,5-trimethylphthalide opens to a tertiary alcohol (due to the gem-dimethyl group).[1] Tertiary benzylic carbocations form much faster and are more prone to elimination (dehydration) than secondary ones.

Q2: Can I use TFA (Trifluoroacetic acid) in my LC-MS method? A: Proceed with extreme caution. TFA is a strong acid (pKa ~0.2). It will likely cause on-column degradation, leading to peak broadening and mass spectra showing [M+H]+ of the dehydration product (M-18) rather than the parent. Switch to 0.1% Formic Acid or Acetic Acid if possible.

Q3: Is the ring opening reversible? A: The hydrolysis (Ring + H2O ⇌ Hydroxy Acid) is reversible. However, the subsequent dehydration (Hydroxy Acid → Alkene + H2O) is effectively irreversible under typical conditions. Once the alkene forms, you cannot easily cycle it back to the lactone without synthetic intervention.

Q4: What are the characteristic NMR signals of the degradation product? A: Look for the disappearance of the gem-dimethyl singlet (approx 1.6-1.7 ppm) and the appearance of vinylic protons (two singlets or narrow doublets around 5.0-5.5 ppm) corresponding to the isopropenyl group [-C(CH3)=CH2].

References

  • Weeks, D. P., & Crane, J. P. (1970). Kinetics and mechanism of the acid-catalyzed hydrolysis of γ-lactones.[1] Hydrolysis of phthalides. The Journal of Organic Chemistry, 35(5), 1582–1585. Link

    • Establishes the fundamental kinetic instability of phthalides in acid and the role of substituents.
  • Boc Sciences. (2024). 3-Methyl-2-benzofuran-1(3H)-one: Chemical Structure and Stability.

    • Provides baseline stability data for the methyl-substituted phthalide core.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18939, 3-Methylphthalide. Link

    • General chemical and physical property d
  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press.

Sources

scale-up challenges for the production of 3,3,5-trimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up of 3,3,5-Trimethyl-2-benzofuran-1(3H)-one

Executive Summary

The scale-up of 3,3,5-trimethyl-2-benzofuran-1(3H)-one (commonly referred to as 3,3,5-trimethylphthalide ) presents a unique set of chemical engineering and synthetic challenges. The core synthesis typically involves the regioselective addition of a methyl organometallic reagent (Grignard) to 4-methylphthalic anhydride .

Successful production at the kilogram-to-ton scale hinges on controlling three critical variables:

  • Regioselectivity: Favoring the formation of the 3,3,5-isomer over the 3,3,6-isomer.

  • Thermal Management: Controlling the massive exotherm associated with double Grignard addition.

  • Isolation Efficiency: separating the target lactone from isomeric byproducts and polymeric residues.

This guide serves as a dynamic troubleshooting interface for process chemists and engineers.

Part 1: Troubleshooting & FAQs

Q1: We are observing a 60:40 mixture of the 3,3,5- and 3,3,6-isomers. How can we shift the ratio to favor the 3,3,5-target?

Diagnosis: The formation of isomers stems from the initial nucleophilic attack on the asymmetric 4-methylphthalic anhydride precursor. The methyl group at position 4 exerts an electronic donating effect (inductive and resonant), which deactivates the carbonyl carbons.

  • C1 Carbonyl (Para to Methyl): More deactivated due to resonance.

  • C2 Carbonyl (Meta to Methyl): Less deactivated; more electrophilic.

The Mechanism: To obtain 3,3,5-trimethylphthalide , the Grignard reagent must attack the C2 (meta) carbonyl, converting it into the gem-dimethyl carbinol center (Position 3 of the phthalide), leaving the C1 carbonyl to become the lactone ketone (Position 1). Since C2 is more electrophilic, the 3,3,5-isomer is naturally favored. A 60:40 ratio indicates a lack of kinetic control, likely due to high reaction temperatures or "hot spots" during addition.

Corrective Protocol:

  • Lower Temperature: Conduct the Grignard addition at -10°C to -20°C . Lower temperatures enhance the discrimination between the two carbonyls based on their subtle electrophilic differences.

  • Solvent Switch: Switch from pure Diethyl Ether (Et2O) to a Toluene/THF mixture . Toluene reduces the Lewis basicity of the solvent system, potentially aggregating the Grignard reagent and increasing steric sensitivity, which favors attack at the less hindered/more electrophilic site.

  • Slow Addition: Ensure the Grignard addition rate is strictly limiting (feed-controlled) to prevent local excesses that drive non-selective attack.

Q2: During the quench step, the reactor contents turn into a solid, unstirrable gel. How do we prevent this?

Diagnosis: This is a classic "Magnesium Cement" formation. The reaction generates magnesium alkoxides and carboxylates. Upon adding water or weak acid, these form viscous coordination polymers or magnesium hydroxide gels that entrap solvent and product.

Corrective Protocol: Implement a Reverse Quench strategy:

  • Do not add water to the reaction mixture.

  • Instead, transfer the reaction mixture slowly into a pre-cooled solution of 15% Sulfuric Acid (H2SO4) or 20% Acetic Acid .

  • Agitation: Ensure high-shear mixing in the quench vessel.

  • Temperature: Keep the quench mass below 25°C. The acid immediately protonates the alkoxides to alcohols and solubilizes the magnesium salts (as MgSO4 or Mg(OAc)2), preventing gelation and ensuring a clean phase split.

Q3: We are seeing methane evolution and yield loss during Grignard preparation. Why?

Diagnosis: Methane evolution indicates the destruction of Methylmagnesium Bromide (MeMgBr) by active protons. This is likely due to moisture in the solvent or unreacted acid protons in the starting material (if using a precursor acid instead of anhydride).

Corrective Protocol:

  • Karl Fischer Titration: Verify THF/Toluene water content is <50 ppm .

  • Inert Atmosphere: Ensure a positive pressure of Nitrogen or Argon. Methane is flammable; ensure proper venting.

  • Feedstock Drying: If using 4-methylphthalic anhydride, ensure it is free of 4-methylphthalic acid (hydrolysis product). The acid consumes 1 equivalent of Grignard immediately to form the carboxylate salt, releasing methane and wasting reagent.

Q4: How do we efficiently purify the 3,3,5-isomer from the 3,3,6-isomer without chromatography?

Diagnosis: Distillation is often ineffective due to the close boiling points of the regioisomers.

Corrective Protocol: Fractional Crystallization is the industry standard for this separation.

  • Crude Isolation: Strip the solvent to obtain the crude solid mixture.

  • Solvent System: Use Heptane/Ethyl Acetate (9:1) or Isopropyl Alcohol (IPA) .

  • Process: Dissolve the crude at reflux. Cool slowly (5°C/hour) to 0°C.

  • Seeding: If available, seed with pure 3,3,5-trimethylphthalide crystals at the cloud point. The 3,3,5-isomer typically crystallizes more readily due to better packing symmetry compared to the 3,3,6-isomer.

Part 2: Synthesis & Data Visualization

Reaction Pathway Diagram

The following diagram illustrates the regioselective pathway and the critical divergence point between the desired 3,3,5-isomer and the unwanted 3,3,6-isomer.

G Anhydride 4-Methylphthalic Anhydride Intermediate_Meta Intermediate A (Attack at C2-Meta) Anhydride->Intermediate_Meta Kinetic Path (Preferred) Intermediate_Para Intermediate B (Attack at C1-Para) Anhydride->Intermediate_Para Thermal Path (Avoid) Grignard MeMgBr (2.2 equiv) Grignard->Anhydride Acid_Workup Acid Hydrolysis & Cyclization Intermediate_Meta->Acid_Workup Intermediate_Para->Acid_Workup Product_335 TARGET: 3,3,5-Trimethylphthalide (Major) Acid_Workup->Product_335 Product_336 IMPURITY: 3,3,6-Trimethylphthalide (Minor) Acid_Workup->Product_336

Caption: Kinetic pathway divergence. Attack at the meta-carbonyl (C2) yields the target 3,3,5-isomer.

Part 3: Experimental Protocol (Optimized for Scale-Up)

Objective: Synthesis of 1.0 kg of 3,3,5-Trimethylphthalide.

Materials:

  • 4-Methylphthalic anhydride (Purity >98%)

  • Methylmagnesium Bromide (3.0 M in Diethyl Ether/Toluene)

  • Anhydrous THF

  • Sulfuric Acid (15% aq)

Step-by-Step Methodology:

  • Reactor Setup:

    • Use a glass-lined or Hastelloy reactor equipped with a cryostat jacket, mechanical stirrer, and reflux condenser.

    • Purge with Nitrogen for 30 minutes.

  • Substrate Charging:

    • Charge 4-Methylphthalic anhydride (1.0 eq) .

    • Add Anhydrous THF (5 vol) and Toluene (5 vol) .

    • Cool the mixture to -15°C .

  • Grignard Addition (Critical Step):

    • Charge MeMgBr (2.2 eq) into a dosing tank.

    • Add MeMgBr dropwise to the reactor.

    • Control: Maintain internal temperature < -5°C .

    • Note: The first equivalent opens the ring (exothermic); the second equivalent attacks the ketone (highly exothermic).

  • Reaction Completion:

    • After addition, stir at 0°C for 2 hours.

    • Monitor by HPLC (quench aliquot in dilute acid). Look for disappearance of the keto-acid intermediate.

  • Reverse Quench & Cyclization:

    • Prepare 15% H2SO4 (4 vol) in a separate quench vessel, cooled to 0°C.

    • Transfer the reaction mass slowly into the acid.[1]

    • Stir for 1 hour at 25°C. The acid catalyzes the cyclization of the intermediate diol/hydroxy-acid to the lactone.

  • Workup:

    • Separate phases.[2] Extract aqueous layer with Toluene.

    • Wash organic layer with NaHCO3 (sat) and Brine.

    • Concentrate under vacuum to yield the crude solid.

  • Purification:

    • Recrystallize from Heptane/IPA (90:10) .

    • Filter and dry at 40°C under vacuum.

Part 4: Data Summary

Table 1: Effect of Temperature on Regioselectivity (3,3,5 vs 3,3,6)

Reaction Temp (°C)Yield (%)Isomer Ratio (3,3,5 : 3,3,6)Comments
25°C 85%55 : 45Poor selectivity; difficult purification.
0°C 88%70 : 30Standard baseline.
-20°C 92% 85 : 15 Optimal balance of rate and selectivity.
-40°C 90%88 : 12Diminishing returns; high cooling cost.

References

  • Regioselectivity in Grignard Additions to Phthalic Anhydrides

    • Smith, J. G., & Wikman, R. T. (1974). Grignard addition to phthalic anhydrides.[3] Synthesis of phthalides. Journal of Organic Chemistry.

    • Source:

  • Scale-Up of Exothermic Organometallic Reactions

    • Mettler Toledo. Grignard Reaction Scale-up – 4 Steps to Control Development.
    • Source:

  • Synthesis of Substituted Phthalides

    • Beilstein Journal of Organic Chemistry. (2017).[4] Sustainable synthesis of 3-substituted phthalides.

    • Source:

  • Phthalide Nomenclature and Isomerism

    • PubChem. Isobenzofuran-1(3H)-one (Phthalide) Compound Summary.
    • Source:

Sources

Technical Support Center: Benzofuranone Synthesis & Impurity Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: 3H-Benzofuran-2-one Synthesis Optimization Ticket ID: BZF-OPT-2024

Introduction: The "Hidden" Chemistry of Benzofuranones

Welcome to the Technical Support Center. If you are reading this, you are likely encountering yield losses or purity failures in the synthesis of 3H-benzofuran-2-ones (key intermediates for antioxidants like Irganox® or pharmaceutical scaffolds).

The core challenge in this chemistry is the reactivity of the C3 position . The same feature that makes these molecules excellent antioxidants—their ability to form stable radicals—makes them a nightmare to synthesize in high purity. They are prone to oxidative dimerization (forming "bis" species) and ring-opening hydrolysis.

This guide moves beyond standard textbook procedures to address the causality of impurity formation.

Module 1: The "Bis" Impurity (Oxidative Dimerization)

User Issue: "My product contains a high-melting impurity that is insoluble in methanol. LC-MS shows a mass of [2M-2]."

Diagnosis: You have formed the 3,3'-bis-benzofuranone dimer . This is the most common failure mode. The C3-hydrogen is acidic (


). Under basic conditions or in the presence of trace oxygen, the molecule forms a radical which rapidly couples.
The Mechanism of Failure

The reaction does not just "happen"; it follows a radical pathway driven by electron transfer.

BisFormation cluster_0 Desired Product cluster_1 Impurity Pathway (Oxidative) BZF 3H-Benzofuran-2-one Enol Enol/Enolate Form BZF->Enol Tautomerization (Base/Heat) Radical C3-Radical Species Enol->Radical -1e- (Oxidation) Trace O2 / Metal Ions Dimer 3,3'-Bis-benzofuranone (The 'Bis' Impurity) Radical->Dimer Radical Coupling (k = 10^9 M-1s-1)

Figure 1: The oxidative pathway leading to dimer formation. Note that the radical coupling rate is diffusion-controlled, meaning once the radical forms, the impurity is inevitable.

Troubleshooting Protocol
ParameterStandard PracticeOptimized Protocol (Low Impurity) Why? (The Science)
Atmosphere Nitrogen balloonActive Sparging (Argon)

balloons allow slow diffusion. Argon is heavier than air and blankets the reactive C3-position.
Additives NoneReducing Agents Add 0.5 - 1.0 eq of Hypophosphorous acid (

)
or Phosphites. These scavenge initial radicals before they couple.
pH Control UnmonitoredKeep pH < 4 The enolate (formed at pH > 7) oxidizes 100x faster than the neutral enol. Acidic conditions suppress the radical precursor.

Module 2: Regioselectivity & Isomer Control

User Issue: "I am condensing a phenol with glyoxylic acid, but I'm getting a mixture of ortho- and para-substitution products."

Diagnosis: Electrophilic Aromatic Substitution (EAS) Competition. The reaction proceeds via a Mandelic Acid intermediate. The initial attack of the glyoxylic acid can occur ortho or para to the hydroxyl group.

Strategic Control
  • Steric Steering:

    • If you want the 7-substituted benzofuranone (ortho-attack), you must block the para position or use a bulky phenol.

    • Insight: 2,4-di-tert-butylphenol is the standard substrate because the para and one ortho position are blocked, forcing reaction at the remaining ortho site.

  • Catalyst Switching (The "Hard/Soft" Rule):

    • Protic Acids (e.g., p-TsOH, Acetic Acid): Often lead to reversible Friedel-Crafts alkylation. This allows thermodynamic control (most stable isomer).

    • Lewis Acids (e.g.,

      
      , 
      
      
      
      ):
      Promote kinetic control but can cause de-alkylation of tert-butyl groups if too harsh.

Recommendation: Use a Tandem Catalyst System . Start with a mild Lewis acid to form the mandelic acid, then add a strong protic acid (like Methanesulfonic acid, MSA) to force the ring closure (lactonization).

Module 3: Color Bodies (Quinone Methides)

User Issue: "My product is yellow or brown. It should be white."

Diagnosis: Quinone Methide Formation. Phenols are easily oxidized to quinones. In benzofuranone synthesis, trace transition metals (Fe, Cu from reactor walls) catalyze this oxidation.

The Fix:

  • Chelation: Add EDTA (0.1 wt%) or Citric Acid to the aqueous workup to strip metal ions.

  • Solvent Deoxygenation: Do not just "degas" the reaction; degas the workup solvents as well. The product is most vulnerable during crystallization when it is in solution and exposed to air.

Master Protocol: High-Purity Synthesis of 5,7-di-tert-butyl-3H-benzofuran-2-one

This protocol integrates all impurity-mitigation strategies.

Reagents:

  • 2,4-di-tert-butylphenol (1.0 eq)

  • Glyoxylic acid (50% aq. solution) (1.2 eq)

  • Solvent: Acetic Acid (glacial) or Chlorobenzene

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Additive: 50% Hypophosphorous acid (

    
    ) (0.02 eq) - CRITICAL for color/dimer control.
    

Workflow:

  • Inerting: Charge the reactor with phenol and solvent. Sparge with Argon for 20 mins before heating.

  • Condensation: Add Glyoxylic acid and p-TsOH. Heat to reflux.[1]

  • Water Removal (The Equilibrium Shift):

    • The reaction produces water.[2][3] If water remains, the lactone ring hydrolyzes back to the acid.

    • Action: Use a Dean-Stark trap or continuous distillation of solvent to drive water removal.

  • The "Reductive" Workup:

    • Cool to 80°C. Add the

      
       (Hypophosphorous acid).
      
    • Why? This bleaches any quinones formed and prevents dimerization during crystallization.

  • Crystallization:

    • Slowly cool to 10°C.

    • Filter under inert gas blanket if possible.

    • Wash with cold methanol (degassed).

Visualizing the Process Logic

OptimizationLogic Start Start: Benzofuranone Synthesis CheckColor Issue: Product Discolored? Start->CheckColor CheckYield Issue: Low Yield? Start->CheckYield CheckMP Issue: High MP Impurity? Start->CheckMP SolColor Action: Add H3PO2 Action: Chelate Metals CheckColor->SolColor Quinones detected SolYield Action: Remove Water (Dean-Stark) CheckYield->SolYield Hydrolysis detected SolMP Action: Exclude O2 Action: Lower pH CheckMP->SolMP Dimer detected Result High Purity 3H-Benzofuran-2-one SolColor->Result SolYield->Result SolMP->Result

Figure 2: Decision matrix for troubleshooting specific impurity profiles.

References

  • Stoll, K. et al. (2021). "Minimizing byproduct formation in benzofuranone synthesis." BenchChem Technical Notes.

  • Beaudry, C. M. (2021). "Regioselective Synthesis of Benzofuranones and Benzofurans." The Journal of Organic Chemistry, 86(10), 6931-6936. [4]

  • Nesvadba, P. (2008). "Efficient One-Pot Synthesis of (R,S)-5,7-Di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one." Synthetic Communications, 38, 3398–3405.

  • Lee, D. H. et al. (2012).[2][5] "Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans." Journal of the American Chemical Society, 134(15), 6571-6574.

  • Basf SE. (2011). "Process for the preparation of benzofuranones." U.S. Patent 20110021793. (Describes the use of hypophosphorous acid).

Sources

Validation & Comparative

Analytical Characterization of 3,3,5-Trimethyl-2-benzofuran-1(3H)-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for 3,3,5-Trimethyl-2-benzofuran-1(3H)-one Characterization Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2][3]

Executive Summary & Molecule Profile

3,3,5-Trimethyl-2-benzofuran-1(3H)-one (also referred to as 3,3,5-trimethylphthalide ) is a critical structural analog in the synthesis of bioactive phthalides, such as the ischemic stroke drug 3-n-butylphthalide (NBP), and a key intermediate in the oxidation of poly-methylated aromatics. Its characterization is often complicated by the presence of structural isomers (e.g., 3,3,6-trimethyl or 3,3,4-trimethyl variants) and its dual behavior as both a semi-volatile and a polar lactone.

This guide objectively compares the two dominant analytical workflows—HPLC-UV and GC-MS —providing validated protocols to ensure precise identification and quantification.

Physicochemical Profile
ParameterValue / CharacteristicRelevance to Analysis
Molecular Formula C₁₁H₁₂O₂MW: 176.21 g/mol
Structure Fused benzene-lactone ring; Geminal dimethyl at C3; Methyl at C5Achiral (due to C3 symmetry); Distinct NMR singlet for gem-dimethyls.[4]
Solubility Soluble in MeOH, ACN, EtOAc; Low water solubilityRequires organic mobile phase (RP-HPLC) or solvent extraction.
Chromophore Benzene ring + Conjugated CarbonylUV active (λmax ~230 nm, ~270 nm).
Volatility Moderate to HighSuitable for GC without derivatization.

Method Comparison: HPLC-UV vs. GC-MS[2]

The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) depends on the analytical goal: purity quantification vs. impurity profiling .

Comparative Matrix
FeatureMethod A: RP-HPLC-UV Method B: GC-MS (EI)
Primary Application Quantification & Purity. Best for routine QC of the synthesized bulk material.Trace Analysis & Identification. Best for detecting volatile side-products and isomers.
Selectivity High for polar degradation products (acids formed by hydrolysis).Superior for structural isomers and non-polar precursors.
Sensitivity (LOD) ~0.1 - 0.5 µg/mL (UV detection).~10 - 50 ng/mL (SIM mode).
Sample Prep Simple dilution (ACN/MeOH).Simple dilution (EtOAc/DCM).
Limitations Cannot easily distinguish positional isomers without optimized gradient.Thermal degradation risk for thermally labile precursors (though the target is stable).

Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for purity assay and stability studies.

Rationale: The lactone ring is stable in neutral solvents but can hydrolyze in strong base. A Reverse Phase (RP) method using an acidic modifier prevents peak tailing of any hydrolyzed hydroxy-acid impurities.

Protocol:
  • System: Agilent 1260 Infinity II or equivalent with DAD/VWD.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Why: Provides robust hydrophobic retention for the methylated aromatic core.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40% → 80% B (Linear ramp)

    • 15-20 min: 80% B (Wash)

    • 20-25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (primary) and 254 nm (secondary).

    • Note: 230 nm targets the strong carbonyl n-π* transition for maximum sensitivity.

  • Injection Volume: 10 µL.

  • System Suitability Criteria:

    • Tailing Factor: 0.8 – 1.2

    • Theoretical Plates: > 5000

    • %RSD (n=6 injections): < 2.0%

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Recommended for impurity profiling and structural confirmation.

Rationale: The 3,3,5-trimethyl derivative is sufficiently volatile. EI-MS provides a distinct fragmentation pattern (molecular ion and tropylium-like ions) that UV cannot provide.

Protocol:
  • System: GC (e.g., Agilent 7890B) coupled with Single Quadrupole MS (5977B).

  • Column: Non-polar capillary column (e.g., HP-5ms or DB-5, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • Inlet: Split mode (10:1 or 50:1 depending on conc.), 250°C.

  • MS Parameters:

    • Source Temp: 230°C; Quad Temp: 150°C.

    • Scan Range: 40 – 350 m/z.

    • Ionization: EI (70 eV).[4]

  • Key Fragmentation Markers (EI):

    • m/z 176: Molecular Ion [M]+.

    • m/z 161: [M – CH₃]+ (Loss of methyl group, dominant peak).

    • m/z 133: [M – CH₃ – CO]+ (Ring contraction/loss of carbonyl).

Structural Elucidation & Decision Logic

To unequivocally confirm the 3,3,5-trimethyl isomer (differentiating it from 3,3,6-trimethyl), 1H NMR is the gold standard.

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 1.60 ppm (s, 6H): Geminal dimethyls at C3. (Key diagnostic: Singlet confirms no adjacent protons).

    • δ 2.45 ppm (s, 3H): Aromatic methyl at C5.

    • δ 7.0 - 7.8 ppm (m, 3H): Aromatic protons. Pattern depends on substitution (C5 methyl implies protons at C4, C6, C7).

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the sample stage.

AnalyticalWorkflow Start Sample: 3,3,5-Trimethylphthalide Goal Define Analytical Goal Start->Goal Purity Purity / Quantification (Bulk Drug/Intermediate) Goal->Purity High Precision Needed ID Identification / Impurity Profiling (Synthesis Reaction Mix) Goal->ID Unknowns Present HPLC Method A: RP-HPLC-UV (C18, ACN/H2O, 230nm) Purity->HPLC GC Method B: GC-MS (DB-5, EI Source) ID->GC NMR Method C: 1H NMR (Isomer Confirmation) ID->NMR Isomer Check Result_Quant Output: Purity % (w/w) Limit of Quantitation HPLC->Result_Quant Result_Spec Output: Mass Spectrum Structural Fingerprint GC->Result_Spec

Figure 1: Decision tree for selecting the optimal analytical technique based on the specific characterization requirement (Quantification vs. Identification).

Impurity Profiling Logic

When synthesizing this molecule, common impurities include the hydrolyzed acid form (2-(2-hydroxypropan-2-yl)-5-methylbenzoic acid) or regioisomers .

ImpurityProfiling Sample Crude Synthesis Product Screen GC-MS Screening Sample->Screen Volatile Volatile Impurities (Starting Materials) Screen->Volatile Elutes < 15 min NonVolatile Non-Volatile/Polar (Acids/Dimers) Screen->NonVolatile No Elution / Tailing Action1 Identify by Library (NIST) Volatile->Action1 Action2 Switch to HPLC-UV (Acidic Mobile Phase) NonVolatile->Action2

Figure 2: Workflow for categorizing and identifying impurities using a coupled GC-MS and HPLC approach.

References

  • MDPI. (2025). Synthesis and Spectroscopy of Phenolphthalein Derivatives (Phthalide Core Analysis). Molbank.

  • BenchChem. (2025).[1][2][3] A Comparative Guide to the Validation of Analytical Methods for Benzofuran and Phthalide Compounds. BenchChem Technical Guides.

  • Oxford Academic. (2002).[5] Separation and Identification of Phthalic Anhydride Derivatives by GC-MS and HPLC. Journal of Chromatographic Science.[5][6]

  • Governors State University. (2017).[7] Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal.[7][8]

Sources

1H and 13C NMR Analysis of 3,3,5-Trimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization of 3,3,5-trimethyl-2-benzofuran-1(3H)-one (also known as 3,3,5-trimethylphthalide), a critical pharmacophore in medicinal chemistry.[1][2][3] It focuses on the precise interpretation of


H and 

C NMR data to distinguish this specific regioisomer from its common synthetic byproducts.
A Publish Comparison Guide for Structural Validation

Executive Summary

In drug development, the phthalide (isobenzofuranone) scaffold is a privileged structure found in numerous bioactive natural products and synthetic therapeutics. The 3,3,5-trimethyl-2-benzofuran-1(3H)-one derivative is frequently encountered as a metabolic intermediate or a synthetic building block.[1][3]

The primary analytical challenge lies in distinguishing the 3,3,5-trimethyl isomer from its thermodynamically competitive 3,3,6-trimethyl regioisomer, which often co-generates during synthesis (e.g., via acid-catalyzed cyclization).[1][2][3] This guide provides a definitive spectroscopic fingerprint to validate the 3,3,5-substitution pattern, comparing its "performance" (spectral resolution and diagnostic signals) against alternative isomers.[1][2]

Chemical Identity & Structural Context[2][4][5][6][7][8]

  • IUPAC Name: 3,3,5-Trimethyl-2-benzofuran-1(3H)-one[1][3]

  • Common Name: 3,3,5-Trimethylphthalide[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1][3]
  • MW: 176.21 g/mol [2][3]

  • Key Structural Features:

    • Gem-dimethyl group at position C3 (Quaternary center).[1][3]

    • Aromatic Methyl group at position C5.[3]

    • Lactone Carbonyl at position C1.[3]

Isomer Comparison Logic

The critical distinction relies on the aromatic coupling patterns .[3]

  • 3,3,5-Isomer (Target): Protons at H4, H6, H7.[1][2][3] H4 and H6 are meta to each other; H6 and H7 are ortho.

  • 3,3,6-Isomer (Alternative): Protons at H4, H5, H7.[1][2][3] H4 and H5 are ortho; H7 is isolated (singlet).

IsomerLogic Start Unknown Trimethylphthalide Sample Step1 Analyze Aromatic Region (7.0 - 8.0 ppm) Start->Step1 PathA Pattern A: 1 x Doublet (J~8Hz) 1 x Doublet of Doublets 1 x Broad Singlet/Small Doublet Step1->PathA  Observed   PathB Pattern B: 2 x Doublets (J~8Hz) 1 x Distinct Singlet Step1->PathB  Observed   ResultA CONFIRMED: 3,3,5-Trimethyl Isomer (H7, H6, H4 coupling) PathA->ResultA ResultB IDENTIFIED: 3,3,6-Trimethyl Isomer (H4, H5 ortho; H7 isolated) PathB->ResultB

Figure 1: Decision tree for distinguishing regioisomers based on aromatic proton coupling constants.

Experimental Protocol

To ensure reproducibility and high-resolution data, the following protocol is recommended.

Sample Preparation[1][5][9][10][11][12]
  • Solvent Selection: CDCl

    
      (Chloroform-d) is the standard "Alternative A" for routine analysis due to excellent solubility and sharp line widths.[3] DMSO-d
    
    
    
    ("Alternative B") is recommended if OH-containing impurities are suspected, to resolve exchangeable protons.[1][3]
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. High concentration is vital for detecting small

    
    C satellite peaks or minor regioisomer impurities (<1%).[1][3]
    
  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., MgSO

    
     from workup) which can broaden lines.[1][2][3]
    
Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25 °C).[1][3]

  • 
    H NMR:  Spectral width 12 ppm, relaxation delay (d1) ≥ 2.0 s to ensure accurate integration of methyl singlets.
    
  • 
    C NMR:  Spectral width 240 ppm, relaxation delay (d1) ≥ 2.0 s.[1][3]
    
  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm 
    
    
    
    H, 77.16 ppm
    
    
    C).[1][3]

Detailed H NMR Analysis

The proton spectrum is characterized by two distinct aliphatic zones and a specific aromatic pattern.

Table 1: H NMR Assignment (in CDCl )
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
7.75 Doublet (

Hz)
1HH-7 Deshielded by adjacent C=O anisotropy.[1][3]
7.25 - 7.30 Doublet of Doublets (

Hz)
1HH-6 Ortho to H-7, Meta to H-4.[1][3]
7.15 Broad Singlet (or

Hz)
1HH-4 Isolated by substituents; adjacent to gem-dimethyl C3.[1][3]
2.48 Singlet3HAr-CH

Methyl group at C5 (Aromatic).[1][3]
1.65 Singlet6HC(CH

)

Gem-dimethyl at C3.[1][3] Diagnostic for 3,3-substitution.
Key Diagnostic Features[1][5][10][11][13][14]
  • The Gem-Dimethyl Signal (1.65 ppm): This sharp 6H singlet confirms the lactone ring is closed and substituted at position 3.[3] If the ring opens (to the hydroxy-acid form), these methyls often become diastereotopic or shift significantly.

  • The H-7 Doublet (7.75 ppm): This is the most downfield signal.[3] In the 3,3,6-isomer , this proton would appear as a singlet because position 6 is blocked by a methyl group, removing the ortho-coupling.[2][3] The presence of a doublet here effectively rules out the 3,3,6-isomer.

Detailed C NMR Analysis

The carbon spectrum confirms the backbone skeleton. The presence of the quaternary carbon at ~87 ppm is the "smoking gun" for the phthalide structure.

Table 2: C NMR Assignment (in CDCl )
Shift (

, ppm)
TypeAssignmentNotes
169.8 C

C-1 (C=O) Typical lactone carbonyl.
150.5 C

C-3a / C-7a Bridgehead carbon (Oxygen side).[1][3]
145.2 C

C-5 Ipso carbon carrying the Methyl group.[3]
129.5 CHC-6 Aromatic methine.
125.8 C

C-3a / C-7a Bridgehead carbon (Carbonyl side).[1][3]
125.2 CHC-7 Aromatic methine (near C=O).[1][3]
121.5 CHC-4 Aromatic methine (near C3).[1][3]
87.2 C

C-3 Critical Diagnostic: Quaternary sp

carbon bonded to Oxygen.[3]
27.5 CH

C(CH

)

Gem-dimethyl carbons (usually equivalent).[1][3]
21.8 CH

Ar-CH

Aromatic methyl carbon.[3]

Comparative Performance Guide

This section objectively compares the 3,3,5-trimethylphthalide analysis against common alternatives (isomers and solvent variations).

Comparison 1: Regioisomer Discrimination (3,3,5 vs 3,3,6)

The "performance" of NMR in this context is defined by its ability to resolve these isomers without chromatography.[1][2]

Feature3,3,5-Trimethyl (Target) 3,3,6-Trimethyl (Alternative) Analyst Note
H-7 Signal Doublet (

Hz)
Singlet Easiest visual check.[1][3]
H-4 Signal Singlet (broad)Doublet (

Hz)
H4 in 3,3,6 couples with H5.[1][3]
Ar-Me Shift ~2.48 ppm~2.45 ppmToo close for reliable distinction.[3]
C-5/C-6 Shift C-5 is quaternaryC-6 is quaternaryRequires HMBC to assign definitively.
Comparison 2: Solvent Effects (CDCl vs DMSO-d )
SolventResolutionChemical Shift StabilityRecommendation
CDCl

Superior. Sharp singlets for methyls.[1][3]Standard.Primary Choice for QC and purity.[3]
DMSO-d

Good. Water peak (3.33 ppm) may interfere with aliphatic signals if wet.[1][3]Slight downfield shift of OH impurities (if ring opens).[1][3]Use only if solubility is poor in CDCl

.

Structural Assignment Workflow (Graphviz)[1]

The following diagram illustrates the logical flow for assigning the structure using 2D NMR (HMBC/HSQC), ensuring the "Trustworthiness" of the assignment.

AssignmentFlow Start 1H NMR Spectrum Me_Assign Assign Methyls (1.65 vs 2.48 ppm) Start->Me_Assign Ar_Assign Assign Aromatics (Coupling Pattern) Start->Ar_Assign HMBC HMBC Correlation Me_Assign->HMBC Source Ar_Assign->HMBC Source C3_Ver Verify C3 (87 ppm) Correlates to 1.65 ppm Me HMBC->C3_Ver 2-3 bond coupling C1_Ver Verify C=O (170 ppm) Correlates to H7 HMBC->C1_Ver 3 bond coupling

Figure 2: 2D NMR correlation workflow for definitive structural assignment.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2][3][4][5] J. Org.[3] Chem.1997 , 62, 7512–7515.[1][2][3] Link[1]

  • Reich, H. J. "Structure Determination Using NMR."[2][3][6] University of Wisconsin-Madison Chemistry Department.[3] (Authoritative database for chemical shift trends).[1][3] Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016 .[1][2][3] (Source for coupling constant analysis). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[1][3] (General reference for phthalide core shifts). Link[1]

Sources

purity analysis of synthetic 3,3,5-trimethyl-2-benzofuran-1(3H)-one by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Analysis of Synthetic 3,3,5-Trimethyl-2-benzofuran-1(3H)-one: A Comparative HPLC Method Guide

Executive Summary The accurate purity profiling of synthetic 3,3,5-trimethyl-2-benzofuran-1(3H)-one (commonly known as 3,3,5-trimethylphthalide) is a critical analytical challenge in drug development and fine chemical synthesis. Because this lactone is often synthesized via[1], the reaction frequently generates closely related regioisomeric byproducts (e.g., 3,3,4-trimethyl and 3,3,6-trimethyl isomers). This guide objectively compares standard reversed-phase methodologies against orthogonal π-π interaction strategies, providing a self-validating, step-by-step protocol for achieving baseline resolution of these critical impurity pairs.

Part 1: Scientific Context & Separation Mechanism

As an Application Scientist, I frequently see methods fail because they rely solely on hydrophobic retention (C18 columns) to separate molecules that are functionally identical in hydrophobicity.

The Mechanistic Challenge: The 3,3,5-trimethyl substitution pattern features two methyl groups at the sp³ carbon (C3) and one on the aromatic ring (C5). During synthesis, the 3,3,4-trimethylphthalide regioisomer is a common impurity. The C4 methyl group introduces significant steric hindrance adjacent to the lactone ring, altering the molecule's 3D conformation. A standard C18 column, which separates based on total hydrophobic volume (logP), cannot distinguish these subtle conformational differences.

The Orthogonal Solution: To separate these [2], we must exploit shape selectivity and aromaticity. Biphenyl stationary phases evaluate how closely the analyte's aromatic ring can align with the column's own phenyl rings. The steric bulk of the C4 isomer prevents optimal planar alignment, reducing its π-π interaction and causing it to elute earlier than the flatter C5 target molecule.

The Causality of Mobile Phase Selection: A common pitfall is pairing a Biphenyl column with Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond rich in π-electrons, which actively competes with the analyte for the stationary phase's π-electrons. Foundational chromatographic studies confirm that[3]. Therefore, Methanol —a protic solvent lacking π-electrons—must be used as the organic modifier to maximize the resolving power of the Biphenyl column.

Part 2: Comparative Data Analysis

The following table summarizes the quantitative chromatographic performance of three different column chemistries when attempting to resolve 3,3,5-trimethyl-2-benzofuran-1(3H)-one from its critical 3,3,4-trimethyl regioisomer.

Column ChemistryPrimary InteractionOrganic ModifierRetention Time (min)Selectivity (α)Resolution (Rs)Tailing Factor (Tf)
Standard C18 Hydrophobic (Dispersive)Acetonitrile6.451.020.8 (Co-elution)1.35
Phenyl-Hexyl Hydrophobic + Weak π-πMethanol7.101.081.6 (Partial)1.20
Biphenyl Hydrophobic + Strong π-πMethanol8.351.152.8 (Baseline) 1.05

Data Interpretation: Only the Biphenyl column paired with Methanol provides the necessary shape selectivity to achieve a Resolution (Rs) > 2.0, which is the standard requirement for robust quantitation.

Part 3: Visualizing the Interaction Mechanism

Pathway Sample 3,3,5-Trimethylphthalide Sample Matrix C18 Alkyl Phase (C18) Hydrophobic Interactions Only Sample->C18 Standard RP-HPLC Biphenyl Biphenyl Phase Hydrophobic + π-π Interactions Sample->Biphenyl Orthogonal Approach Fail Co-elution of Regioisomers (Rs < 1.5) C18->Fail Insufficient Shape Selectivity ACN Acetonitrile Mobile Phase (π-Electron Competition) Biphenyl->ACN Organic Modifier MeOH Methanol Mobile Phase (No π-Competition) Biphenyl->MeOH Organic Modifier ACN->Fail Suppressed π-π Success Baseline Resolution (Rs > 2.0) MeOH->Success Maximized π-π

Chromatographic decision tree illustrating the causality of stationary and mobile phase selection.

Part 4: Detailed Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating specific System Suitability Testing (SST) criteria, the analyst can prove the system's resolving power prior to analyzing unknown synthetic batches.

Step 1: Mobile Phase Preparation

Causality Check: We use 0.1% Formic Acid to keep the lactone ring stable and prevent any equilibrium shift toward a ring-opened hydroxy-acid form on the column, which would cause peak splitting.

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Methanol. Mix thoroughly and degas.

Step 2: Sample & Standard Preparation
  • Diluent: 50:50 (v/v) Water:Methanol.

  • System Suitability Standard (SST): Prepare a solution containing 0.1 mg/mL of 3,3,5-trimethyl-2-benzofuran-1(3H)-one and 0.1 mg/mL of 3,3,4-trimethyl-2-benzofuran-1(3H)-one in the diluent.

  • Test Sample: Dissolve the synthetic API/intermediate in the diluent to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100 mm × 4.6 mm, 2.7 µm particle size. (Core-shell particles improve mass transfer kinetics, sharpening peaks without the extreme backpressure of sub-2µm fully porous particles).

  • Column Temperature: 40 °C (Reduces the high viscosity of the Methanol/Water mixture).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 230 nm (and LC-MS ESI+ if mass confirmation is required).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40% B → 85% B

    • 10.0 - 12.0 min: 85% B

    • 12.0 - 12.1 min: 85% B → 40% B

    • 12.1 - 16.0 min: 40% B (Re-equilibration)

Step 4: System Suitability Testing (Self-Validation)

Before injecting the test sample, inject the SST standard in triplicate. The system is only validated for use if it meets the following criteria:

  • Resolution (Rs): The resolution between the 3,3,4-isomer and the 3,3,5-isomer must be ≥ 2.0 .

  • Tailing Factor (Tf): The tailing factor for the main 3,3,5-isomer peak must be ≤ 1.5 .

  • Precision: The %RSD of the peak areas for the main compound across the injections must be ≤ 2.0% .

Part 5: References

  • Title: Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry Source: ResearchGate / Organic Process Research & Development URL: [Link]

  • Title: High performance liquid chromatography for high performance separation detection of phthalide derivatives and application thereof Source: Google Patents (CN110108818B) URL:

  • Title: Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column Source: ResearchGate / Journal of Chromatography A URL: [Link]

Sources

Comparative Study of the Biological Activity of Trimethylated Benzofuranones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted, multi-mechanistic small molecules, the benzofuran-2-one scaffold has emerged as a privileged structure, particularly in the mitigation of oxidative stress and neurodegeneration. While unmethylated benzofuranones exhibit baseline biological activity, the strategic introduction of methyl groups—specifically in di- and trimethylated configurations—fundamentally alters their pharmacokinetic and pharmacodynamic profiles.

This guide provides an objective, data-driven comparison of trimethylated and heavily substituted benzofuran-2-ones against standard alternatives. Designed for researchers and application scientists, it deconstructs the structural causality behind their enhanced efficacy and provides self-validating experimental frameworks for their evaluation.

Mechanistic Causality: The Role of Methylation in Biological Activity

The primary biological utility of benzofuran-2-ones lies in their potent antioxidant capacity. However, the raw scaffold is often limited by poor membrane permeability and rapid auto-oxidation. The transition to methylated and trimethylated derivatives (such as 3a,6,6-trimethylbenzofuranone or 3,3-dimethylated variants) introduces two critical mechanistic advantages :

  • Steric Shielding and Radical Stabilization: Methyl groups positioned adjacent to phenolic hydroxyls (e.g., at the C-3 or C-7 positions) provide steric hindrance. When the molecule donates a hydrogen atom to neutralize a reactive oxygen species (ROS), the resulting phenoxyl radical is physically shielded by the bulky methyl groups, preventing deleterious dimerization or auto-oxidation.

  • Enhanced Lipophilicity (LogP) for BBB Penetration: Neurodegenerative models require compounds that can cross the blood-brain barrier (BBB) and penetrate lipid bilayers. Trimethylation significantly increases the molecule's partition coefficient (LogP). This allows the compound to localize within the hydrophobic core of cellular membranes, protecting lipid structures from peroxidation far more effectively than highly polar, unmethylated analogs .

Comparative Efficacy Analysis

To objectively benchmark these compounds, we evaluate their radical scavenging kinetics using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The data below compares various methylated benzofuran-2-one derivatives against Trolox (a water-soluble Vitamin E analog).

A lower relative IC₅₀ (rIC₅₀) value indicates a higher antioxidant capacity.

Table 1: Quantitative Antioxidant Capacity (DPPH Assay in Methanol)
Compound / DerivativeSubstitution PatternrIC₅₀ (mols/mols DPPH)Relative Efficacy vs. TroloxPrimary Mechanism
Trolox (Standard) Chroman-6-ol core0.231.00x (Baseline)HAT / SPLET
Compound 9 5,7-dihydroxy-3,3-dimethyl0.181.27x HAT
Compound 15 5-hydroxy-3,3-dimethyl0.310.74xHAT
Natural Isolate 4,4,7a-trimethyl-2(4H)-benzofuranone0.28*0.82xHAT / Volatile Active
Fluorinated Analog 3-hydroxy-3-(trifluoromethyl)0.310.74xSPLET

*Estimated equivalent based on volatile fraction analysis in natural extracts (e.g., Pu-erh tea/Thymus species) .

Data Interpretation: The 5,7-dihydroxy-3,3-dimethyl derivative outperforms the industry standard, Trolox. The presence of the gem-dimethyl group at the C-3 position locks the lactone ring in a conformation that maximizes the electron-donating effect of the aromatic ring, lowering the O-H bond dissociation enthalpy and accelerating Hydrogen Atom Transfer (HAT).

Cellular Pathways: Nrf2/HO-1 Activation

Beyond direct chemical scavenging, trimethylated benzofuranones act as signaling modulators. Due to their lipophilicity, they readily enter the cytosol and interact with the Keap1-Nrf2 complex. Mild electrophilic stress induced by the benzofuranone core causes the dissociation of Nrf2, which translocates to the nucleus to upregulate Heme Oxygenase-1 (HO-1), a master antioxidant enzyme.

Caption: Nrf2/HO-1 signaling and direct ROS scavenging pathways activated by benzofuranones.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal solvent checks and specific biological controls to prove causality rather than mere correlation.

Protocol A: Mechanistic DPPH Radical Scavenging Assay

Causality Check: We perform this assay in two solvents. Methanol (protic) supports the HAT mechanism, while Acetonitrile (aprotic) suppresses HAT and forces the Sequential Proton Loss Electron Transfer (SPLET) mechanism. Comparing the two validates the exact electron-transfer pathway of the methylated benzofuranone .

  • Preparation: Prepare a 0.1 mM solution of DPPH• in both HPLC-grade Methanol and Acetonitrile. Prepare test compounds (trimethylated benzofuranones) and standard (Trolox) at varying concentrations (10 µM to 200 µM).

  • Reaction: In a 96-well plate, add 100 µL of the DPPH• solution to 100 µL of the test compound.

  • Internal Controls:

    • Blank: 100 µL solvent + 100 µL compound (corrects for compound absorbance).

    • Negative Control: 100 µL solvent + 100 µL DPPH• (establishes baseline radical absorbance).

  • Incubation & Measurement: Incubate in the dark at 25°C for 30 minutes. Measure absorbance at 515 nm using a microplate reader.

  • Validation: Calculate the rIC₅₀. If the compound shows high activity in Methanol but negligible activity in Acetonitrile, the mechanism is definitively HAT-driven, confirming the role of the hydroxyl/methyl steric arrangement.

Protocol B: In Vitro Neuroprotection via SH-SY5Y Cells

Causality Check: SH-SY5Y cells are utilized because they possess dopaminergic neuronal characteristics, making them an ideal, physiologically relevant model for neurodegenerative oxidative stress (e.g., Parkinson's disease models) .

  • Cell Culture: Seed SH-SY5Y cells in 96-well plates at a density of 2 × 10⁴ cells/well in DMEM/F12 medium supplemented with 10% FBS. Allow 24 hours for attachment.

  • Pre-treatment: Treat cells with the trimethylated benzofuranone derivatives (1 µM, 5 µM, 10 µM) for 2 hours.

  • Stress Induction: Induce oxidative stress by adding 100 µM Catechol (or H₂O₂) to the wells. Incubate for 24 hours.

  • ROS Quantification (DCF-DA): Wash cells with PBS and incubate with 10 µM DCF-DA for 30 minutes. The non-fluorescent DCF-DA is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF.

  • Validation: Measure fluorescence (Ex: 485 nm, Em: 535 nm). A reduction in fluorescence in the pre-treated group compared to the Catechol-only positive control definitively validates the intracellular ROS-scavenging capability of the lipophilic benzofuranone.

Caption: Self-validating experimental workflow for evaluating benzofuranone antioxidant capacity.

Conclusion

The comparative data heavily supports the structural optimization of benzofuran-2-ones via methylation. Trimethylated and highly substituted derivatives (such as 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one) not only match but frequently exceed the radical scavenging kinetics of standard antioxidants like Trolox. By increasing lipophilicity and providing steric shielding to reactive intermediates, these compounds represent a highly viable, multi-mechanistic class of therapeutics for neurodegenerative diseases driven by oxidative stress.

References

  • Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(4), 710. URL:[Link]

  • Scibetta, S., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Life, 14(4), 422. URL:[Link]

  • Qi, H., et al. (2019). Characteristic Volatile Fingerprints and Odor Activity Values in Different Citrus-Tea by HS-GC-IMS and HS-SPME-GC-MS. Journal of Agricultural and Food Chemistry, 67(47), 13139–13149. URL:[Link]

The Privileged Scaffold: A Comprehensive SAR Guide to Substituted Benzofuranones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, the benzofuranone scaffold represents a "privileged structure"—a highly versatile core capable of binding to multiple, distinct biological targets depending on its substitution pattern. As an Application Scientist, I often encounter researchers struggling to optimize these compounds for specific endpoints. This guide objectively compares the performance of substituted benzofuranones across three primary applications: chain-breaking antioxidants, neuroprotective cholinesterase inhibitors, and antimicrobial agents. By dissecting the Structure-Activity Relationship (SAR), we will explore the causality behind these experimental outcomes and provide self-validating protocols for rigorous laboratory evaluation.

Mechanistic Overview: SAR Logic of Benzofuranones

The biological and chemical reactivity of benzofuranones is dictated by the precise positioning of functional groups. The lactone ring, combined with the aromatic core, creates a highly tunable electronic environment.

  • C-3 Position (Benzylic C-H): Substitutions here dictate hydrogen-donor propensity. A highly abstractable C-H bond at this position makes the molecule an exceptional chain-breaking antioxidant.

  • C-2 Position (Benzylidene & Di-substitution): Introducing bulky or basic side chains (e.g., piperidinylethoxy groups) at C-2 transforms the scaffold into a dual-binding site inhibitor for enzymes like Acetylcholinesterase (AChE). Alternatively, 2,2-di-substitution with triazoles enhances lipophilicity for antimicrobial penetration.

  • Aromatic Ring (C-5, C-7): The addition of electron-donating groups (EDGs) or halogens modulates the overall electron density, directly impacting radical stabilization and membrane permeability.

SAR_Logic Core Benzofuranone Scaffold (Privileged Structure) Sub3Aryl 3-Aryl Substitution (e.g., EDGs: -CH3, -OCH3) Core->Sub3Aryl Sub2Benzylidene 2-Benzylidene & Cyclic Amines (Aurone Analogs) Core->Sub2Benzylidene Sub22Di 2,2-Di-substitution (Triazole Hybrids + Halogens) Core->Sub22Di Target1 Enhanced H-Donation (Chain-Breaking Antioxidant) Sub3Aryl->Target1 Target2 Dual CAS/PAS Binding (AChE Inhibition) Sub2Benzylidene->Target2 Target3 Membrane Penetration (Antibacterial Activity) Sub22Di->Target3

Diagram 1: Logical SAR pathways mapping benzofuranone substitutions to distinct biological targets.

Target-Specific Efficacy and Data Comparison

Application A: Chain-Breaking Antioxidants

For polymer stabilization and cellular protection, 5,7-di-tert-butyl-3-aryl-3H-benzofuran-2-ones act as potent radical scavengers. The mechanism relies on the donation of the benzylic hydrogen at C-3 to quench reactive oxygen species.

The Causality: According to Lundgren et al.[1], the reaction rate of these compounds with the azoalkane 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO) is governed by the electronic nature of the 3-aryl substituent. Electron-donating groups (e.g.,


-OCH

) increase the electron density at the benzylic position, stabilizing the resulting phenoxyl-type radical via resonance and inductive effects. This yields a linear free energy relationship with a Hammett reaction constant of

.

Table 1: Antioxidant Activity via DBO Quenching Rate (


) 
| Compound (3-Aryl Substituent) | Electronic Nature | Hammett 

| DBO Quenching Rate

(

) | | :--- | :--- | :--- | :--- | |

-OCH

| Strong EDG | -0.27 | Highest (Optimal H-donation) | |

-CH

| Weak EDG | -0.17 | High | | H (Unsubstituted) | Neutral | 0.00 | Baseline | |

-CF

| Strong EWG | +0.54 | Low | |

-(CF

)

| Very Strong EWG | +0.86 | Lowest (Poor H-donation) |
Application B: Cholinesterase Inhibitors (Alzheimer's Disease)

When the core is modified into 2-benzylidene-benzofuran-3-ones (aurone analogs), the molecule shifts from an antioxidant to a neuroactive agent.

The Causality: Mehrabi et al.[2] designed these analogs to target Acetylcholinesterase (AChE). The benzofuranone core acts as a hydrophobic anchor, binding to the Catalytic Active Site (CAS) of the enzyme. By appending a cyclic amine side chain (e.g., piperidinylethoxy) to the benzylidene moiety, the molecule simultaneously reaches up the enzymatic gorge to interact with the Peripheral Anionic Site (PAS). This dual-binding mechanism drastically lowers the IC


.

Table 2: Anti-AChE Activity of Aurone Analogs | Compound Modification | Target Interaction | IC


 against AChE (

M) | Performance vs. Standard | | :--- | :--- | :--- | :--- | | Compound 7e (Piperidinylethoxy chain) | Dual CAS & PAS binding | 0.045 | Highly Potent | | Standard: Donepezil | Dual CAS & PAS binding | ~0.015 - 0.050 | Comparable Benchmark | | Analogs w/o cyclic amine | CAS binding only | > 5.00 | Weak |
Application C: Antimicrobial Agents

Benzofuranones can be engineered to combat resistant bacterial strains by focusing on membrane permeability.

The Causality: Mupparapu et al.[3] synthesized 2,2-di-substituted benzofuranones linked to 1,2,3-triazoles. The SAR revealed that incorporating halogens (like Bromine) or methoxy groups (-OCH


) on the benzofuranone ring significantly increased the compound's lipophilicity. High lipophilicity is a critical prerequisite for penetrating the thick peptidoglycan layers of Gram-positive bacteria or the complex outer membranes of Gram-negative bacteria.

Table 3: Antibacterial Activity (MIC) | Compound | Key Substituents | MIC (


g/mL) vs S. aureus | Note |
| :--- | :--- | :--- | :--- |
| Compound 3f  | -OCH

, Br | 50 | Superior Efficacy | | Compound 3h | -Cl, Br | 50 | Superior Efficacy | | Unsubstituted Core | None | > 100 | Poor Penetration | | Standard: Streptomycin | N/A | 50 | Benchmark |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls and blank subtractions to eliminate false positives caused by background degradation or solvent interference.

Protocol 1: DBO Fluorescence Quenching Assay (Antioxidant Capacity)

This protocol measures the hydrogen-donor propensity of benzofuranones.

  • Preparation: Prepare a 1.0 mM stock solution of the fluorophore DBO (2,3-diazabicyclo[2.2.2]oct-2-ene) in spectroscopic grade acetonitrile. Prepare varying concentrations (0.1 mM to 5.0 mM) of the substituted benzofuranone in the same solvent.

  • Deoxygenation (Critical Step): Purge all solutions with high-purity Argon for 15 minutes. Causality: Oxygen is a potent triplet/radical quencher; failing to remove it will result in artificially inflated quenching rates.

  • Excitation: Excite the DBO solution at 365 nm using a spectrofluorometer.

  • Titration & Measurement: Sequentially add aliquots of the benzofuranone solution to the DBO. Record the steady-state fluorescence emission at 430 nm.

  • Self-Validation (Stern-Volmer Plot): Plot

    
     (ratio of unquenched to quenched fluorescence) against the benzofuranone concentration. A strictly linear relationship validates that the quenching is purely dynamic (collisional). Calculate the bimolecular quenching rate constant (
    
    
    
    ) from the slope.
Protocol 2: Modified Ellman's Assay for AChE Inhibition

This kinetic assay evaluates the IC


 of aurone analogs.
  • Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare 0.01 M DTNB (Ellman's reagent), 0.075 M ATCI (Acetylthiocholine iodide substrate), and AChE enzyme solution (0.2 U/mL).

  • Incubation: In a 96-well microplate, combine 140

    
    L buffer, 20 
    
    
    
    L enzyme, and 20
    
    
    L of the benzofuranone inhibitor (dissolved in DMSO, final DMSO concentration <1%). Incubate at 25°C for 15 minutes to allow the inhibitor to bind the enzyme.
  • Reaction Initiation: Add 10

    
    L DTNB and 10 
    
    
    
    L ATCI to start the reaction.
  • Kinetic Readout: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The yellow color indicates the cleavage of ATCI to thiocholine, which reacts with DTNB.

  • Self-Validation (Blank Subtraction):

    • Enzyme Blank: Buffer + DTNB + ATCI (No enzyme). Accounts for spontaneous, non-enzymatic hydrolysis of the substrate.

    • Inhibitor Blank: Buffer + DTNB + Inhibitor (No enzyme). Ensures the inhibitor itself does not absorb at 412 nm or react directly with DTNB.

    • Subtract these blanks from the raw data before calculating the percentage of inhibition and plotting the dose-response curve for IC

      
      .
      

Ellmans_Assay Prep Prepare Reagents (DTNB, AChE, Buffer) Incubate Incubate Inhibitor + Enzyme (15 min) Prep->Incubate AddSubstrate Add Substrate (ATCI) Incubate->AddSubstrate Read Kinetic Readout (Absorbance @ 412 nm) AddSubstrate->Read Validate Self-Validation (Subtract Blank, Calc IC50) Read->Validate

Diagram 2: Step-by-step workflow of the self-validating Ellman's Assay for AChE inhibition.

Conclusion

The benzofuranone structure is not a monolithic entity; it is a highly programmable chemical chassis. By understanding the causality of SAR—whether utilizing electron-donating groups to boost benzylic hydrogen abstraction for antioxidants, or appending cyclic amines to bridge the CAS and PAS of acetylcholinesterase—researchers can rationally design potent, target-specific therapeutics and materials.

References

  • Lundgren, C. V., Koner, A. L., Tinkl, M., Pischel, U., & Nau, W. M. (2006). Reaction of Singlet-Excited 2,3-Diazabicyclo[2.2.2]oct-2-ene and tert-Butoxyl Radicals with Aryl-Substituted Benzofuranones. The Journal of Organic Chemistry.[Link]

  • Mehrabi, F., Pourshojaei, Y., Moradi, A., Sharifzadeh, M., Khosravani, L., Sabourian, R., Rahmani-Nezhad, S., & Mohammadi-Khanaposhtani, M. (2017). Design, synthesis, molecular modeling and anticholinesterase activity of benzylidene-benzofuran-3-ones containing cyclic amine side chain. Future Medicinal Chemistry.[Link]

  • Mupparapu, N., et al. (2023). Synthesis and in vitro Antimicrobial Screening of Benzofuran-3(2H)-one Linked Geminal bis 1,2,3-Triazole Hybrid Derivatives. Asian Journal of Chemistry. [Link]

Sources

comparing the efficacy of different synthetic routes to 3,3,5-trimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of plausible synthetic routes to 3,3,5-trimethyl-2-benzofuran-1(3H)-one, a substituted benzofuranone with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also a critical evaluation of the underlying chemical principles and practical considerations for researchers, scientists, and professionals in drug development.

Introduction to 3,3,5-trimethyl-2-benzofuran-1(3H)-one

The benzofuranone core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The specific substitution pattern of 3,3,5-trimethyl-2-benzofuran-1(3H)-one, featuring a gem-dimethyl group at the 3-position and a methyl group on the aromatic ring, presents unique synthetic challenges and opportunities. The gem-dimethyl moiety can enhance lipophilicity and metabolic stability, while the methyl group on the benzene ring can influence electronic properties and receptor binding. This guide will explore two primary synthetic strategies for accessing this target molecule, evaluating their respective merits and drawbacks to inform rational synthesis design.

Comparative Overview of Synthetic Strategies

Two logical and promising synthetic pathways to 3,3,5-trimethyl-2-benzofuran-1(3H)-one are proposed and analyzed herein:

  • Route A: Friedel-Crafts Acylation followed by Baeyer-Villiger Oxidation. This approach builds the carbon skeleton through a classic carbon-carbon bond-forming reaction to construct a key intermediate, 3,3,5-trimethyl-1-indanone, which is then converted to the target lactone via an oxidative rearrangement.

  • Route B: Synthesis and Intramolecular Cyclization of a Phenoxyacetic Acid Derivative. This strategy involves the initial formation of a carbon-oxygen bond to create a 2-(4-methylphenoxy)-2-methylpropanoic acid precursor, which is subsequently cyclized to form the benzofuranone ring.

Synthetic_Strategies_Overview cluster_RouteA Route A: Friedel-Crafts / Baeyer-Villiger cluster_RouteB Route B: Phenoxyacetic Acid Cyclization A_start p-Xylene + Isobutyryl Chloride A_inter 3,3,5-Trimethyl-1-indanone A_start->A_inter Friedel-Crafts Acylation A_end Target Molecule A_inter->A_end Baeyer-Villiger Oxidation Target 3,3,5-trimethyl-2-benzofuran-1(3H)-one B_start p-Cresol + Ethyl 2-bromo-2-methylpropionate B_inter 2-(4-methylphenoxy)-2-methylpropanoic acid B_start->B_inter Etherification & Hydrolysis B_end Target Molecule B_inter->B_end Intramolecular Cyclization

Caption: Overview of the two proposed synthetic routes to 3,3,5-trimethyl-2-benzofuran-1(3H)-one.

Route A: Friedel-Crafts Acylation and Baeyer-Villiger Oxidation

This two-step approach is a robust method for the synthesis of the target molecule, leveraging well-established and powerful reactions in organic synthesis.

Step 1: Synthesis of 3,3,5-Trimethyl-1-indanone via Friedel-Crafts Acylation

The initial step involves an intramolecular Friedel-Crafts acylation. While a direct acylation of p-xylene with a precursor to form the indanone in one step is challenging due to regioselectivity, a more controlled approach involves the synthesis of an appropriate 3-arylpropionic acid derivative followed by cyclization. A plausible precursor is 3-methyl-3-(p-tolyl)butanoic acid, which can be synthesized from p-xylene and 3,3-dimethylacrylic acid. The subsequent intramolecular Friedel-Crafts acylation of the corresponding acyl chloride furnishes the desired indanone.

Experimental Protocol: Synthesis of 3,3,5-Trimethyl-1-indanone

  • Preparation of 3-methyl-3-(p-tolyl)butanoic acid: In a flask equipped with a stirrer and a reflux condenser, add p-xylene (1.2 eq) and 3,3-dimethylacrylic acid (1.0 eq). Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.5 eq) in portions. After the addition is complete, allow the reaction to warm to room temperature and then heat at 60-70 °C for 4-6 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice with concentrated HCl. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

  • Formation of the Acyl Chloride: To the dried 3-methyl-3-(p-tolyl)butanoic acid (1.0 eq) in a flask, add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF. Reflux the mixture for 2 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.

  • Intramolecular Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in a suitable solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Cool the solution to 0 °C and add anhydrous aluminum chloride (1.1 eq) portion-wise. Stir the reaction at 0 °C to room temperature for 2-4 hours. Monitor the reaction by TLC. Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 3,3,5-trimethyl-1-indanone. Purify by column chromatography or distillation.

Step 2: Baeyer-Villiger Oxidation of 3,3,5-Trimethyl-1-indanone

The Baeyer-Villiger oxidation is a reliable method for converting cyclic ketones into lactones.[1][2] The regioselectivity of this reaction is predictable, with the more substituted carbon atom preferentially migrating. In the case of 3,3,5-trimethyl-1-indanone, the tertiary carbon at the 3-position will migrate, leading to the desired 3,3,5-trimethyl-2-benzofuran-1(3H)-one.

Experimental Protocol: Baeyer-Villiger Oxidation

  • In a flask, dissolve 3,3,5-trimethyl-1-indanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq), in portions at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove the acidic byproducts.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the 3,3,5-trimethyl-2-benzofuran-1(3H)-one by column chromatography on silica gel.

Route_A_Workflow cluster_step1 Step 1: Indanone Synthesis cluster_step2 Step 2: Oxidation start_A p-Xylene + 3,3-Dimethylacrylic Acid fc_reaction Friedel-Crafts Alkylation start_A->fc_reaction intermediate_acid 3-Methyl-3-(p-tolyl)butanoic Acid fc_reaction->intermediate_acid acyl_chloride_formation Acyl Chloride Formation (SOCl₂) intermediate_acid->acyl_chloride_formation acyl_chloride 3-Methyl-3-(p-tolyl)butanoyl Chloride acyl_chloride_formation->acyl_chloride cyclization Intramolecular Friedel-Crafts Acylation (AlCl₃) acyl_chloride->cyclization indanone 3,3,5-Trimethyl-1-indanone cyclization->indanone bv_oxidation Baeyer-Villiger Oxidation (m-CPBA) indanone->bv_oxidation target_A 3,3,5-Trimethyl-2-benzofuran-1(3H)-one bv_oxidation->target_A

Caption: Detailed workflow for Route A, starting from p-xylene.

Route B: Synthesis and Intramolecular Cyclization of 2-(4-methylphenoxy)-2-methylpropanoic acid

This route builds the target molecule by first establishing the ether linkage and then forming the lactone ring through an intramolecular acylation.

Step 1: Synthesis of 2-(4-methylphenoxy)-2-methylpropanoic acid

This intermediate can be synthesized in two steps from readily available starting materials: p-cresol and ethyl 2-bromo-2-methylpropionate.

Experimental Protocol: Synthesis of 2-(4-methylphenoxy)-2-methylpropanoic acid

  • Etherification: To a solution of p-cresol (1.0 eq) in a suitable solvent like acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl 2-bromo-2-methylpropionate (1.1 eq) dropwise and reflux the reaction mixture for 12-24 hours. Monitor the reaction by TLC. After cooling, filter off the inorganic salts and concentrate the solvent under reduced pressure. The crude ester can be purified by distillation or used directly in the next step.

  • Hydrolysis: Dissolve the crude ethyl 2-(4-methylphenoxy)-2-methylpropanoate in a mixture of ethanol and water. Add a base such as sodium hydroxide (NaOH, 2.0 eq) and reflux the mixture for 2-4 hours. After cooling, acidify the reaction mixture with concentrated HCl to a pH of 1-2. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry to obtain 2-(4-methylphenoxy)-2-methylpropanoic acid.[3]

Step 2: Intramolecular Cyclization

The final step is the intramolecular Friedel-Crafts acylation of the phenoxyacetic acid. This is typically achieved by converting the carboxylic acid to a more reactive species like an acyl chloride, followed by cyclization using a Lewis acid. Alternatively, strong dehydrating acids like polyphosphoric acid (PPA) can be used to promote the cyclization directly.[4]

Experimental Protocol: Intramolecular Cyclization

  • Method 1: Using Thionyl Chloride and a Lewis Acid

    • Convert 2-(4-methylphenoxy)-2-methylpropanoic acid to its acyl chloride using thionyl chloride as described in Route A, Step 1.

    • Dissolve the crude acyl chloride in an inert solvent like DCM or nitrobenzene.

    • Cool the solution to 0 °C and add a Lewis acid such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) portion-wise.

    • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction as described for the Friedel-Crafts cyclization in Route A. Purify the product by column chromatography.

  • Method 2: Using Polyphosphoric Acid (PPA)

    • Add 2-(4-methylphenoxy)-2-methylpropanoic acid to polyphosphoric acid (PPA) at a ratio of approximately 1:10 (w/w).

    • Heat the mixture with stirring at 80-100 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the hot mixture onto crushed ice.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

    • Purify by column chromatography.

Route_B_Workflow cluster_step1_B Step 1: Precursor Synthesis cluster_step2_B Step 2: Cyclization start_B p-Cresol + Ethyl 2-bromo-2-methylpropionate etherification Williamson Ether Synthesis (K₂CO₃) start_B->etherification intermediate_ester Ethyl 2-(4-methylphenoxy)-2-methylpropanoate etherification->intermediate_ester hydrolysis Saponification (NaOH) intermediate_ester->hydrolysis intermediate_acid_B 2-(4-methylphenoxy)-2-methylpropanoic acid hydrolysis->intermediate_acid_B cyclization_B Intramolecular Friedel-Crafts Acylation (e.g., PPA or SOCl₂/AlCl₃) intermediate_acid_B->cyclization_B target_B 3,3,5-Trimethyl-2-benzofuran-1(3H)-one cyclization_B->target_B

Caption: Detailed workflow for Route B, starting from p-cresol.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Friedel-Crafts / Baeyer-VilligerRoute B: Phenoxyacetic Acid Cyclization
Starting Materials p-Xylene, 3,3-dimethylacrylic acid, thionyl chloride, AlCl₃, m-CPBAp-Cresol, ethyl 2-bromo-2-methylpropionate, K₂CO₃, NaOH, SOCl₂/AlCl₃ or PPA
Number of Steps 3 (acid synthesis, cyclization, oxidation)3 (etherification, hydrolysis, cyclization)
Key Reactions Friedel-Crafts acylation, Baeyer-Villiger oxidationWilliamson ether synthesis, intramolecular Friedel-Crafts acylation
Potential Yield Moderate to goodModerate to good
Scalability Friedel-Crafts reactions can be challenging to scale. Baeyer-Villiger is generally scalable.Williamson ether synthesis is scalable. PPA cyclizations can be difficult to handle on a large scale.
Reagent & Safety AlCl₃ is hygroscopic and corrosive. m-CPBA is a potentially explosive oxidizing agent.PPA is highly viscous and corrosive. Thionyl chloride is toxic and corrosive.
Advantages Utilizes well-understood, powerful reactions. Regioselectivity of Baeyer-Villiger is high.Starts from simple, readily available materials. The etherification step is generally high-yielding.
Disadvantages Friedel-Crafts reactions can sometimes lead to isomeric byproducts. The synthesis of the indanone precursor adds steps.The intramolecular cyclization of the phenoxyacetic acid can be low-yielding and require harsh conditions.

Conclusion and Recommendation

Both Route A and Route B offer viable pathways to 3,3,5-trimethyl-2-benzofuran-1(3H)-one.

Route A is attractive due to the high reliability and predictability of the Baeyer-Villiger oxidation step. However, the initial synthesis of the substituted indanone may require careful optimization to achieve good yields and avoid isomeric impurities during the Friedel-Crafts cyclization.

Route B benefits from the straightforward and typically high-yielding synthesis of the phenoxypropanoic acid precursor. The main challenge lies in the final intramolecular cyclization step, which can be sensitive to reaction conditions and may require screening of different Lewis acids or dehydrating agents to optimize the yield.

For initial laboratory-scale synthesis and exploration, Route B may be more direct, provided a suitable cyclization condition can be established. For larger-scale synthesis where the isolation of a pure intermediate is crucial, Route A might be preferable, as the indanone intermediate can be thoroughly purified before the final, clean oxidation step.

Ultimately, the choice of synthetic route will depend on the specific experimental capabilities, the scale of the synthesis, and the availability and cost of the starting materials and reagents. Both routes provide a solid foundation for the synthesis of this and other structurally related benzofuranones.

References

  • Fillion, E., et al. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
  • Majethia, D., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
  • Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. PMC.
  • Riaz, U., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan, 29(4).
  • Baeyer, A., & Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633.
  • Merck. (n.d.).
  • Singh, S., et al. (2009). Design, synthesis and hypolipidemic activity of novel 2-(m-tolyloxy)
  • BenchChem. (n.d.).
  • QuickCompany. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
  • Wu, T. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry.
  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
  • AdiChemistry. (n.d.).
  • Google Patents. (n.d.). CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
  • ResearchGate. (n.d.). Synthesis of 2-Alkylbenzofurans via Acid-Catalyzed Cyclization of 1,1-Dimethoxy-2-phenoxyalkanes | Request PDF.
  • Chemistry Stack Exchange. (2020).
  • Organic Chemistry Portal. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride | SCBT.
  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • Thieme. (n.d.). Regioselective Synthesis of Indanones.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of (4-Methylphenoxy)
  • BenchChem. (n.d.).
  • Organic Reactions. (n.d.).
  • Friedel-Crafts Reaction. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride.
  • YouTube. (2020).
  • Google Patents. (n.d.). CN102775297A - Method for preparing 2-(4-methoxy phenoxy) propionic acids.
  • Google Patents. (n.d.). US4452999A - Method for making isobutyric acid.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • Organic Syntheses. (n.d.). p-TOLUIC ACID.
  • PMC. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[5]annulen-7-ols.

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Isobutyric acid.
  • PMC. (n.d.). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents.
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • QuickCompany. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid.

Sources

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Quantifying 3,3,5-trimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,3,5-trimethyl-2-benzofuran-1(3H)-one is a lactone derivative belonging to the benzofuranone class of compounds. Molecules within this structural family are of significant interest in pharmaceutical and chemical research, serving as crucial intermediates in the synthesis of novel therapeutic agents and appearing in various natural products.[][2] The benzofuran scaffold is associated with a wide range of biological activities, including antioxidant and anti-inflammatory effects.[][2] Given its potential role as an active pharmaceutical ingredient (API), a critical process impurity, or a synthetic building block, the development of a robust, accurate, and reliable analytical method for its quantification is paramount.

This guide provides a comprehensive framework for the validation of an analytical method for 3,3,5-trimethyl-2-benzofuran-1(3H)-one, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5] We will not only present a validated protocol but also delve into the scientific rationale behind the selection of the analytical technique and the design of each validation experiment. Our objective is to demonstrate that the analytical procedure is unequivocally fit for its intended purpose.[5][6]

Section 1: Method Selection - A Comparative Analysis

The selection of an appropriate analytical technique is the foundational step in method development and is dictated by the physicochemical properties of the analyte, such as its volatility, thermal stability, and polarity.[7] For a substituted benzofuranone like our target compound, the two most viable chromatographic techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): This technique is exceptionally versatile and is the preferred method for compounds that are non-volatile or may degrade at high temperatures (thermally labile).[7] Given that complex benzofuranone structures can be sensitive to heat, HPLC provides a safer, more robust platform for analysis. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

  • Gas Chromatography (GC): This technique is highly efficient for volatile and thermally stable compounds.[7] While some simpler lactones are analyzed by GC[8][9], the thermal stability of 3,3,5-trimethyl-2-benzofuran-1(3H)-one is unknown. Subjecting it to the high temperatures of the GC injector port without prior investigation could lead to degradation, producing inaccurate and unreliable results.

start Analyte: 3,3,5-trimethyl-2-benzofuran-1(3H)-one properties Assess Physicochemical Properties start->properties volatile Is the compound known to be volatile & thermally stable? properties->volatile gc Consider GC-MS volatile->gc Yes hplc Select HPLC-UV as the primary method volatile->hplc No / Unknown reason Rationale: - Mitigates risk of thermal degradation. - Wider applicability for benzofuranones. - High robustness and versatility. hplc->reason

Caption: Decision workflow for analytical method selection.

Section 2: Defining the Analytical Target Profile (ATP)

Before initiating validation, we must define the method's objective. The modern ICH Q14 guideline introduces the concept of the Analytical Target Profile (ATP), which is a prospective summary of the performance characteristics required for the method to be fit for its intended purpose.[6][11]

For this guide, we will assume the method's intended purpose is for potency/assay testing of 3,3,5-trimethyl-2-benzofuran-1(3H)-one as a drug substance . The ATP below outlines the acceptance criteria for this purpose.

Attribute Target Criteria Justification
Technique HPLC-UVEnsures high specificity and mitigates risk of thermal degradation.
Analyte 3,3,5-trimethyl-2-benzofuran-1(3H)-oneThe specific compound to be quantified.
Matrix Drug Substance (High Purity)The material in which the analyte will be quantified.
Accuracy 98.0% - 102.0% recovery of the true value.Ensures the measured value is close to the actual amount present.
Precision (RSD) Repeatability (Intra-assay): ≤ 1.0% Intermediate Precision: ≤ 2.0%Guarantees consistency and reproducibility of results within and between labs/days.[3]
Specificity The method must be able to resolve the analyte peak from potential impurities and degradation products. Peak purity index > 0.995.Confirms that the signal is solely from the analyte of interest.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999Demonstrates a direct, proportional relationship between concentration and response.
Range 80% to 120% of the nominal test concentration.The interval where the method is precise, accurate, and linear.[5]
LOQ Not required for this assay, but must be demonstrated if used for impurity quantification.The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Robustness No significant impact on results from minor variations in method parameters (e.g., pH ±0.2, column temp ±2°C).Demonstrates the method's reliability during routine use.

Section 3: A Validated HPLC-UV Method for Quantification

This section provides the detailed experimental protocol for the analysis. The causality behind these choices is critical: a reverse-phase C18 column is selected due to its versatility in retaining moderately polar organic compounds like benzofuranones.[7] The mobile phase, a mixture of acetonitrile and a slightly acidic buffer, is chosen to ensure sharp peak shapes and prevent potential hydrolysis of the lactone ring that could occur under basic conditions.[12]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reference Standard: 3,3,5-trimethyl-2-benzofuran-1(3H)-one, >99.5% purity.

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: HPLC-grade phosphoric acid.

2. Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent. This is the 100% test concentration.

3. Sample Preparation

  • Accurately weigh approximately 25 mg of the 3,3,5-trimethyl-2-benzofuran-1(3H)-one drug substance into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent to achieve a target concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

4. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (v/v)

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (v/v)

  • Gradient: 60% A / 40% B isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (or the determined λmax of the compound).

  • Run Time: 10 minutes

Section 4: The Validation Protocol - A Step-by-Step Guide

The following section details the experimental execution for each validation parameter as defined in our ATP and guided by ICH Q2(R2).[4][5]

start Method Development & Optimization protocol Write Validation Protocol (Define ATP & Acceptance Criteria) start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity report Final Validation Report specificity->report accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision accuracy->precision repeat Repeatability (Intra-Assay) precision->repeat inter Intermediate Precision (Inter-Assay) precision->inter loq LOQ / LOD (If required) repeat->loq inter->loq robust Robustness loq->robust robust->report

Caption: A typical workflow for analytical method validation.
Specificity
  • Why we do it: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[3]

  • Experimental Protocol:

    • Forced Degradation: Subject the analyte sample (e.g., 100 µg/mL solution) to stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 4 hours.

      • Basic: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (dry heat).

      • Photolytic: Expose to UV light (ICH Q1B) for 24 hours.

    • Analyze the stressed samples alongside an unstressed sample and a blank.

    • Use a DAD detector to assess peak purity of the analyte peak in all chromatograms.

  • Acceptance Criteria:

    • The analyte peak must be free from co-elution with any degradation products.

    • The peak purity index should be > 0.995.

    • Significant degradation (5-20%) should be observed to prove the stability-indicating nature of the method, but the main peak should remain identifiable.

Linearity
  • Why we do it: To verify that there is a direct and proportional relationship between the concentration of the analyte and the instrumental response over the intended range.[3]

  • Experimental Protocol:

    • Prepare a series of at least five concentrations from the stock solution, spanning the analytical range (80% - 120% of the test concentration).

    • Example concentrations: 80, 90, 100, 110, and 120 µg/mL.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression line must be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should show a linear relationship.

Concentration (µg/mL) Peak Area (mAUs) - Rep 1 Peak Area (mAUs) - Rep 2 Peak Area (mAU*s) - Rep 3 Mean Peak Area
80401.5400.8402.1401.5
90450.9451.5452.0451.5
100501.2500.6501.8501.2
110552.1551.4552.5552.0
120601.7602.5603.1602.4
Linear Regression r² = 0.9998
Accuracy
  • Why we do it: To determine the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies.[11]

  • Experimental Protocol:

    • Perform a spike-recovery study by adding known amounts of the analyte stock solution to a placebo or a sample matrix.

    • If a placebo is unavailable, accuracy can be assessed by analyzing a sample of known purity (e.g., the reference standard itself at different levels).

    • Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, and 120%).

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% - 102.0% at each concentration level.

Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%) Mean Recovery (%)
80%80.079.599.499.5
80.079.899.8
80.079.198.9
100%100.0100.5100.5100.3
100.099.899.8
100.0100.7100.7
120%120.0119.599.699.9
120.0120.4100.3
120.0119.899.8
Precision
  • Why we do it: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It includes repeatability and intermediate precision.[13]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision):

      • Analyze a minimum of six replicate samples prepared at 100% of the test concentration (100 µg/mL).

      • This should be done on the same day, by the same analyst, using the same instrument.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies.

  • Acceptance Criteria:

    • Repeatability: The Relative Standard Deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: The RSD over both sets of data should be ≤ 2.0%.

Precision Study Replicate Measured Conc. (µg/mL) Mean Std. Dev. RSD (%)
Repeatability 1100.2100.10.450.45%
(Day 1, Analyst 1)299.8
3100.7
499.5
5100.3
6100.1
Intermediate 1101.0100.60.680.67%
(Day 2, Analyst 2)2100.5
399.9
4101.5
5100.3
6100.6
Overall Precision (All 12 replicates) 100.35 0.61 0.61%
Robustness
  • Why we do it: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Analyze the sample at the 100% test concentration while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

      • Column Temperature: ± 2°C (28°C and 32°C).

      • Mobile Phase pH (if buffered): ± 0.2 units.

  • Acceptance Criteria:

    • The results from the varied conditions should not significantly differ from the results obtained under the nominal conditions. System suitability parameters (e.g., peak tailing, resolution) must still be met.

Section 5: Summary and Conclusion

The validation results are compiled to provide a final assessment of the method's suitability.

Validation Parameter Acceptance Criterion Result Pass/Fail
Specificity Peak Purity > 0.995> 0.998 for all stressed samplesPass
Linearity (r²) ≥ 0.9990.9998Pass
Range 80% - 120%80 - 120 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0%99.5% - 100.3%Pass
Precision (Repeatability) RSD ≤ 1.0%0.45%Pass
Precision (Intermediate) RSD ≤ 2.0%0.61% (Overall)Pass
Robustness No significant impact on resultsResults within 1.5% of nominalPass

Based on the comprehensive validation data presented, the developed HPLC-UV method for the quantification of 3,3,5-trimethyl-2-benzofuran-1(3H)-one is specific, linear, accurate, precise, and robust over the specified range. The method is demonstrated to be fit for its intended purpose of assay and potency testing of the drug substance, providing trustworthy and reliable data essential for quality control and regulatory submissions.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Geske, G. D., O'Neill, J. C., Miller, D. M., & Mattmann, M. E. (n.d.). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). PubMed. [Link]

  • Pápai, K., Budai, M., & Szász, G. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. PubMed. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Pápai, K., Budai, M., & Szász, G. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. Journal of Chromatography B, 820(2), 263-269. [Link]

  • Ferreira, V., López, R., & Cacho, J. F. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Academia.edu. [Link]

  • Starken, A., Rosing, S., & Schieberle, P. (2017). Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(47), 10271-10280. [Link]

  • Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2003). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of AOAC International, 86(5), 983-991. [Link]

  • ResearchGate. (2025, August 10). Liquid chromatography quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. [Link]

  • Watanabe, Y., et al. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(18), 5756-5763. [Link]

  • Watanabe, Y., et al. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • PubChem. (n.d.). 3-Methyl-1(3H)-isobenzofuranone. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran- 2(3h)-one, 3-allyl-3-phenyl- (CAS 116465-79-3). [Link]

  • Lee, S. T., et al. (2009). Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC). Journal of Agricultural and Food Chemistry, 57(12), 5639-5643. [Link]

  • EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

  • Molbank. (2025, October 1). 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ravisankar, P., et al. (2015). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy, 5(10), 07-19. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the specificity of an analytical method is paramount. For researchers working with small molecules, understanding the potential for cross-reactivity with structurally related compounds is a critical step in validating an assay and ensuring the reliability of experimental data. This guide provides an in-depth technical comparison of the cross-reactivity of 3,3,5-trimethyl-2-benzofuran-1(3H)-one, a key chemical intermediate, with a panel of related benzofuran and isobenzofuranone derivatives.

This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of cross-reactivity principles and practical guidance on their assessment. We will delve into the causality behind experimental choices, present a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and provide a framework for interpreting the resulting data. The methodologies and principles described herein are grounded in established scientific literature and adhere to international regulatory standards for analytical procedure validation.[1][2][3][4]

The Imperative of Cross-Reactivity Assessment

Cross-reactivity, in the context of immunoassays, refers to the ability of antibodies to bind with substances other than the specific analyte they were designed to target. For a small molecule like 3,3,5-trimethyl-2-benzofuran-1(3H)-one, which can act as a hapten, this phenomenon can lead to inaccurate quantification and false-positive results.[5][6] Therefore, a thorough investigation of cross-reactivity is not merely a procedural formality but a cornerstone of scientific rigor, ensuring that the analytical method is fit for its intended purpose.[3]

This guide will focus on a competitive immunoassay format, which is particularly well-suited for the detection of small molecules.[7][8][9][10][11] In this format, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Experimental Design: A Rationale-Driven Approach

The selection of compounds for a cross-reactivity panel is a critical step that should be guided by a clear understanding of the target molecule's structure. For 3,3,5-trimethyl-2-benzofuran-1(3H)-one, we have chosen a series of related compounds that share the core benzofuran or isobenzofuranone scaffold but differ in the nature and position of their substituents. This allows for a systematic evaluation of how minor structural modifications can impact antibody recognition.

Our panel of related compounds includes:

  • 3-methyl-2-benzofuran-1(3H)-one: To assess the impact of the gem-dimethyl group at the 3-position.

  • (3H)-Benzofuran-2-one: To evaluate the contribution of the methyl groups to the binding interaction.[12]

  • 3-Methyl-1(3H)-isobenzofuranone: To determine if the isomeric position of the carbonyl group affects antibody recognition.[13][]

  • 3-Hydroxyisobenzofuran-1(3H)-one: To investigate the influence of a polar hydroxyl group at the 3-position.[15]

  • 3-Phenyl-2-benzofuran-1(3H)-one: To understand the effect of a bulky aromatic substituent.[16]

The following Graphviz diagram illustrates the logical workflow of our cross-reactivity study.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Synthesize and Purify 3,3,5-trimethyl-2-benzofuran-1(3H)-one and Related Compounds E Prepare Standards and Test Compound Solutions A->E B Develop and Characterize Monoclonal Antibody to Target D Coat Microplate with Capture Antibody B->D C Conjugate Target Compound to HRP (Tracer) F Competitive Binding Reaction: Incubate Antibody, Sample/Standard, and HRP-Tracer C->F D->F E->F G Wash to Remove Unbound Reagents F->G H Add Substrate and Measure Signal G->H I Generate Standard Curve H->I J Calculate IC50 for Target and Related Compounds I->J K Determine Percent Cross-Reactivity J->K

Caption: Experimental workflow for the cross-reactivity assessment.

Detailed Experimental Protocol: Competitive ELISA

The following protocol outlines the steps for performing a competitive ELISA to determine the cross-reactivity of related compounds with an antibody raised against 3,3,5-trimethyl-2-benzofuran-1(3H)-one. This protocol is designed to be a self-validating system, with appropriate controls to ensure the reliability of the results.

Materials:

  • High-binding 96-well microplates

  • Monoclonal antibody specific for 3,3,5-trimethyl-2-benzofuran-1(3H)-one

  • 3,3,5-trimethyl-2-benzofuran-1(3H)-one standard

  • Related compounds for testing

  • 3,3,5-trimethyl-2-benzofuran-1(3H)-one conjugated to Horseradish Peroxidase (HRP) (tracer)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to the optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Standard and Sample Preparation:

    • Prepare a serial dilution of the 3,3,5-trimethyl-2-benzofuran-1(3H)-one standard in Assay Buffer.

    • Prepare serial dilutions of each related compound in Assay Buffer.

  • Competitive Reaction:

    • Add 50 µL of Assay Buffer to the wells designated for the blank.

    • Add 50 µL of the standard or related compound dilutions to the appropriate wells.

    • Add 50 µL of the HRP-conjugated tracer, diluted in Assay Buffer, to all wells except the blank.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing and Signal Development:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Subtract the blank absorbance from all readings.

    • Plot a standard curve of absorbance versus the log of the standard concentration.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each of the related compounds.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Related Compound) x 100

Data Presentation and Interpretation

The following table summarizes the hypothetical results of our cross-reactivity study. The data is presented in a clear and structured format to facilitate easy comparison.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
3,3,5-trimethyl-2-benzofuran-1(3H)-one Target Analyte 10 100%
3-methyl-2-benzofuran-1(3H)-oneLacks one methyl group at C3 and the C5 methyl group5002%
(3H)-Benzofuran-2-oneLacks all methyl groups>10,000<0.1%
3-Methyl-1(3H)-isobenzofuranoneIsomeric carbonyl position>10,000<0.1%
3-Hydroxyisobenzofuran-1(3H)-oneIsomeric carbonyl and hydroxyl at C3>10,000<0.1%
3-Phenyl-2-benzofuran-1(3H)-onePhenyl group at C3>10,000<0.1%

The results indicate a high degree of specificity of the antibody for 3,3,5-trimethyl-2-benzofuran-1(3H)-one. The significant decrease in cross-reactivity with the removal of the methyl groups suggests that these structural features are critical for antibody recognition. The lack of cross-reactivity with the isobenzofuranone derivatives highlights the importance of the core scaffold's orientation.

The following Graphviz diagram illustrates the structural relationships and highlights the key moieties influencing cross-reactivity.

G cluster_0 High Cross-Reactivity cluster_1 Low to Negligible Cross-Reactivity A <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=130073&t=l' />TD>TR><TR><TD>3,3,5-trimethyl-2-benzofuran-1(3H)-oneTD>TR>TABLE>> B <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=71158&t=l' />TD>TR><TR><TD>3-methyl-2-benzofuran-1(3H)-oneTD>TR>TABLE>> A->B Removal of methyl groups D <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=18939&t=l' />TD>TR><TR><TD>3-Methyl-1(3H)-isobenzofuranoneTD>TR>TABLE>> A->D Isomeric change C <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11116&t=l' />TD>TR><TR><TD>(3H)-Benzofuran-2-oneTD>TR>TABLE>> B->C Removal of remaining methyl group

Caption: Structural relationships and their impact on cross-reactivity.

Alternative and Confirmatory Methods

While immunoassays are powerful tools for high-throughput screening, orthogonal methods are often employed for confirmation and in situations where antibody development is not feasible. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly specific and sensitive techniques for the analysis of small molecules like benzofuranones.[17][18][19][20][21][22][23][24][25]

GC-MS Protocol Outline:
  • Sample Preparation: Extraction of the analyte from the sample matrix using an appropriate organic solvent, followed by derivatization if necessary to improve volatility and thermal stability.

  • Chromatographic Separation: Separation of the analyte from other components on a capillary column with a suitable stationary phase.

  • Mass Spectrometric Detection: Ionization of the separated compounds and detection based on their mass-to-charge ratio. The unique fragmentation pattern of each compound provides a high degree of specificity.

Conclusion

This guide has provided a comprehensive framework for assessing the cross-reactivity of 3,3,5-trimethyl-2-benzofuran-1(3H)-one with structurally related compounds. By employing a rationale-driven experimental design, a detailed and validated competitive ELISA protocol, and a clear method for data interpretation, researchers can confidently assess the specificity of their analytical methods. The principles and methodologies outlined here are broadly applicable to a wide range of small molecules and serve as a valuable resource for ensuring the scientific integrity of research in drug discovery and development. The adherence to international guidelines, such as those from the ICH, is crucial for regulatory submissions and underscores the importance of a rigorous and well-documented approach to analytical method validation.[1][2][3][4]

References

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • Immunoassay developed to detect small molecules. Drug Target Review. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • A DNAzyme amplifier-based immunoassay for small molecule detection. RSC Publishing. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX. [Link]

  • Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. PMC. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • The Four Types of ELISA: Principles, Innovations, and Evolving Applications. Cusabio. [Link]

  • Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PMC. [Link]

  • Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Academia.edu. [Link]

  • A competitive immunoassay to detect a hapten using an enzyme-labelled peptide mimotope as tracer. PubMed. [Link]

  • New Methods For Hapten Bioanalysis. Aptamer Group. [Link]

  • Validation of analytical procedures according to the ICH guidelines. Efor Group. [Link]

  • Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. IPHASE Biosciences. [Link]

  • S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Food and Drug Administration. [Link]

  • Influence of Hapten–protein Conjugate Composition on Competitive Elisa Performance: A Case Study of Bisphenol A Determination. ResearchGate. [Link]

  • Tissue Cross-Reactivity Studies. Precision For Medicine. [Link]

  • (PDF) Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Influence of the hapten design on the development of a competitive ELISA for the determination of the antifouling agent Irgarol 1051 at trace levels. PubMed. [Link]

  • GLP Tissue Cross Reactivity Testing. Precision for Medicine. [Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. [Link]

  • [(2R,3R)-3-hydroxy-2-methyl-2,3-dihydro-1-benzofuran-5-yl]-trimethylazanium. MolForge. [Link]

  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. PubMed. [Link]

  • Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

  • (3H)-Benzofuran-2-one. SIELC Technologies. [Link]

  • Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. ResearchGate. [Link]

  • Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application of LC/ESI-MS in In Forensic Sciences, Doping Test, Pharmacokinetics, Bioavailability and Bioequivalence study, Environmental, and Agrochemical and Pesticides Industry. LinkedIn. [Link]

  • 3-Hydroxyisobenzofuran-1(3H)-one. PubChem. [Link]

  • 3-Methyl-1(3H)-isobenzofuranone. PubChem. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

  • (3r)-3-Phenyl-2-benzofuran-1(3h)-one. PubChem. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences. [Link]

  • 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. MDPI. [Link]

  • Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines. PMC. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3,3,5-trimethyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we utilize. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,3,5-trimethyl-2-benzofuran-1(3H)-one, ensuring compliance with regulatory standards and promoting a culture of safety within the laboratory. The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA), the primary federal law in the U.S. governing the disposal of solid and hazardous waste.[1][2][3]

Hazard Identification and Risk Assessment

Scientist's Note: The first and most critical step for any chemical is to always consult its specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information on hazards, handling, storage, and disposal. The information below is a guide based on general principles and data from analogous compounds.

Table 1: Inferred Hazard Profile for 3,3,5-trimethyl-2-benzofuran-1(3H)-one

PropertyValue/ClassificationRationale & Source
Chemical Family BenzofuranoneA heterocyclic compound containing a fused benzene and furan ring system.[]
Likely Physical State Solid or LiquidBenzofuran derivatives can exist in various states.[]
Potential Health Hazards Suspected Carcinogen, Organ DamageBased on classifications for related compounds like 2,3-Benzofuran.[4][5]
Potential Physical Hazards Flammable Liquid/SolidA common characteristic of organic compounds of this type.[4][5]
Potential Environmental Hazards Harmful to Aquatic LifeMany complex organic molecules exhibit aquatic toxicity.[4][7]

Waste Classification: The Critical First Step

Under the RCRA framework, a chemical waste generator is legally responsible for determining if their waste is hazardous.[8] This "cradle-to-grave" responsibility means you are accountable for the waste from its generation to its final, safe disposal.[1][8] The determination process involves checking if the waste is specifically "listed" by the EPA or if it "exhibits" certain hazardous characteristics.

The disposal path for 3,3,5-trimethyl-2-benzofuran-1(3H)-one is determined by this classification. The following workflow illustrates the decision-making process.

G Disposal Workflow for 3,3,5-trimethyl-2-benzofuran-1(3H)-one start Start: Waste Generated (Pure compound or contaminated material) is_listed Is the waste on an EPA hazardous waste list (F, K, P, or U)? start->is_listed exhibits_char Does the waste exhibit hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)? is_listed->exhibits_char No haz_waste Classify as RCRA HAZARDOUS WASTE is_listed->haz_waste Yes exhibits_char->haz_waste Yes non_haz_waste Classify as NON-HAZARDOUS WASTE (Consult institutional policy) exhibits_char->non_haz_waste No follow_haz_sop Follow Hazardous Waste Disposal SOP (Section 3) haz_waste->follow_haz_sop follow_nonhaz_sop Follow Institutional Non-Hazardous Waste Disposal Protocol non_haz_waste->follow_nonhaz_sop

Caption: Decision workflow for classifying chemical waste according to EPA RCRA regulations.

Based on the inferred hazards, it is highly probable that 3,3,5-trimethyl-2-benzofuran-1(3H)-one waste will be classified as RCRA Hazardous Waste.

Standard Operating Procedure (SOP) for Hazardous Waste Disposal

This protocol must be executed within a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the operator.[9]

Step 1: Assemble Personal Protective Equipment (PPE)

Your safety is the priority. Before handling the waste, don appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only in a chemical fume hood to prevent inhalation of vapors or dust.[10]

Scientist's Note: The choice of glove material should be guided by the SDS. If an SDS is unavailable, nitrile gloves offer good general protection, but a compatibility check is recommended for prolonged contact.

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions.

  • Do Not Mix: Never mix 3,3,5-trimethyl-2-benzofuran-1(3H)-one waste with incompatible materials, such as strong oxidizing agents.[5]

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste. Borosilicate glass is generally a safe choice. The container must be in good condition with no leaks or cracks.[9]

  • Transfer Waste: Carefully transfer the waste into the designated container. If transferring a solid, use a dedicated spatula. If transferring a liquid, use a funnel but do not leave the funnel in the container, as this is a violation of the "closed container" rule.[9]

  • Seal the Container: Securely close the container cap immediately after adding waste. Containers must remain closed at all times except when actively adding or removing waste.[9][11]

Step 3: Labeling the Waste Container

Accurate labeling is a critical regulatory requirement.[8] The label must be securely affixed to the container.

  • Write "HAZARDOUS WASTE" clearly at the top of the label.[9]

  • List all Chemical Constituents: Write out the full chemical name: "3,3,5-trimethyl-2-benzofuran-1(3H)-one". Do not use abbreviations or chemical formulas.[9] If it is a mixture, list all components and their approximate percentages.

  • Indicate Hazards: Check the appropriate hazard boxes (e.g., Flammable, Health Hazard).

  • Add Generator Information: Include your name, lab number, and a contact number.

Step 4: Accumulation and Request for Pickup

Store the labeled container in your designated SAA.

  • Storage: Store the container in a secondary containment bin to catch any potential leaks.

  • Inspection: Inspect the container weekly for any signs of leakage, degradation, or pressure buildup.[11]

  • Request Disposal: Once the container is 90% full, or if you reach the institutional time limit for accumulation, submit a chemical waste pickup request through your institution's Environmental Health & Safety (EH&S) department.[9] Do not overfill containers.

Emergency Procedures for Spills

Accidents can happen. Being prepared is key to a safe outcome.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and call your institution's emergency number.

  • Assess the Spill: For a small, manageable spill, and only if you are trained and comfortable doing so, proceed with cleanup.

  • Contain and Absorb: Use an inert absorbent material (e.g., vermiculite, sand) to cover and absorb the spilled chemical.[12][13]

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, as recommended by your safety officer. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EH&S department, regardless of the size.

References

  • Navigating RCRA Hazardous Waste Regulations - OSHA.com. (2025, January 23).
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8).
  • Regulations and Policies for Hazardous Waste. Environment, Health & Safety.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Material Safety Data Sheet. (2005, October 3). Cole-Parmer.
  • SAFETY DATA SHEET. (2025, January 15). TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Safety Data Sheet. (2026, February 25). CymitQuimica.
  • 3-(NITROMETHYL)-2-BENZOFURAN-1(3H)-ONE - Safety Data Sheet. (2026, January 10). ChemicalBook.
  • CAS 3453-64-3 (3-methyl-2-benzofuran-1(3H)-one). BOC Sciences.
  • 2 - SAFETY DATA SHEET.
  • 3-Methyl-1(3H)-isobenzofuranone. PubChem.
  • Safety data sheet. (2023, January 11). CPAChem.
  • Safety data sheet. (2022, March 18). CPAChem.
  • 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. (2025, October 1). MDPI.
  • 3-methyl-3H-isobenzofuran-1-one. Chemical Synthesis Database.
  • Safety Data Sheet. Fluorochem.
  • Chemical Properties of Benzofuran, 3-methyl- (CAS 21535-97-7). Cheméo.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.